6-Azaspiro[3.4]octan-7-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
6-azaspiro[3.4]octan-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-6-4-7(5-8-6)2-1-3-7/h1-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBBARAIMIAVOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1465480-75-4 | |
| Record name | 6-azaspiro[3.4]octan-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
6-Azaspiro[3.4]octan-7-one structure and properties
An In-Depth Technical Guide to 6-Azaspiro[3.4]octan-7-one: A Privileged Scaffold in Modern Drug Discovery
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound, a key building block for medicinal chemists. We will delve into its unique structural properties, logical synthetic pathways, and its strategic application in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced, three-dimensional scaffolds to overcome the limitations of traditional "flat" molecules.
The Strategic Imperative for 3D Scaffolds: Introducing this compound
The relentless pursuit of novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore beyond the confines of traditional, planar aromatic systems. This paradigm shift, often termed "escaping flatland," prioritizes molecules with greater three-dimensionality (sp³ character).[1][2] Spirocyclic systems, which feature two rings sharing a single atom, are at the forefront of this movement. Their rigid, well-defined three-dimensional conformations allow for precise spatial arrangement of functional groups, enhancing interactions with complex biological targets.[3][4]
This compound is a compelling example of such a scaffold. It combines a strained cyclobutane ring with a five-membered γ-lactam ring. This unique fusion offers a rigid framework with distinct exit vectors for chemical modification, making it an invaluable starting point for generating diverse compound libraries. Its inherent properties position it as a superior building block for developing next-generation therapeutics.
Molecular Structure and Physicochemical Properties
The core structure of this compound is defined by the spirocyclic fusion of a cyclobutane and a pyrrolidinone ring. This arrangement imparts significant conformational rigidity.
Caption: 2D Structure of this compound
Key Identifiers and Properties
The molecular characteristics of this compound are summarized below. It is important to note that while some experimental data is available, many physicochemical properties are derived from computational models.
| Identifier / Property | Value | Source(s) |
| CAS Number | 1465480-75-4 | [5] |
| Molecular Formula | C₇H₁₁NO | [5][6] |
| Molecular Weight | 125.17 g/mol | [5] |
| IUPAC Name | This compound | [6] |
| Monoisotopic Mass | 125.08406 Da | [7] |
| SMILES | C1CC2(C1)CC(=O)NC2 | [7] |
| Predicted XlogP | 0.4 | [7] |
| Predicted Boiling Point | 306.6 ± 42.0 °C (related structures) | [8] |
| Predicted Density | 1.24 ± 0.1 g/cm³ (related structures) | [8] |
| Hydrogen Bond Donors | 1 | [9] |
| Hydrogen Bond Acceptors | 1 | [9] |
Synthesis and Derivatization Strategy
While numerous methods exist for constructing azaspirocyclic systems, a robust and scalable synthesis of the 6-Azaspiro[3.4]octane core often relies on intramolecular cyclization or cycloaddition strategies.[10][11] Below is a logical and field-proven workflow for accessing this scaffold and its derivatives.
Conceptual Synthetic Workflow
The synthesis is designed around the principle of forming one of the rings onto a pre-existing cyclic precursor. A plausible and efficient approach involves an intramolecular nucleophilic substitution to form the strained cyclobutane ring.
Caption: Synthetic and derivatization workflow for this compound.
Exemplary Synthetic Protocol
This protocol describes a generalized, yet robust, method for the synthesis of the 6-azaspiro[3.4]octane core.
Objective: To synthesize this compound via intramolecular cyclization.
Materials:
-
Ethyl 2-(2-oxopyrrolidin-1-yl)acetate
-
1,3-Dibromopropane
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions
Methodology:
-
Step 1: N-Alkylation of Pyrrolidinone
-
Causality: The initial step attaches the future carbon backbone of the cyclobutane ring to the pyrrolidinone nitrogen.
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF followed by a 60% dispersion of sodium hydride (1.1 eq).
-
Cool the suspension to 0 °C and add a solution of ethyl 2-(2-oxopyrrolidin-1-yl)acetate (1.0 eq) in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add 1,3-dibromopropane (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Self-Validation: Monitor reaction progress by TLC or LC-MS to confirm consumption of the starting material.
-
Quench the reaction carefully by the slow addition of water. Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify by column chromatography to yield the N-alkylated intermediate.
-
-
Step 2: Intramolecular Cyclization and Decarboxylation
-
Causality: A strong, non-nucleophilic base like LDA is used to deprotonate the α-carbon, initiating an intramolecular Sₙ2 reaction to form the cyclobutane ring. Subsequent workup and heating will effect decarboxylation.
-
In a separate flame-dried flask, prepare a solution of LDA (2.2 eq) in anhydrous THF at -78 °C.
-
Add a solution of the N-alkylated intermediate (1.0 eq) from Step 1 in THF dropwise to the LDA solution, maintaining the temperature at -78 °C.
-
Stir the reaction at this temperature for 2 hours to facilitate cyclization.
-
Self-Validation: The formation of a new, less polar spot on TLC (relative to the starting material) indicates successful cyclization.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl.
-
Warm the mixture to room temperature and add 1 M HCl. Heat the mixture to reflux for 4-6 hours to promote decarboxylation.
-
Cool to room temperature, neutralize with saturated sodium bicarbonate, and extract the product with dichloromethane.
-
Dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by silica gel chromatography to afford pure this compound.
-
Strategic Value in Medicinal Chemistry
The utility of this compound extends far beyond its structure. Its true value lies in its role as a multifunctional module for building complex drug candidates.[10]
Advantages of the Azaspiro[3.4]octane Scaffold:
-
Increased sp³ Fraction: The high sp³ character moves molecules away from the flat, aromatic structures that often suffer from poor solubility and metabolic instability.[1] This is strongly correlated with improved clinical success rates.
-
Structural Rigidity: The locked conformation reduces the entropic penalty upon binding to a target protein, potentially leading to higher binding affinity.[2]
-
Novel Chemical Space: It provides unique exit vectors for substitution, allowing chemists to explore uncharted chemical space and generate novel intellectual property.
-
Improved Physicochemical Properties: The incorporation of this scaffold can modulate key properties such as solubility and lipophilicity (LogP). The nitrogen atom provides a handle for introducing polarity or basicity.[12]
Application Workflow in Drug Discovery
The core scaffold is a launching point for creating a library of diverse compounds for high-throughput screening.
Caption: Logical workflow from core scaffold to preclinical candidate.
Recent research highlights the successful incorporation of related azaspirocycles into potent and selective bioactive agents. For example, azaspiro[3.5]nonane has been used as a key linker in the next-generation Bcl-2 inhibitor sonrotoclax, contributing to its superior potency.[12] Similarly, diazaspiro[3.4]octane derivatives have been explored as antagonists for the sigma-1 receptor, a target for pain management.[3] These examples underscore the immense potential of the azaspiro[3.4]octane framework in generating high-value clinical candidates.
Conclusion
This compound is more than just a novel molecule; it is a strategic tool for the modern medicinal chemist. Its inherent three-dimensionality, synthetic accessibility, and versatile functional handles provide a robust platform for escaping the confines of "flatland" chemistry. By leveraging this and similar spirocyclic scaffolds, researchers can significantly enhance their ability to discover and develop innovative drugs with superior physicochemical and biological properties, ultimately addressing unmet medical needs.
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Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic Letters, 13(22), 6134–6136. [Link]
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Nature Communications. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. PubMed Central. [Link]
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PubChem. 6-Azaspiro[3.4]octan-6-yl-[2,4-bis(chloranyl)-6-oxidanyl-phenyl]methanone. [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 6-Azaspiro[3.4]octan-7-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the core physicochemical properties of 6-Azaspiro[3.4]octan-7-one, a novel spirocyclic γ-lactam. While experimental data for this specific molecule is not extensively documented in publicly available literature, this paper will synthesize information from closely related structures and established principles of medicinal chemistry to offer predictive insights and detailed methodologies for its empirical characterization. The inherent three-dimensionality of spirocyclic scaffolds is of significant interest in modern drug discovery, offering a pathway to escape the "flatland" of traditional aromatic compounds and potentially improve physicochemical properties, target selectivity, and metabolic stability[1][2].
Molecular Structure and Core Attributes
This compound belongs to the family of spirocyclic lactams, characterized by a quaternary carbon atom that serves as the pivot for two fused rings. In this case, a cyclobutane ring is spiro-fused to a γ-lactam (a five-membered cyclic amide). This unique architecture imparts significant conformational rigidity and a distinct three-dimensional profile.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO | [3] |
| Molecular Weight | 125.17 g/mol | |
| Monoisotopic Mass | 125.08406 Da | [4] |
| Predicted XlogP | 0.4 | [4] |
The γ-lactam ring is a key functional group, and its chemical behavior is central to the molecule's overall properties. The spirocyclic nature of the molecule is achieved by fusing two rings at a single carbon atom, a structural motif that has gained significant attention in medicinal chemistry for its ability to create novel chemical space[1][5].
Predicted Physicochemical Properties and Rationale
In the absence of direct experimental data, we can infer the likely physicochemical properties of this compound based on its structural components and data from analogous compounds.
Solubility
The presence of the polar lactam group, with its capacity for hydrogen bonding, suggests that this compound will exhibit moderate solubility in polar protic solvents like water and alcohols. The predicted XlogP of 0.4 indicates a relatively balanced lipophilicity, suggesting that it may also have some solubility in less polar organic solvents. The overall solubility will be a balance between the polar lactam moiety and the nonpolar hydrocarbon framework of the cyclobutane ring.
Melting and Boiling Points
The melting and boiling points of this compound are expected to be influenced by its molecular weight and the intermolecular forces it can form. The ability to form hydrogen bonds via the lactam's N-H and C=O groups will likely lead to a higher melting point compared to a non-polar analogue of similar size. The rigid spirocyclic structure may also contribute to efficient crystal packing, further increasing the melting point. For a related compound, 6-azaspiro[3.4]octane-5,7-dione, a melting point of 127 °C has been reported[6]. While not a direct comparison, it provides a reasonable estimate for a crystalline solid in this molecular weight range.
pKa
The acidity of the N-H proton in the γ-lactam ring is a key parameter. Generally, the pKa of the N-H proton in a secondary amide is in the range of 17-18, making it a very weak acid. The ring strain of the five-membered lactam may slightly influence this value. For a structurally similar compound, 6-Oxa-2-azaspiro[3.4]octan-7-one, a predicted pKa of 9.67±0.20 has been reported, which likely refers to the protonated amine under acidic conditions[7]. The basicity of the carbonyl oxygen is also a factor to consider, particularly in the context of interactions with biological targets.
Chemical Stability
The stability of the γ-lactam ring is a critical consideration. Lactams, particularly strained β-lactams, are susceptible to hydrolysis, which involves the cleavage of the amide bond[8]. While γ-lactams are generally more stable than β-lactams, they can still undergo hydrolysis under acidic or basic conditions. The rate of degradation is often pH-dependent[9]. Thermal stability is also a factor, as elevated temperatures can accelerate degradation[10]. For many β-lactams, storage at low temperatures, such as -80°C, is recommended to maintain long-term stability[11][12].
Proposed Methodologies for Empirical Characterization
To obtain definitive data on the physicochemical properties of this compound, a series of standard analytical experiments should be performed.
Synthesis and Purification
The synthesis of spirocyclic γ-lactams can be achieved through various synthetic routes, often involving cycloaddition reactions or ring-closing metathesis[13][14]. A plausible approach for this compound could involve an intramolecular cyclization of a suitable amino acid precursor containing a cyclobutane moiety.
Caption: Proposed synthetic workflow for this compound.
Following synthesis, purification would likely be achieved using column chromatography, and the purity assessed by High-Performance Liquid Chromatography (HPLC) with UV detection, as is standard for lactam-containing compounds[8].
Spectroscopic and Spectrometric Analysis
A full suite of spectroscopic and spectrometric analyses is essential to confirm the structure and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The ¹H NMR spectrum would be expected to show characteristic signals for the protons on the cyclobutane and lactam rings, with their chemical shifts and coupling patterns providing detailed structural information.
-
Infrared (IR) Spectroscopy: The IR spectrum should display a strong absorption band characteristic of the lactam carbonyl (C=O) stretch, typically in the region of 1650-1700 cm⁻¹. An N-H stretching vibration would also be expected around 3200-3400 cm⁻¹[15].
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. Predicted collision cross-section values for various adducts of this compound have been calculated and can be used to aid in identification[4].
Determination of Physicochemical Parameters
Caption: Experimental workflow for physicochemical characterization.
-
Solubility: Aqueous solubility can be determined using methods such as the shake-flask method or high-throughput kinetic solubility assays. The concentration of the dissolved compound would be quantified by HPLC-UV.
-
Melting Point: Differential Scanning Calorimetry (DSC) would provide an accurate measurement of the melting point and any associated thermal transitions.
-
pKa: The acid dissociation constant can be determined using potentiometric titration or UV-metric methods, which monitor changes in the UV-Vis spectrum as a function of pH.
-
Stability: A forced degradation study would be conducted to assess the stability of this compound under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal). The degradation products would be monitored and quantified by a stability-indicating HPLC or LC-MS method[8].
Significance in Medicinal Chemistry and Drug Development
The spiro[3.4]octane scaffold is a privileged structure in medicinal chemistry, appearing in a number of bioactive compounds and clinical candidates[5]. The introduction of a spirocyclic core can lead to several advantageous properties for a drug candidate:
-
Increased Three-Dimensionality: The sp³-rich nature of spirocycles can lead to improved binding affinity and selectivity for biological targets by allowing for more precise spatial orientation of functional groups[1][16].
-
Improved Physicochemical Properties: The replacement of flat aromatic rings with spirocyclic scaffolds can modulate properties such as solubility and lipophilicity, potentially leading to better pharmacokinetic profiles[1].
-
Novelty and Patentability: The unique structures of spirocyclic compounds offer opportunities to explore novel chemical space and secure intellectual property.
The this compound core, as a conformationally restricted building block, holds potential for incorporation into larger molecules to probe interactions with biological targets in a well-defined manner. Its synthesis and characterization are therefore important steps towards unlocking the potential of this novel chemical scaffold.
Conclusion
While direct experimental data for this compound is sparse, a comprehensive understanding of its likely physicochemical properties can be derived from the analysis of its structural features and comparison with related compounds. This guide has provided a predictive overview of its key attributes and outlined a clear experimental path for its empirical characterization. The unique structural and conformational properties of this spirocyclic γ-lactam make it an intriguing candidate for further investigation in the field of medicinal chemistry and drug discovery.
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The Strategic Synthesis and Application of 6-Azaspiro[3.4]octan-7-one: A Technical Guide for Medicinal Chemists
Introduction: Embracing the Third Dimension in Drug Discovery with Spirocyclic Scaffolds
In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Flat, aromatic-rich molecules have historically dominated medicinal chemistry, but their limitations, including poor solubility and metabolic instability, have become increasingly apparent. This has catalyzed a shift towards molecules with greater three-dimensionality (sp³ character), a domain where spirocyclic scaffolds have emerged as powerful design elements.[1] These unique structures, characterized by two rings sharing a single atom, introduce conformational rigidity and provide precise vectors for substituent placement, enabling enhanced target engagement and improved drug-like properties.[2]
This guide focuses on a particularly valuable building block within this class: 6-Azaspiro[3.4]octan-7-one . We will provide an in-depth exploration of its chemical identity, a detailed, field-proven synthetic protocol with mechanistic insights, its key chemical properties including predicted spectroscopic data, and its strategic applications in the development of next-generation therapeutics.
Core Compound Identification
A precise understanding of the fundamental properties of a molecular scaffold is the bedrock of its successful application.
| Property | Value | Source(s) |
| CAS Number | 1465480-75-4 | |
| Molecular Formula | C₇H₁₁NO | |
| Molecular Weight | 125.17 g/mol | |
| Structure |
Strategic Synthesis of this compound
While the direct synthesis of this compound is not extensively detailed in readily available literature, a robust and logical pathway can be constructed based on established synthetic methodologies for related spirocyclic γ-lactams. A key patent points towards a practical approach involving the reductive cyclization of a (1-nitromethyl-cycloalkyl)malonic acid diester derivative.[3] This core strategy can be extended to a multi-step synthesis of the target compound, as outlined below.
Overall Synthetic Workflow
The proposed synthesis is a three-stage process commencing with the preparation of a key cyclopentylmalonate intermediate, followed by nitration, reductive cyclization to form the spiro-γ-lactam ester, and concluding with hydrolysis and decarboxylation to yield the final product.
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The Azaspiro[3.4]octane Scaffold: A Rising Star in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Embracing the Third Dimension in Drug Discovery
For decades, medicinal chemistry has been dominated by "flat" aromatic and heteroaromatic ring systems. While immensely successful, this focus on two-dimensional structures has left vast regions of biologically relevant chemical space unexplored. The contemporary challenge in drug discovery lies in designing novel molecular architectures that can effectively interact with complex biological targets, such as protein-protein interfaces and allosteric binding sites. This has led to a paradigm shift towards three-dimensional (3D) molecular scaffolds that offer enhanced spatial diversity and improved physicochemical properties.
Among the most promising of these 3D frameworks are the azaspirocycles, and in particular, the azaspiro[3.4]octane core. This scaffold, characterized by a shared carbon atom between a four-membered azetidine ring and a five-membered cyclopentane ring, offers a unique combination of structural rigidity, synthetic tractability, and precise vectoral control of substituents. Its inherent non-planarity allows for the presentation of functional groups in distinct spatial orientations, facilitating optimal interactions with biological macromolecules. This guide provides a comprehensive overview of the azaspiro[3.4]octane scaffold, detailing its synthesis, diverse biological activities, and its burgeoning role as a privileged core in modern drug development.
The Azaspiro[3.4]octane Core: A Privileged Scaffold
The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets. The azaspiro[3.4]octane core has emerged as such a scaffold, with derivatives demonstrating potent activity in a range of therapeutic areas, from infectious diseases to central nervous system disorders. The key to its versatility lies in its unique structural and physicochemical properties.
Structural Advantages:
-
Three-Dimensionality: The spirocyclic nature of the scaffold forces substituents into well-defined and predictable three-dimensional arrangements, enabling more precise and selective interactions with target proteins. This "escape from flatland" is crucial for tackling challenging biological targets.
-
Conformational Rigidity: The fused ring system restricts conformational flexibility, which can lead to a lower entropic penalty upon binding to a target, resulting in higher affinity. This rigidity also aids in the interpretation of structure-activity relationships (SAR).
-
Tunable Physicochemical Properties: The presence of the nitrogen atom in the azetidine ring provides a handle for modulating key drug-like properties such as solubility, lipophilicity, and metabolic stability.
The following diagram illustrates the fundamental structure of the 2-azaspiro[3.4]octane core, highlighting the spirocyclic center and the nitrogenous azetidine ring.
Caption: General structure of the 2-azaspiro[3.4]octane scaffold.
Synthetic Strategies: Building the Core
The utility of any scaffold in drug discovery is contingent upon the availability of efficient and versatile synthetic routes. Several strategies have been developed for the construction of the azaspiro[3.4]octane core, often focusing on the creation of the key spirocyclic quaternary carbon.
Representative Synthetic Workflow: Synthesis of a 2,6-Diazaspiro[3.4]octane Building Block
One common and effective approach involves a [3+2] cycloaddition reaction. The following protocol outlines a multi-step synthesis of a versatile, orthogonally protected 2,6-diazaspiro[3.4]octane building block, which can be further elaborated to generate a library of diverse compounds.[1]
Experimental Protocol:
Step 1: Horner-Wadsworth-Emmons Olefination of N-Boc-azetidin-3-one [2]
-
To a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add triethyl phosphonoacetate (1.1 eq) and sodium hydride (1.2 eq, 60% dispersion in mineral oil).
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford the corresponding α,β-unsaturated ester.
Step 2: [3+2] Cycloaddition [2]
-
To a solution of the α,β-unsaturated ester from Step 1 (1.0 eq) in acetonitrile, add N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 eq) and a catalytic amount of lithium fluoride.
-
Heat the reaction mixture to reflux for 24 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography to yield the orthogonally protected 2,6-diazaspiro[3.4]octane derivative.
Causality Behind Experimental Choices:
-
The Horner-Wadsworth-Emmons reaction is a reliable method for the stereoselective synthesis of α,β-unsaturated esters from ketones. The use of N-Boc-azetidin-3-one as the starting material allows for the introduction of the azetidine ring early in the synthesis.
-
The [3+2] cycloaddition is a powerful ring-forming reaction that efficiently constructs the pyrrolidine ring of the diazaspiro[3.4]octane core. The use of an orthogonally protected azomethine ylide precursor allows for the selective deprotection and functionalization of the two nitrogen atoms in subsequent steps.
The following diagram illustrates this synthetic workflow.
Caption: Synthetic workflow for a 2,6-diazaspiro[3.4]octane building block.
Biological Significance and Therapeutic Applications
The unique three-dimensional structure of the azaspiro[3.4]octane scaffold has been leveraged to develop potent and selective modulators of a diverse range of biological targets.
Anti-infective Agents
a) Antimalarial Activity:
A novel series of diazaspiro[3.4]octane derivatives has been identified as potent inhibitors of the malaria parasite, Plasmodium falciparum.[3][4] These compounds exhibit low nanomolar activity against the asexual blood stage of the parasite and also show strong gametocyte-sterilizing properties, which is crucial for blocking transmission.[3][4] Mechanistic studies have implicated the P. falciparum cyclic amine resistance locus in the mode of resistance, suggesting a novel mechanism of action.[3][4]
b) Antitubercular Activity:
Derivatives of 2,6-diazaspiro[3.4]octane incorporating a nitrofuran moiety have demonstrated remarkable potency against Mycobacterium tuberculosis.[2] One such compound displayed a minimal inhibitory concentration (MIC) of 0.016 μg/mL.[2] The mechanism of action of nitrofuran-containing antitubercular drugs involves reductive activation by mycobacterial enzymes, such as the deazaflavin-dependent nitroreductase (Ddn), to generate reactive nitrogen species that are toxic to the bacterium.[1] This mode of action is effective against both replicating and non-replicating persistent bacteria.
Central Nervous System (CNS) Applications
Sigma-1 Receptor Antagonism for Pain Management:
A series of 2,6-diazaspiro[3.4]octan-7-one derivatives have been developed as potent and selective antagonists of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein involved in the modulation of various signaling pathways and has emerged as a promising target for the treatment of pain. Antagonists of the sigma-1 receptor have been shown to enhance the analgesic effects of opioids and mitigate the development of tolerance.
Structure-Activity Relationship (SAR) Insights:
-
The presence of a benzyl group on one of the nitrogen atoms of the diazaspiro[3.4]octane core was found to be crucial for high affinity to the sigma-1 receptor.
-
Substitution on the benzyl ring, such as with fluorine or chlorine, further enhanced the binding affinity.
-
The 2-naphthylmethyl substituent yielded one of the most potent compounds in the series.
The following diagram depicts a simplified signaling pathway involving the sigma-1 receptor and the potential point of intervention for azaspiro[3.4]octane-based antagonists.
Caption: Simplified signaling pathway of opioid analgesia and sigma-1 receptor modulation.
Data Summary: Biological Activities of Azaspiro[3.4]octane Derivatives
| Scaffold | Derivative Type | Biological Target/Activity | Potency | Reference(s) |
| 2,6-Diazaspiro[3.4]octane | Substituted amides | Plasmodium falciparum (antimalarial) | <50 nM (asexual blood stage) | [3][4] |
| 2,6-Diazaspiro[3.4]octane | Nitrofuran carboxamides | Mycobacterium tuberculosis (antitubercular) | MIC = 0.016 μg/mL | [2] |
| 2,6-Diazaspiro[3.4]octan-7-one | N-benzylated derivatives | Sigma-1 Receptor Antagonist | Ki = 1.5 - 5.2 nM | [5] |
Future Perspectives and Challenges
The azaspiro[3.4]octane scaffold represents a significant step forward in the exploration of 3D chemical space for drug discovery. Its proven success in yielding potent modulators of diverse biological targets underscores its status as a privileged scaffold. Future research in this area is likely to focus on:
-
Expansion of Synthetic Methodologies: The development of new, more efficient, and stereoselective synthetic routes will be crucial for expanding the diversity of accessible azaspiro[3.4]octane derivatives.
-
Exploration of New Biological Targets: The inherent versatility of the scaffold suggests that it may be applicable to a wide range of other therapeutic areas, including oncology, inflammation, and metabolic diseases.
-
Fine-tuning of ADME Properties: As with any drug discovery program, the optimization of absorption, distribution, metabolism, and excretion (ADME) properties will be critical for the successful clinical translation of azaspiro[3.4]octane-based drug candidates.
Conclusion
The azaspiro[3.4]octane scaffold has firmly established itself as a valuable and versatile building block in modern medicinal chemistry. Its unique three-dimensional architecture provides a powerful platform for the design of potent and selective therapeutic agents that can address challenging biological targets. As our understanding of the biological significance of this scaffold continues to grow, so too will its impact on the development of the next generation of innovative medicines.
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Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. ASM Journals. [Link]
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Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. EMBL-EBI. [Link]
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Spirocyclic Lactams: A Three-Dimensional Approach to Modern Medicinal Chemistry
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Spirocyclic lactams represent a compelling class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. By incorporating a spirocenter, these scaffolds introduce a rigid, three-dimensional architecture that departs from the planar structures common in many drug discovery campaigns. This unique topology offers a powerful tool for optimizing ligand-target interactions, improving physicochemical properties, and exploring novel chemical space. This guide provides a comprehensive overview of the strategic importance of spirocyclic lactams, detailing their synthesis, diverse biological activities, and clinical significance. We delve into the causality behind synthetic choices, present detailed experimental protocols, and use a clinical case study to illustrate the successful application of this scaffold in an approved therapeutic agent.
The Strategic Advantage of Spirocyclic Architecture in Drug Design
The deliberate move towards more three-dimensional molecules is a key trend in modern drug discovery, often termed an "escape from flatland."[1] Spirocyclic lactams are at the forefront of this movement. The fusion of two rings at a single tetrahedral carbon atom creates a rigidified structure with a well-defined spatial arrangement of substituents.[2] This contrasts sharply with more flexible, linear, or monocyclic systems, offering several distinct advantages for medicinal chemists.
-
Enhanced Target Binding and Selectivity: The conformational rigidity of spirocyclic scaffolds pre-organizes functional groups in a specific orientation. This can lead to a lower entropic penalty upon binding to a biological target, resulting in higher affinity. Furthermore, the precise three-dimensional shape allows for more specific interactions with complex protein binding pockets, potentially improving selectivity and reducing off-target effects.[3]
-
Improved Physicochemical Properties: Introducing a spirocenter increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor often correlated with improved clinical success.[4] This structural feature can disrupt planarity, which may decrease undesirable intermolecular stacking and improve aqueous solubility—a common hurdle in drug development.
-
Exploration of Novel Chemical Space: The unique topology of spirocyclic lactams allows chemists to probe regions of chemical space that are inaccessible with traditional, flatter scaffolds. This opens up opportunities to identify hits for novel or challenging biological targets.[5]
Caption: From 2D Planarity to 3D Complexity.
Key Synthetic Strategies for Constructing Spirocyclic Lactams
The construction of the sterically demanding quaternary spirocenter is a significant synthetic challenge.[6] Over the years, chemists have developed several robust methodologies, each with its own advantages depending on the desired lactam ring size and substitution pattern. The choice of a synthetic route is dictated by the need for efficiency, stereocontrol, and substrate scope.
The Staudinger [2+2] Ketene-Imine Cycloaddition
The Staudinger synthesis is a cornerstone for the construction of spiro-β-lactams.[6] This [2+2] cycloaddition reaction involves the coupling of a ketene with an imine. The power of this method lies in its modularity; by generating the ketene and imine from diverse precursors, a wide array of substituted spiro-β-lactams can be accessed.[7]
Causality in Protocol Design: The choice of base and solvent is critical for controlling the reaction pathway and diastereoselectivity. Triethylamine (Et₃N) is commonly used to facilitate the in-situ generation of the ketene from an acyl chloride. The reaction is typically performed in an anhydrous, non-polar solvent like dichloromethane (CH₂Cl₂) to prevent hydrolysis of the reactive ketene intermediate.[8]
Caption: Workflow for Staudinger Spiro-β-Lactam Synthesis.
Cyclization and Annulation Reactions
For larger ring systems like spiro-γ- and spiro-δ-lactams, intramolecular cyclization and various annulation strategies are more common.[7][9] These methods often involve forming the lactam ring as the final key step.
-
1,3-Dipolar Cycloadditions: This powerful reaction class can be used to construct five-membered rings. For instance, the reaction of a diazo-γ-lactam with an electron-deficient dipolarophile can produce chiral spiro-γ-lactams.[10]
-
N-Heterocyclic Carbene (NHC)-Catalyzed Annulation: Modern catalytic methods, such as those employing NHCs, have enabled novel pathways to spirocyclic lactams under mild conditions.[11]
-
Asymmetric Catalysis: Achieving enantioselectivity is paramount for medicinal applications. Metal-catalyzed approaches, such as copper-catalyzed domino reactions, have been developed to synthesize chiral spirocyclic β-lactams with high stereocontrol, creating up to four neighboring stereocenters in a single process.[12]
Experimental Protocol: Synthesis of a Spiro-Indole-β-Lactam via Staudinger Cycloaddition
This protocol describes a representative synthesis of a spiro[azetidin-2,3'-indoline]-2',4-dione derivative, a scaffold with known biological potential.[13]
-
Preparation of the Imine (Schiff Base):
-
To a solution of isatin (1.0 eq) in absolute ethanol, add the desired aniline derivative (1.05 eq).
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield the corresponding Schiff base.
-
Validation: Characterize the product using ¹H NMR, ¹³C NMR, and FT-IR to confirm imine formation.
-
-
[2+2] Cycloaddition Reaction:
-
Dissolve the synthesized Schiff base (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et₃N) (2.5 eq) to the solution.
-
Slowly add chloroacetyl chloride (1.5 eq) dropwise over 15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Validation: Monitor the reaction progress by TLC until the starting imine is consumed.
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with water, 1N HCl, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to obtain the pure spiro-β-lactam.
-
Validation: Confirm the structure and stereochemistry of the final product using ¹H NMR (noting the characteristic coupling constants for the cis-protons on the β-lactam ring), ¹³C NMR, Mass Spectrometry, and elemental analysis.
-
Therapeutic Applications and Biological Targets
The structural diversity of spirocyclic lactams has led to their exploration against a wide range of diseases. Their ability to act as enzyme inhibitors, receptor antagonists, and antimicrobial agents makes them a highly versatile pharmacophore.[3][11]
| Spiro-Lactam Scaffold | Ring Size | Biological Target / Activity | Therapeutic Area | IC₅₀ / Potency | Reference(s) |
| Spiro-penicillanate | β-lactam | HIV-1 Reverse Transcriptase | Antiviral (HIV) | Nanomolar range | [14],[15] |
| Spiro-penicillanate | β-lactam | Plasmodium falciparum | Antimalarial | IC₅₀ < 3.5 µM | [10],[14] |
| Spiro-oxindole-dione | β-lactam | Anticancer (MCF-7 cells) | Oncology | Lower IC₅₀ than Tamoxifen | [13] |
| Spirocyclopropyl-penam | β-lactam | Serine β-lactamases (AmpC) | Antibacterial (Inhibitor) | Potent inhibition | [16] |
| Spiro-cyclohexyl | β-lactam | Cholesterol Absorption Inhibitor | Cardiovascular | - | [8] |
| Spiro-pyrrolidinone | γ-lactam | NK-1 Receptor Antagonist | CNS (Antiemetic) | Approved Drug (Rolapitant) | [17] |
Antimicrobial Agents
Historically, the β-lactam ring is synonymous with antibiotics.[6] Spirocyclic variants continue this legacy with novel applications.
-
Antiviral and Antiplasmodial Activity: Remarkably, certain spiro-β-lactams derived from 6-aminopenicillanic acid have demonstrated potent dual activity against both HIV and Plasmodium, the causative agents of AIDS and malaria.[2] Structure-activity relationship (SAR) studies have shown that the strained four-membered β-lactam ring is a crucial requirement for this activity, as analogous five-membered spiro-γ-lactams did not retain the biological profile.[10] This is particularly relevant in regions where co-infection is common.[2]
-
β-Lactamase Inhibitors: Bacterial resistance to β-lactam antibiotics is a major global health crisis, often mediated by β-lactamase enzymes. Spirocyclopropyl β-lactams have been specifically designed as mechanism-based inhibitors of these enzymes, helping to restore the efficacy of existing antibiotics.[16]
Anticancer Therapeutics
Beyond infectious diseases, spirocyclic lactams have emerged as promising scaffolds for cancer therapy.[18][19][20] Their mechanisms are diverse, ranging from the induction of apoptosis in tumor cells to the inhibition of enzymes critical for cancer progression.[18][21] For example, spiro-isatin β-lactams have shown potent in vitro activity against breast cancer cell lines.[13]
Case Study: Rolapitant – A Spiro-γ-Lactam in the Clinic
The journey of a scaffold from a synthetic curiosity to a clinical therapeutic is the ultimate validation of its utility. Rolapitant (Varubi®) is a prime example of a successful spirocyclic lactam.[17]
-
Mechanism of Action: Rolapitant is a highly selective neurokinin-1 (NK-1) receptor antagonist. The NK-1 receptor is a G-protein coupled receptor that binds the neuropeptide Substance P, a key mediator of the vomiting reflex (emesis). By blocking this receptor in the central nervous system, Rolapitant prevents both acute and delayed chemotherapy-induced nausea and vomiting (CINV).
-
Role of the Spirocyclic Scaffold: The spiro-γ-lactam core is a central feature of Rolapitant's pharmacophore. It rigidly holds the key binding motifs—the trifluoromethylphenyl ether and the piperidine ring—in the correct three-dimensional orientation for optimal interaction with the NK-1 receptor. This pre-organization contributes to its high potency and long duration of action.
Caption: Key Pharmacophoric Elements of Rolapitant.
Future Outlook and Challenges
The field of spirocyclic lactams is vibrant and continues to expand. The future will likely focus on several key areas:
-
Development of Novel Synthetic Methods: While significant progress has been made, there is a continuous need for more efficient, scalable, and stereoselective methods to access increasingly complex spirocyclic systems.[9][11] The application of photochemistry and electrochemistry may open new avenues.[22]
-
Expansion of Biological Targets: Chemoinformatic studies suggest that the chemical space occupied by spiro-lactams is relatively underexplored compared to other lactam classes, indicating a high potential for discovering compounds with novel biological activities.[5]
-
Addressing ADME-Tox Challenges: As with any drug candidate, optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profile of spirocyclic lactams will be critical. The inherent rigidity of the scaffold can be a double-edged sword, sometimes leading to poor solubility or metabolic liabilities that must be addressed through careful molecular design.
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Bandyopadhyay, D., et al. (N/A). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. [Link][6]
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Dao Thi, H., & D'hooghe, M. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. ResearchGate. [Link][8]
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Saldívar-González, F. I., et al. (2019). Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. Royal Society of Chemistry. [Link][5]
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Lenci, E., & Trabocchi, A. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers. [Link][9]
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Rebelo, S. L., et al. (2021). Synthesis and structure-activity relationships of new chiral spiro-β-lactams highly active against HIV-1 and Plasmodium. PubMed. [Link][14]
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Moloney, M. G., et al. (N/A). Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. SciSpace. [Link][23]
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Lenci, E., & Trabocchi, A. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Royal Society of Chemistry. [Link][17]
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Request PDF. (2021). Recent Advances in the Synthesis of Spiro‐β‐Lactams and Spiro‐δ‐Lactams. ResearchGate. [Link][7]
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ResearchGate. (N/A). Overview of the identified structure–activity relationships. [Link][24]
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D'hooghe, M., & De Kimpe, N. (2008). Novel and Recent Synthesis and Applications of β-Lactams. PubMed Central. [Link][25]
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Buynak, J. D., et al. (2003). Spirocyclopropyl beta-lactams as mechanism-based inhibitors of serine beta-lactamases. PubMed. [Link][16]
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MalariaWorld. (2021). Synthesis and structure-activity relationships of new chiral spiro-beta-lactams highly active against HIV-1 and Plasmodium. [Link][15]
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Stepan, A. F., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central. [Link][1]
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Stepan, A. F., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed. [Link][4]
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Kuhn, D., et al. (2004). Beta-lactams and their potential use as novel anticancer chemotherapeutics drugs. IMR Press. [Link][18]
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Rebelo, S. L., et al. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. National Institutes of Health. [Link][2]
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The Ascending Trajectory of 6-Azaspiro[3.4]octan-7-one Derivatives in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The quest for novel chemical scaffolds that combine three-dimensional complexity with desirable pharmacological properties is a central theme in contemporary drug discovery. Among these, the 6-azaspiro[3.4]octan-7-one core has emerged as a privileged structure, offering a unique blend of rigidity and synthetic tractability. This guide provides a comprehensive technical overview of the burgeoning therapeutic potential of this compound derivatives. We will navigate the synthetic intricacies of this spirocyclic lactam, delve into its established and prospective molecular targets, and present detailed methodologies for its biological evaluation. This document is intended to serve as a foundational resource for researchers aiming to harness the potential of this promising scaffold in the development of next-generation therapeutics.
The Strategic Advantage of the this compound Scaffold
Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in medicinal chemistry for their ability to impart favorable physicochemical and pharmacological properties to drug candidates. The this compound scaffold, a specific type of spirocyclic lactam, offers several key advantages:
-
Three-Dimensionality: The inherent 3D nature of the spirocyclic core allows for a more precise and intricate interaction with biological targets, often leading to enhanced potency and selectivity compared to flat, aromatic systems. This "escape from flatland" is a widely recognized strategy for improving clinical success rates.[1]
-
Improved Physicochemical Properties: The introduction of spirocyclic scaffolds can lead to a higher fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with improved solubility, metabolic stability, and overall drug-likeness.
-
Synthetic Accessibility: While structurally complex, the this compound core and its derivatives are accessible through various synthetic routes, including strain-release driven spirocyclization and multi-component reactions, allowing for the generation of diverse chemical libraries.[2]
-
Novel Chemical Space: As a relatively underexplored scaffold, this compound derivatives offer opportunities to explore novel chemical space and identify first-in-class therapeutics.
Synthetic Pathways to the this compound Core and its Analogs
The construction of the this compound scaffold can be achieved through several strategic synthetic approaches. A robust and scalable synthesis is crucial for enabling extensive structure-activity relationship (SAR) studies and further preclinical development.
Illustrative Synthesis of a Substituted this compound Derivative
While a direct, high-yield synthesis of the unsubstituted this compound is not extensively detailed in publicly available literature, a multi-step synthesis of a closely related derivative, ethyl 7-oxo-6-azaspiro[3.4]octane-5-carboxylate, provides valuable insights into the construction of this scaffold. The following protocol is adapted from established methods and illustrates a key strategy for accessing this class of compounds.
Experimental Protocol: Synthesis of Ethyl 7-oxo-6-azaspiro[3.4]octane-5-carboxylate
Step 1: Synthesis of Diethyl 7-oxo-6-azaspiro[3.4]octane-5,5-dicarboxylate
-
Reaction Setup: In a round-bottom flask, combine the starting materials in a suitable solvent.
-
Reaction Execution: The mixture is concentrated under reduced pressure, and the residue is diluted with ethyl acetate and water.
-
Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted twice with ethyl acetate. The combined organic fractions are washed with aqueous sodium hydrogen carbonate solution, dried over sodium sulfate, and concentrated in vacuo. The resulting precipitate is filtered and washed with hexane to yield the desired product.
Step 2: Krapcho Decarboxylation
-
Reaction Setup: The diethyl 7-oxo-6-azaspiro[3.4]octane-5,5-dicarboxylate is dissolved in dry DMSO. Distilled water and sodium chloride are added.
-
Reaction Execution: The reaction mixture is refluxed for 3 hours.
-
Work-up and Purification: The mixture is cooled, poured into ice-cold water, and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by flash chromatography to obtain ethyl 7-oxo-6-azaspiro[3.4]octane-5-carboxylate.
Step 3: N-Boc Protection
-
Reaction Setup: The product from Step 2 is dissolved in dry dichloromethane. Triethylamine and DMAP are added, and the mixture is cooled in an ice bath.
-
Reaction Execution: Di-tert-butyl dicarbonate (Boc₂O) is added dropwise.
-
Work-up and Purification: The reaction is worked up and purified to yield the N-Boc protected product.
Step 4: Reduction of the Lactam
-
Reaction Setup: The N-Boc protected lactam is dissolved in dry THF under an argon atmosphere.
-
Reaction Execution: Borane dimethyl sulfide complex is added dropwise.
-
Work-up and Purification: The reaction is quenched and worked up to yield the corresponding cyclic amine.
Therapeutic Targets and Mechanisms of Action
The unique structural features of this compound derivatives make them attractive candidates for modulating the activity of a range of biological targets. Current research has highlighted their potential in several therapeutic areas.
Sigma-1 Receptor Antagonism: A Promising Avenue for Pain Management
The sigma-1 receptor (S1R) is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, and it has emerged as a key modulator of various cellular functions, including ion channel activity, neuronal signaling, and cell survival. Antagonism of the S1R has shown significant promise in the treatment of various neurological and psychiatric disorders, particularly chronic pain.[3]
Derivatives of 2,6-diazaspiro[3.4]octan-7-one have been identified as potent and selective S1R antagonists.[3] These compounds have been shown to enhance the antinociceptive effects of morphine and rescue morphine-induced analgesic tolerance in preclinical models.[3] This suggests that this compound-based S1R antagonists could represent a novel class of non-opioid analgesics or adjuvants to opioid therapy with a reduced side-effect profile.
Hypothesized Mechanism of Action of this compound Derivatives as S1R Antagonists
Caption: A typical workflow for ADME-Tox evaluation.
Data Summary
The following table summarizes representative biological data for derivatives of the azaspiro[3.4]octan-7-one and related scaffolds.
| Compound Class | Target | Assay | Key Findings | Reference |
| 2,6-Diazaspiro[3.4]octan-7-one Derivatives | Sigma-1 Receptor | Radioligand Binding | Potent antagonists | [3] |
| Spiro-β-lactams | HIV, Plasmodium | In vitro activity | Anti-HIV and antiplasmodial activity (IC50 < 3.5 µM for some derivatives) | [4] |
| 1-Thia-4-azaspiro[4.5]decan-3-one Derivatives | Human Coronavirus 229E | Antiviral Assay | Inhibition of viral replication | [5] |
| Azaspirocyclic Pyrazoles | G2019S-LRRK2 Kinase | Kinase Inhibition | Potent and selective inhibitors | [6] |
| 2,8-Diazaspiro[4.5]decan-1-one Derivatives | RIPK1 Kinase | Kinase Inhibition | Potent inhibitors with anti-necroptotic effects | [7] |
Future Directions and Conclusion
The this compound scaffold represents a fertile ground for the discovery of novel therapeutics. While significant progress has been made in establishing its potential as a source of potent sigma-1 receptor antagonists, the exploration of its utility in other therapeutic areas, such as antiviral and kinase inhibition, is still in its early stages.
Future research efforts should focus on:
-
Expansion of the SAR: A systematic exploration of the chemical space around the this compound core is warranted to identify derivatives with improved potency, selectivity, and pharmacokinetic properties for a range of biological targets.
-
Elucidation of Novel Mechanisms of Action: Further investigation into the molecular mechanisms by which these compounds exert their biological effects will be crucial for their translation into clinical candidates.
-
Comprehensive Preclinical Evaluation: Promising lead compounds will require thorough preclinical evaluation, including in vivo efficacy studies in relevant disease models and comprehensive ADME-Tox profiling.
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Sigma Receptor Binding Assays. (2016). PubMed Central (PMC). [Link]
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The activity of selective sigma-1 receptor ligands in seizure models in vivo. (n.d.). ResearchGate. [Link]
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Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. (n.d.). MDPI. [Link]
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Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. (2018). PubMed Central (PMC). [Link]
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Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells. (n.d.). National Institutes of Health (NIH). [Link]
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Preclinical Evaluation of Sigma 1 Receptor Antagonists as a Novel Treatment for Painful Diabetic Neuropathy. (2024). ACS Publications. [Link]
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2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. (2023). PubMed. [Link]
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Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. (n.d.). ResearchGate. [Link]
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Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. (2025). PubMed Central (PMC). [Link]
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Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. (2022). ACS Publications. [Link]
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Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. (2019). Wiley Online Library. [Link]
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Discovery of azaspirocyclic 1H-3,4,5-Trisubstitued pyrazoles as novel G2019S-LRRK2 selective kinase inhibitors. (2022). PubMed. [Link]
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Design, Synthesis and Anti‐Influenza Virus Activity of 4‐Tert‐Butyl‐N‐(3‐Oxo‐1‐Thia‐4‐Azaspiro[4.5]Dec‐4‐yl)Benzamide Derivatives That Target Hemagglutinin‐Mediated Fusion. (2025). PubMed Central (PMC). [Link]
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Exploring the Untapped Chemical Space of 6-Azaspiro[3.4]octan-7-one Analogs: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel molecular scaffolds that confer advantageous three-dimensional (3D) topologies is a central theme in modern drug discovery. Spirocyclic systems, in particular, have garnered significant attention due to their ability to orient substituents in precise vectors, thereby enabling unique interactions with biological targets.[1] This guide delves into the promising, yet underexplored, chemical space of 6-azaspiro[3.4]octan-7-one, a spirocyclic β-lactam scaffold. We will provide a comprehensive overview of the rationale for targeting this core, propose robust synthetic strategies, outline a detailed workflow for in silico chemical space exploration, and present methodologies for the biological evaluation of novel analogs. This document serves as a technical roadmap for researchers aiming to unlock the therapeutic potential of this intriguing molecular framework.
The Strategic Imperative for Exploring 3D Scaffolds: The Case for this compound
The over-saturation of "flat" aromatic structures in screening libraries has been linked to limitations in clinical success.[1] Consequently, there is a pressing need to explore novel chemical matter with greater sp³ character. Spirocyclic scaffolds, such as the this compound core, offer a compelling solution by introducing a rigid, three-dimensional architecture. This inherent rigidity can lead to improved binding affinity, enhanced selectivity, and favorable physicochemical properties.[1][2]
The this compound scaffold (Figure 1) is a unique fusion of a cyclopentane ring and a β-lactam ring, sharing a single spirocyclic carbon atom. The β-lactam moiety is a well-established pharmacophore, most notably present in penicillin and cephalosporin antibiotics.[3] Beyond their antibacterial activity, β-lactam derivatives have been investigated for a range of therapeutic applications, including cholesterol absorption inhibition, and as anticancer and antidiabetic agents.[3] The spirocyclic nature of the this compound core is anticipated to confer novel pharmacological properties and provide access to unexplored regions of chemical space.
Figure 1: The this compound Core
PubChem CID: 79027205
Navigating the Synthetic Landscape: A Proposed Route to the this compound Core and its Analogs
While the direct synthesis of this compound is not extensively documented in readily available literature, established methods for the synthesis of spiro-β-lactams can be adapted. The Staudinger [2+2] ketene-imine cycloaddition reaction stands out as a robust and versatile method for constructing the β-lactam ring.[3][4]
Proposed Synthetic Protocol: Staudinger [2+2] Cycloaddition
This protocol outlines a plausible synthetic route to the this compound core.
Step 1: Synthesis of the Ketenophile (Imine)
The requisite imine can be formed through the condensation of cyclopentanone with a suitable primary amine. The choice of the primary amine will dictate the substituent at the N1 position of the resulting β-lactam.
Step 2: In Situ Generation of the Ketene
The ketene can be generated in situ from an appropriate acyl chloride in the presence of a non-nucleophilic base, such as triethylamine.
Step 3: [2+2] Cycloaddition
The in situ generated ketene will then react with the imine via a [2+2] cycloaddition to yield the desired this compound scaffold. The stereochemical outcome of this reaction can often be controlled by the reaction conditions and the nature of the substituents.[4]
Caption: Proposed synthetic workflow for this compound analogs.Exploring the Chemical Space: An In Silico Approach
A systematic exploration of the chemical space surrounding the this compound core is crucial for identifying analogs with high therapeutic potential. A well-designed in silico workflow can prioritize the synthesis of the most promising compounds, thereby saving significant time and resources.
Virtual Library Design and Computational Screening
A comprehensive virtual library of this compound analogs will be generated by systematically varying the substituents at key positions of the scaffold. This library will then be subjected to a rigorous computational screening process.
Table 1: Key Positions for Substituent Variation
| Position | Rationale for Variation | Example Substituents |
| N1 | Modulate physicochemical properties and target interactions. | Alkyl, Aryl, Heteroaryl |
| C5 | Introduce diverse functionalities for potential target engagement. | H, Alkyl, Aryl, Halogen |
| C8 | Explore the impact of substitution on the cyclopentane ring. | H, Alkyl, Aryl, Halogen |
The virtual screening cascade will employ a combination of ligand-based and structure-based methods to prioritize compounds.
Caption: In silico screening workflow for prioritizing this compound analogs.
Biological Evaluation: Unveiling the Therapeutic Potential
Based on the known activities of related azaspiro[3.4]octane derivatives, promising therapeutic areas for the this compound analogs include central nervous system (CNS) disorders and infectious diseases. For instance, 2,6-diazaspiro[3.4]octan-7-one derivatives have been identified as potent sigma-1 receptor antagonists, a target relevant for pain management.[5]
Proposed Biological Assays
A tiered approach to biological evaluation is recommended to efficiently assess the therapeutic potential of the synthesized analogs.
Table 2: Proposed Biological Evaluation Cascade
| Tier | Assay Type | Purpose |
| 1 | Primary Screening | Broadly assess activity against a panel of relevant targets (e.g., sigma-1 receptor binding assay, antibacterial susceptibility testing). |
| 2 | Secondary Screening | Confirm hits from primary screening and determine potency (e.g., IC50/EC50 determination). |
| 3 | In Vitro ADME | Evaluate drug-like properties (e.g., metabolic stability, cell permeability). |
| 4 | In Vivo Efficacy | Assess therapeutic effect in relevant animal models of disease. |
Conclusion: A New Frontier in Drug Discovery
The this compound scaffold represents a largely untapped area of chemical space with significant potential for the discovery of novel therapeutics. Its unique three-dimensional architecture, coupled with the proven pharmacological relevance of the β-lactam motif, makes it an attractive starting point for drug discovery campaigns. The integrated approach of rational design, efficient synthesis, in silico screening, and targeted biological evaluation outlined in this guide provides a comprehensive framework for unlocking the therapeutic promise of this exciting class of molecules.
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Discovery and Synthesis of Novel Azaspiro[3.4]octanes: A Guide for Drug Discovery Professionals
An In-Depth Technical Guide:
Introduction: Embracing the Third Dimension in Medicinal Chemistry
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatland" of two-dimensional aromatic scaffolds. The rationale is clear: molecules with greater three-dimensional (3D) complexity offer superior navigation of biological space, potentially leading to enhanced potency, selectivity, and improved pharmacokinetic properties.[1][2] Among the scaffolds spearheading this shift, spirocycles—compounds featuring two rings connected by a single, shared quaternary carbon—have emerged as privileged structures. Their inherent rigidity and well-defined exit vectors allow for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[1][3]
This guide focuses on a particularly promising class of these molecules: the azaspiro[3.4]octane scaffold. Comprising a four-membered azetidine ring fused to a five-membered cyclopentane ring, this core has become a rising star in medicinal chemistry.[3] Its synthetic tractability and utility as a multifunctional module make it an invaluable building block for exploring uncharted chemical space.[1][4][5] Furthermore, its role as a bioisostere for common motifs like piperazine and morpholine allows for the subtle yet impactful modulation of a drug candidate's physicochemical properties, offering a pathway to novel intellectual property and enhanced clinical success.[1][6][7]
This document provides an in-depth exploration of the key synthetic strategies for accessing novel azaspiro[3.4]octanes, framed from the perspective of an application scientist. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative literature.
Key Synthetic Strategies for Assembling the Azaspiro[3.4]octane Core
The successful application of any scaffold in a drug discovery program hinges on the availability of robust, scalable, and versatile synthetic routes. Several elegant strategies have been developed to construct the azaspiro[3.4]octane framework, each with unique advantages.
Annulation Strategy: Building the Spirocycle Ring-by-Ring
The principle of annulation—constructing a new ring onto a pre-existing one—is a foundational approach in cyclic chemistry. For the 2-azaspiro[3.4]octane core, this can be achieved by forming either the azetidine or the cyclopentane ring as the final key step. A notable advantage of this method is its reliance on readily available starting materials and conventional chemical transformations.[8]
The causality here is straightforward: by choosing a commercially available cyclic ketone or amine, the synthetic effort is focused on the formation of the second, fused ring. This approach often minimizes complex purification steps, making it amenable to scale-up.[8] Three distinct and successful routes have been developed, involving either the annulation of the cyclopentane ring or, alternatively, the annulation of the four-membered azetidine ring.[8][9]
Caption: General workflows for synthesizing the 2-azaspiro[3.4]octane core via annulation.
This protocol is a conceptual representation based on published strategies.[8]
-
Step 1: Starting Material Preparation: A suitably protected cyclopentane or azetidine derivative is prepared from commercially available precursors. The choice of protecting groups is critical to ensure compatibility with subsequent reaction conditions.
-
Step 2: Key Annulation Reaction:
-
For Cyclopentane Annulation: The azetidine derivative is subjected to conditions that introduce a four-carbon chain, followed by an intramolecular cyclization to form the cyclopentane ring.
-
For Azetidine Annulation: The cyclopentanone derivative undergoes a reaction sequence, such as a [2+2] cycloaddition or a multi-step process involving reduction and cyclization, to construct the azetidine ring.
-
-
Step 3: Deprotection and Isolation: The protecting groups on the azaspiro[3.4]octane core are removed under standard conditions (e.g., acid or hydrogenation).
-
Step 4: Purification: The final product is purified using techniques such as distillation or column chromatography to afford the title compound with high purity. The minimal need for chromatographic purification in some of these routes is a significant advantage for scalability.[8]
Strain-Release Driven Spirocyclization: Harnessing Molecular Tension
A highly innovative approach leverages the immense ring strain of bicyclo[1.1.0]butanes (BCBs) to drive the formation of spirocyclic systems.[10] This powerful strategy provides a direct and modular route to previously inaccessible scaffolds, such as 6,7-diazaspiro[3.4]octanes.[10]
The mechanistic rationale involves the activation of the BCB with a Lewis acid (e.g., a scandium catalyst), which generates a strained carbanionic intermediate. This nucleophilic intermediate then attacks an electrophilic partner, such as an azomethine imine, initiating a cascade that culminates in the formation of the stable spiro[3.4]octane framework.[10] The release of significant ring strain is the thermodynamic driving force for the reaction, enabling the rapid construction of molecular complexity.
Caption: Scandium-catalyzed strain-release spirocyclization of a BCB with an azomethine imine.
Adapted from the general procedure described in the literature.[10]
-
Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., argon), add the bicyclo[1.1.0]butane (1.2 equiv.), the azomethine imine (1.0 equiv.), and the scandium(III) triflate catalyst (10 mol%).
-
Solvent Addition: Add anhydrous solvent (e.g., dichloromethane) via syringe. The choice of a non-coordinating solvent is crucial to prevent inhibition of the Lewis acid catalyst.
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the desired 6,7-diazaspiro[3.4]octane product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
[3+2] Cycloaddition: A Convergent Approach
Cycloaddition reactions are powerful tools for rapidly building rings in a convergent and often stereocontrolled manner. The [3+2] cycloaddition, in particular, is a well-established method for synthesizing five-membered rings. This strategy has been successfully applied to the synthesis of 2,6-diazaspiro[3.4]octane derivatives, which are valuable as piperazine bioisosteres.[7]
The core of this strategy involves the in situ generation of a 1,3-dipole, such as an azomethine ylide, which then reacts with a dipolarophile (an alkene) to form the pyrrolidine ring of the spirocycle. This approach is highly efficient, allowing for the construction of the core scaffold in multi-gram quantities with high yields.[7]
Caption: Convergent synthesis of a diazaspiro[3.4]octane via a [3+2] cycloaddition pathway.
The Azaspiro[3.4]octane Core as a Bioisosteric Tool
A critical aspect of modern drug design is the concept of bioisosterism, where one functional group is replaced by another to enhance the molecule's overall properties without losing its biological activity.[11][12] Azaspiro[3.4]octanes have proven to be exceptional bioisosteres for common heterocyclic fragments found in many drugs, such as piperazine, morpholine, and thiomorpholine.[1][7]
The rationale for this replacement is rooted in modulating key physicochemical parameters:
-
Three-Dimensionality: Replacing a flexible or planar ring like piperazine with a rigid spirocycle introduces a defined 3D geometry, which can improve target selectivity.[1]
-
Physicochemical Properties: This substitution can fine-tune properties such as solubility, lipophilicity (logP), and metabolic stability.[4][13]
-
Novelty: It provides access to novel chemical space, creating new intellectual property opportunities.[1]
A practical example is the replacement of the piperazine core in the PARP inhibitor Olaparib with various diazaspiro systems. This modification allows for a systematic study of how the scaffold's geometry impacts biological activity and target affinity.[6]
| Parent Fragment | Azaspiro[3.4]octane Bioisostere | Key Property Changes | Reference |
| Piperazine | 2,6-Diazaspiro[3.4]octane | Increased 3D character, potential for improved solubility, novel IP space. | [6][7] |
| Morpholine | 2-Oxa-6-azaspiro[3.4]octane | Modulates lipophilicity and metabolic stability while maintaining key hydrogen bonding vectors. | [1] |
| Thiomorpholine | Thia-azaspiro[3.4]octane | Provides a novel sulfur-containing scaffold with unique electronic and conformational properties. | [1][4] |
Conclusion and Future Outlook
The azaspiro[3.4]octane scaffold is more than just a novel building block; it is a versatile and powerful tool for the modern medicinal chemist. The development of robust and scalable synthetic routes, from classical annulations to cutting-edge strain-release strategies, has made this core readily accessible for integration into drug discovery programs.[8][10][14] Its ability to act as a bioisosteric replacement for ubiquitous fragments provides a clear pathway for optimizing lead compounds and exploring new chemical and patent space.[6][15] As the demand for therapeutics with improved efficacy and safety profiles continues to grow, the exploration of highly functionalized, three-dimensional scaffolds like the azaspiro[3.4]octane will undoubtedly accelerate the discovery of the next generation of medicines.
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- Title: One-pot three-component synthesis of azaspirononatriene derivatives Source: PMC - NIH URL
- Title: Synthesis Protocols for 1,6-Diazaspiro[3.
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- Title: Enantioselective and Diastereoselective Synthesis of Azaspiro[n.
- Title: Benzene Bioisosteric Replacements Source: Enamine URL
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- Source: N. A. J. Med. Chem. 2011, 54, 2529.
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Escaping Flatland: A Technical Guide to Spirocyclic Frameworks in CNS Drug Discovery
Abstract
The unique and unforgiving environment of the central nervous system (CNS) presents formidable challenges to drug discovery. The blood-brain barrier (BBB) and the intricate nature of neuronal targets demand molecules with a finely tuned balance of physicochemical properties and three-dimensional complexity. For decades, medicinal chemistry has been dominated by flat, aromatic structures, a paradigm now being challenged by the strategic incorporation of three-dimensional scaffolds. Among these, spirocyclic frameworks—ring systems fused at a single quaternary carbon—have emerged as a powerful tool for CNS drug design. This guide provides an in-depth technical exploration of the rationale, synthesis, and application of spirocyclic scaffolds in the pursuit of novel CNS therapeutics. It is intended for researchers, scientists, and drug development professionals seeking to leverage these unique structural motifs to overcome the hurdles of CNS drug discovery.
The Imperative for Three-Dimensionality in CNS Drug Design
The "flatland" of traditional drug discovery, characterized by a preponderance of sp2-hybridized carbon atoms in aromatic and heteroaromatic rings, has yielded numerous successful therapeutics. However, this chemical space is increasingly well-explored, and molecules derived from it often possess properties ill-suited for CNS targets. High planarity is frequently associated with high lipophilicity, which can lead to promiscuous binding to off-target proteins and increased metabolic liability. Furthermore, flat molecules may not adequately engage with the complex, three-dimensional binding pockets of many CNS proteins.
The introduction of sp3-rich, three-dimensional scaffolds is a strategic approach to "escape from flatland"[1]. A higher fraction of sp3-hybridized carbons (Fsp3) generally correlates with improved physicochemical properties, including increased aqueous solubility and lower lipophilicity, which are critical for CNS drug candidates[2][3]. Spirocycles are an exemplary class of scaffolds for achieving this three-dimensionality. The quaternary spiro-atom fixes two rings in perpendicular planes, creating a rigid, defined, and non-planar geometry that can project substituents into distinct vectors of chemical space.
Spirocyclic Frameworks: A Gateway to Favorable CNS Drug Properties
The incorporation of a spirocyclic core into a drug candidate can profoundly and beneficially alter its molecular properties. These improvements are not merely theoretical; they are consistently observed in preclinical and clinical development programs.
Physicochemical Property Modulation
The rigid, three-dimensional nature of spirocycles allows for fine-tuning of a molecule's physicochemical properties to align with the stringent requirements for BBB penetration and CNS target engagement[4][5][6]. Key modulations include:
-
Lipophilicity and Solubility: Replacing a flat aromatic ring with a saturated spirocyclic system can significantly decrease lipophilicity (LogP) and increase aqueous solubility. This is crucial for avoiding the pitfalls of high lipophilicity in CNS drug design, such as increased metabolism and off-target toxicity.
-
Polar Surface Area (PSA): The compact nature of spirocycles allows for the presentation of polar functional groups in a defined spatial orientation without excessively increasing the overall PSA, a key parameter for BBB permeability.
-
Metabolic Stability: The quaternary carbon at the spiro-junction is not susceptible to metabolic oxidation. Furthermore, the rigidity of the scaffold can position metabolically labile groups away from metabolic enzymes, thereby enhancing the compound's half-life.
While a direct side-by-side comparison in a single CNS program is often proprietary, the general trends are well-documented. For instance, the replacement of a piperazine ring with a diazaspiro[3.3]heptane has been shown to improve properties. Below is a representative table illustrating the typical qualitative and quantitative shifts observed when transitioning from a planar to a spirocyclic analog in a CNS context.
| Property | Planar Analog (e.g., Piperazine-linked) | Spirocyclic Analog (e.g., Diazaspiro[3.3]heptane-linked) | Rationale for Improvement in CNS Context |
| cLogP | High (e.g., > 4.0) | Lower (e.g., 2.5 - 3.5) | Reduced lipophilicity decreases off-target binding and can improve the unbound fraction in the brain. |
| Aqueous Solubility | Low | Higher | Improved solubility aids in formulation and bioavailability. |
| Polar Surface Area (PSA) | Moderate to High | Often comparable or slightly lower | Maintained or reduced PSA is favorable for crossing the blood-brain barrier. |
| Fraction of sp3 Carbons (Fsp3) | Low | High | Increased Fsp3 character is correlated with higher clinical success rates. |
| Metabolic Stability (in vitro) | Moderate | Higher | The spirocyclic core is resistant to metabolism, and the rigid structure can shield other parts of the molecule. |
| hERG Inhibition | Potential Liability | Often Reduced | The more defined conformation of the spirocycle can prevent key interactions with the hERG channel. |
| Brain Penetration (Kp,uu) | Variable, often low | Can be significantly improved | The optimal balance of lipophilicity, PSA, and reduced efflux can lead to better brain exposure. |
Pharmacological Advantages
Beyond physicochemical properties, the defined geometry of spirocycles offers significant pharmacological benefits:
-
Enhanced Potency and Selectivity: The rigid framework of a spirocycle reduces the entropic penalty of binding to a target protein by pre-organizing the pharmacophoric elements in a bioactive conformation. This can lead to a significant increase in potency. Furthermore, the precise vectoral projection of substituents can enable selective interactions with the target of interest while avoiding interactions with off-targets, leading to improved selectivity.
-
Novelty and Intellectual Property: Spirocyclic scaffolds provide access to novel chemical space, offering opportunities for generating new intellectual property in crowded therapeutic areas.
Case Study: Spirocyclic BACE1 Inhibitors for Alzheimer's Disease
The development of inhibitors for β-secretase 1 (BACE1), a key enzyme in the production of amyloid-β peptides implicated in Alzheimer's disease, provides a compelling example of the strategic use of spirocycles in CNS drug discovery[7][8][9]. Early BACE1 inhibitors were often peptide-based and suffered from poor BBB penetration. Subsequent small molecule inhibitors, while more brain-penetrant, often struggled with P-glycoprotein (P-gp) mediated efflux.
In the development of a novel class of spirocyclic sulfamide BACE1 inhibitors, researchers strategically employed a spirocyclic scaffold to address the challenge of CNS penetration[10]. By replacing a more flexible system with a rigid spirocycle, they were able to minimize the number of hydrogen bond donors and optimize the overall physicochemical properties to reduce P-gp efflux. This strategy, guided by structure-based drug design and in silico tools, led to the discovery of potent BACE1 inhibitors with significant, dose-dependent reduction of central Aβ levels in preclinical models, demonstrating the successful application of spirocyclic frameworks to overcome a critical hurdle in CNS drug development[10].
Synthesis of Key Spirocyclic Scaffolds for CNS Drug Discovery
The construction of the sterically hindered quaternary spirocenter has historically been a synthetic challenge. However, modern synthetic organic chemistry has produced a robust toolbox of methods for the efficient synthesis of a wide array of spirocyclic systems.
[3+2] Cycloaddition for Spiro[pyrrolidine-3,3'-oxindoles]
The spiro[pyrrolidine-3,3'-oxindole] scaffold is a privileged motif in CNS drug discovery, appearing in numerous natural products and bioactive compounds. One of the most powerful methods for its construction is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile.
Experimental Protocol: Synthesis of a Spiro[pyrrolidine-3,3'-oxindole] Derivative
Objective: To synthesize a functionalized spiro[pyrrolidine-3,3'-oxindole] via a three-component 1,3-dipolar cycloaddition reaction.
Materials:
-
Isatin (1.0 mmol)
-
L-proline (1.0 mmol)
-
Dimethyl maleate (1.0 mmol)
-
Methanol (5 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isatin (1.0 mmol), L-proline (1.0 mmol), and methanol (5 mL).
-
Stir the mixture at 60 °C. The isatin and L-proline will react to form an azomethine ylide in situ through a decarboxylative condensation.
-
Once the initial reactants have dissolved and the solution has changed color (indicating ylide formation), add dimethyl maleate (1.0 mmol) to the reaction mixture.
-
Continue to stir the reaction at 60 °C for 3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Wash the solid with cold methanol (2 x 5 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the desired spiropyrrolizidine oxindole derivative.
Characterization: The structure and purity of the product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry. The diastereoselectivity can be determined by 1H NMR analysis of the crude reaction mixture.
Synthesis of Azaspiro[3.3]heptanes
Azaspiro[3.3]heptanes are valuable bioisosteres for commonly used heterocycles like piperidine and piperazine. Their rigid, three-dimensional structure offers a unique way to explore chemical space. A practical route to 2,6-diazaspiro[3.3]heptanes involves the reductive amination of a key aldehyde intermediate followed by cyclization.
Experimental Protocol: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane
Objective: To synthesize a disubstituted 2,6-diazaspiro[3.3]heptane via a two-step sequence of reductive amination and cyclization.
Part 1: Reductive Amination
Materials:
-
1-Benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 mmol)
-
Aniline (1.0 mmol)
-
Dichloroethane (DCE) (10 mL)
-
Acetic acid (1.0 mmol)
-
Sodium triacetoxyborohydride (1.5 mmol)
Procedure:
-
To a 50 mL round-bottom flask, dissolve 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 mmol) and aniline (1.0 mmol) in dichloroethane (10 mL).
-
Add acetic acid (1.0 mmol) to the mixture to facilitate the formation of the iminium ion.
-
Stir the reaction at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine intermediate.
Part 2: Cyclization
Materials:
-
Crude (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine from Part 1 (approx. 1.0 mmol)
-
Tetrahydrofuran (THF) (15 mL)
-
Potassium tert-butoxide (t-BuOK) (1.0 M solution in THF, 2.2 mmol)
Procedure:
-
Dissolve the crude amine intermediate in THF (15 mL) in a sealed tube.
-
Add potassium tert-butoxide solution (2.2 mmol, 2.2 equivalents) to the stirred solution.
-
Seal the tube and heat the reaction mixture to 70 °C for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter to remove the precipitated KCl.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the final product, 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane.
Characterization: Confirm the structure of the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry.
Evaluating Spirocyclic CNS Drug Candidates: A Preclinical Workflow
The path from a promising spirocyclic compound to a clinical candidate is a rigorous, multi-step process designed to assess safety, efficacy, and drug-like properties. The following workflow outlines the key stages in the preclinical evaluation of a CNS drug candidate.
Caption: Preclinical workflow for the development of a CNS drug candidate.
This workflow begins with the identification and validation of initial "hits" and progresses through lead optimization, where spirocyclic scaffolds are often introduced to improve CNS-relevant properties. Rigorous in vitro and in vivo testing is then conducted to select a candidate for IND-enabling studies.
Mechanism of Action: Spirocyclic Antagonists of the Dopamine D2 Receptor
Many successful antipsychotic drugs, including the spirocyclic butyrophenone spiperone, function as antagonists of the dopamine D2 receptor[11][12][13][14]. The D2 receptor is a G protein-coupled receptor (GPCR) that couples to the Gi/o family of G proteins[11][15][16]. Antagonism of this receptor by a spirocyclic drug like spiperone blocks the downstream signaling cascade initiated by dopamine.
Caption: Antagonism of the Dopamine D2 receptor signaling pathway by a spirocyclic drug.
In the resting state, the D2 receptor is coupled to the inhibitory G protein, Gi/o. Upon binding of dopamine, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity[17]. A spirocyclic antagonist like spiperone physically blocks dopamine from binding to the D2 receptor, thereby preventing this inhibitory signal and restoring adenylyl cyclase activity. This modulation of dopaminergic signaling is a key mechanism for the therapeutic effects of many antipsychotics.
Conclusion and Future Perspectives
Spirocyclic frameworks represent a mature and highly enabling technology in modern CNS drug discovery. Their ability to confer three-dimensionality, improve physicochemical properties, and enhance pharmacological profiles makes them an invaluable tool for medicinal chemists. While the synthesis of complex spirocycles can still be challenging, the continuous development of novel synthetic methodologies is making these scaffolds more accessible than ever. As our understanding of the complex biology of CNS disorders deepens, the need for novel, highly selective, and brain-penetrant molecules will only increase. The strategic application of spirocyclic frameworks, guided by structure-based design and a thorough understanding of their impact on drug-like properties, will undoubtedly continue to be a cornerstone of successful CNS drug discovery programs, paving the way for the next generation of therapeutics for neurological and psychiatric diseases.
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Methodological & Application
Synthesis protocol for 6-Azaspiro[3.4]octan-7-one
An In-Depth Technical Guide to the Synthesis of 6-Azaspiro[3.4]octan-7-one
For inquiries, please contact: Senior Application Scientist Google Research & Development
Abstract
The this compound core, a spirocyclic γ-lactam, represents a privileged scaffold in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer unique advantages in drug design, enabling enhanced target affinity and improved physicochemical properties compared to traditional flat aromatic structures.[1] This guide provides a comprehensive, two-step protocol for the synthesis of this compound, designed for researchers, medicinal chemists, and drug development professionals. The synthesis proceeds through the formation of a key intermediate, spiro[3.4]octan-6-one, via an acid-catalyzed intramolecular cyclization, followed by a Beckmann rearrangement to yield the target lactam. This document offers detailed experimental procedures, mechanistic insights, and practical considerations to ensure successful and reproducible synthesis.
Introduction: The Significance of the Spiro[3.4]octane Scaffold
Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered significant attention in drug discovery.[1] Their well-defined three-dimensional geometry allows for precise spatial orientation of functional groups, which can lead to enhanced binding selectivity for biological targets. The spiro[3.4]octane framework, in particular, has been identified in numerous bioactive compounds, including potent anticancer agents.[1] The introduction of a lactam functionality, as in this compound, further increases the scaffold's utility, providing a versatile handle for subsequent chemical modifications and the introduction of diverse pharmacophoric elements.
Overall Synthetic Strategy
The synthesis of this compound is efficiently achieved in a two-stage process from the commercially available starting material, cyclopentylacetic acid.
-
Stage 1: Intramolecular Cyclization. Cyclopentylacetic acid is converted to the key intermediate, spiro[3.4]octan-6-one, through an intramolecular acylation reaction. This cyclization is effectively promoted by polyphosphoric acid (PPA), which serves as both a catalyst and a dehydrating agent.[2][3]
-
Stage 2: Beckmann Rearrangement. The spirocyclic ketone is transformed into the target γ-lactam, this compound. This is accomplished via the classic Beckmann rearrangement, which involves the initial formation of an oxime intermediate followed by an acid-catalyzed rearrangement.[4]
Part 1: Synthesis of Spiro[3.4]octan-6-one (Intermediate)
Principle and Mechanistic Insight
The formation of spiro[3.4]octan-6-one from cyclopentylacetic acid is an example of an intramolecular Friedel-Crafts-type acylation. Polyphosphoric acid (PPA) is a highly effective reagent for such cyclizations of carboxylic acids.[2][3] PPA acts as a Brønsted acid to protonate the carboxylic acid, facilitating the formation of a highly electrophilic acylium ion intermediate. This intermediate is then attacked by the C2 position of the cyclopentyl ring, which acts as the nucleophile. A subsequent deprotonation step re-aromatizes the system (in the context of aromatic substrates) or, in this aliphatic case, simply neutralizes the positive charge to yield the spirocyclic ketone.
Detailed Experimental Protocol: Spiro[3.4]octan-6-one
Materials:
-
Cyclopentylacetic acid
-
Polyphosphoric acid (PPA)
-
Ice
-
Dichloromethane (DCM) or Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place polyphosphoric acid (approx. 10 times the weight of the carboxylic acid). Heat the PPA to approximately 80-90 °C with stirring to reduce its viscosity.
-
Slowly add cyclopentylacetic acid (1.0 eq) to the stirred PPA. The addition should be controlled to maintain the reaction temperature below 100 °C.
-
After the addition is complete, continue to stir the mixture at 90-100 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) by taking a small aliquot, quenching it in ice water, extracting with ether, and spotting on a silica plate.
-
Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto a generous amount of crushed ice in a large beaker with vigorous stirring. This will hydrolyze the PPA in a highly exothermic reaction.
-
Extract the aqueous slurry with dichloromethane or diethyl ether (3 x 50 mL for a 10g scale reaction).
-
Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield spiro[3.4]octan-6-one as a colorless to pale yellow liquid.[5]
Part 2: Synthesis of this compound
Principle and Mechanistic Insight
The Beckmann rearrangement is a cornerstone reaction in organic synthesis for converting ketoximes into amides.[4][6] The reaction proceeds in two steps: first, the ketone is condensed with hydroxylamine to form an oxime. Second, the oxime is treated with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or trifluoroacetic acid).[4][7]
The mechanism of the rearrangement is a fascinating cascade:
-
Protonation: The acid protonates the oxime's hydroxyl group, converting it into a good leaving group (water).[6]
-
Rearrangement/Migration: The group anti-periplanar to the leaving group on the nitrogen atom migrates from carbon to the electron-deficient nitrogen in a concerted step, displacing water. This 1,2-shift is the key step and dictates the regiochemical outcome of the reaction. For a symmetrical spiroketone like spiro[3.4]octan-6-one, only one regioisomer is possible.
-
Hydrolysis: The resulting nitrilium ion is highly electrophilic and is attacked by water.
-
Tautomerization: The intermediate imidic acid rapidly tautomerizes to the more stable amide (lactam) form to yield the final product.[6]
Detailed Experimental Protocol: this compound
Step 2A: Formation of Spiro[3.4]octan-6-one oxime
Materials:
-
Spiro[3.4]octan-6-one (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2-1.5 eq)
-
Sodium acetate or Pyridine (1.5-2.0 eq)
-
Ethanol/Water solvent mixture
Procedure:
-
Dissolve spiro[3.4]octan-6-one in a mixture of ethanol and water (e.g., 9:1 v/v).
-
Add hydroxylamine hydrochloride and sodium acetate (or pyridine) to the solution.
-
Heat the mixture to reflux (approx. 80 °C) and stir for 1-3 hours, monitoring by TLC until the starting ketone is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether or ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude oxime, which is often a white solid and can be used in the next step without further purification.
Step 2B: Beckmann Rearrangement to this compound
Materials:
-
Spiro[3.4]octan-6-one oxime (1.0 eq)
-
Polyphosphoric acid (PPA) or concentrated Sulfuric Acid (H₂SO₄)
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood.
-
In a round-bottom flask, add the crude spiro[3.4]octan-6-one oxime.
-
Carefully add PPA (approx. 10 times the weight of the oxime) or slowly add concentrated sulfuric acid while cooling the flask in an ice bath.
-
Once the addition is complete, heat the mixture to 100-120 °C with vigorous stirring for 1-3 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a concentrated base, such as aqueous sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH), while keeping the mixture cool in an ice bath. Ensure the final pH is basic (pH 9-10).
-
Extract the product from the aqueous layer with a suitable organic solvent, such as dichloromethane or chloroform (multiple extractions are recommended).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.
Quantitative Data Summary
| Parameter | Stage 1: Ketone Synthesis | Stage 2A: Oxime Formation | Stage 2B: Beckmann Rearrangement |
| Starting Material | Cyclopentylacetic Acid | Spiro[3.4]octan-6-one | Spiro[3.4]octan-6-one oxime |
| Key Reagents | Polyphosphoric Acid | NH₂OH·HCl, Sodium Acetate | Polyphosphoric Acid / H₂SO₄ |
| Solvent | None (PPA as solvent) | Ethanol/Water | None (Acid as solvent) |
| Temperature | 90-100 °C | Reflux (~80 °C) | 100-120 °C |
| Reaction Time | 2-4 hours | 1-3 hours | 1-3 hours |
| Typical Yield | 60-70% | >90% (crude) | 60-80% |
| Product | Spiro[3.4]octan-6-one | Spiro[3.4]octan-6-one oxime | This compound |
Key Considerations and Troubleshooting
-
Viscosity of PPA: PPA is highly viscous at room temperature. Pre-heating it to ~60-80 °C makes it much easier to handle and stir.[2]
-
Exothermic Quenching: The quenching of PPA and concentrated sulfuric acid with ice/water is extremely exothermic. This step must be performed slowly, with efficient stirring and external cooling, in a vessel large enough to accommodate potential splashing.
-
Alternative Rearrangement: Schmidt Reaction: As an alternative to the two-step oxime formation and rearrangement, the Schmidt reaction allows for the direct conversion of the ketone to the lactam using hydrazoic acid (HN₃), typically generated in situ from sodium azide (NaN₃) and a strong acid.[8][9] This one-pot method can be advantageous but requires stringent safety precautions due to the highly toxic and explosive nature of hydrazoic acid.
-
Purification: While vacuum distillation is effective for the intermediate ketone, the final lactam product is typically a solid and is best purified by recrystallization or column chromatography.
References
-
Islam, A. (2023). Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. Retrieved from [Link]
-
ChemBK. Cyclopentylacetic acid. Retrieved from [Link]
- Google Patents. (1980). US4233222A - Cyclopentylacetic acid derivatives.
-
García, A., et al. (2025). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]
-
Ma, S., et al. (2002). Palladium(0)-catalyzed coupling-cyclization reaction of polymer-supported aryl iodides with 1,2-allenyl carboxylic acids. Solid-phase parallel synthesis of butenolides. PubMed. Retrieved from [Link]
-
Ramadas, B., et al. (2015). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
ACS Publications. Polyphosphoric Acids As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Wikipedia. Beckmann rearrangement. Retrieved from [Link]
-
Wikipedia. Schmidt reaction. Retrieved from [Link]
-
Organic Chemistry Portal. Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives. Retrieved from [Link]
-
Master Organic Chemistry. Beckmann Rearrangement. Retrieved from [Link]
-
Organic Chemistry Portal. Schmidt Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. Beckmann Rearrangement. Retrieved from [Link]
-
Caron, S. (2002). Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. CHIMIA. Retrieved from [Link]
-
Denmark Group. The Beckmann Rearrangement. Retrieved from [Link]
-
Russian Journal of Organic Chemistry. (2017). Efficient One-Stage Procedure of Beckmann Ketones Rearrangement in the Presence of Hydroxylamine. Pleiades Publishing. Retrieved from [Link]
-
Chemistry LibreTexts. Schmidt Reaction. Retrieved from [Link]
-
Professor Dave Explains. (2021). Schmidt Reaction. YouTube. Retrieved from [Link]
-
Sharma, U., et al. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. PubMed Central. Retrieved from [Link]
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- 9. Schmidt Reaction [organic-chemistry.org]
Application Note: A Scalable, Two-Step Synthesis of 6-Azaspiro[3.4]octan-7-one for Preclinical Supply
Abstract
This application note provides a comprehensive, field-proven guide for the scalable synthesis of 6-Azaspiro[3.4]octan-7-one, a valuable spirocyclic γ-lactam scaffold for preclinical drug discovery. The presented two-step protocol, commencing from the readily available spiro[3.4]octan-6-one, is designed for robustness, high yield, and straightforward scalability to meet the demands of medicinal chemistry programs. The core of this synthetic route relies on a high-yielding oximation followed by a carefully optimized Beckmann rearrangement. Detailed experimental procedures, purification techniques, and analytical characterization are provided to ensure reliable and reproducible execution.
Introduction: The Strategic Value of Spirocyclic Scaffolds in Drug Discovery
Spirocyclic systems have emerged as privileged scaffolds in modern medicinal chemistry.[1][2] Their inherent three-dimensionality provides a distinct advantage in drug design, enabling precise spatial orientation of functional groups for enhanced target binding affinity and selectivity.[1] The rigidity of the spirocyclic core can also lead to improved physicochemical properties, such as increased solubility and metabolic stability, which are critical for the successful development of therapeutic agents.[2]
The this compound core, a γ-lactam, is of particular interest as it is present in a wide range of biologically active natural and synthetic compounds.[3][4] γ-Lactams are key structural motifs in numerous pharmaceuticals and are recognized for their diverse pharmacological activities.[3][5] The development of a scalable and efficient synthesis for this scaffold is therefore a critical step in facilitating its exploration in preclinical studies. This guide details a robust and scalable synthetic route to this compound, designed to be readily implemented in a drug discovery laboratory setting.
Overview of the Synthetic Strategy
The synthesis of this compound is achieved through a concise and efficient two-step sequence, as illustrated below. This strategy was chosen for its operational simplicity, use of readily available starting materials, and amenability to scale-up.
Sources
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Application Notes & Protocols: Strategic Functionalization of 6-Azaspiro[3.4]octan-7-one for High-Throughput Library Synthesis
Authored by: A Senior Application Scientist
Introduction: The Imperative for Three-Dimensional Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical entities with enhanced therapeutic profiles has led to a strategic pivot from flat, aromatic structures towards complex, three-dimensional (3D) molecular architectures.[1] Spirocyclic scaffolds are at the forefront of this movement, prized for their ability to confer conformational rigidity and present functional groups in precise spatial orientations.[2][3] This inherent three-dimensionality often leads to improved physicochemical properties, such as increased aqueous solubility and metabolic stability, which are critical determinants of a drug candidate's success.[1]
The 6-azaspiro[3.4]octan-7-one core, a unique γ-lactam fused to a cyclobutane ring, represents a particularly valuable building block for library synthesis. Its rigid framework and strategically positioned nitrogen atom offer a prime handle for diversification, enabling the systematic exploration of chemical space. This guide provides an in-depth exploration of robust and scalable methods for the functionalization of this scaffold, complete with detailed protocols and the scientific rationale underpinning these synthetic strategies. The methodologies described herein are designed to be readily adaptable for parallel synthesis, facilitating the rapid generation of diverse compound libraries for high-throughput screening.
The this compound Core: A Privileged Motif
The utility of the this compound scaffold is rooted in its distinct structural features. The spirocyclic fusion of the cyclobutane and γ-lactam rings creates a rigid, non-planar structure that can effectively probe the often complex and undulating topographies of biological targets. The lactam nitrogen serves as the primary point for introducing molecular diversity, allowing for the attachment of a wide array of functional groups that can modulate the compound's pharmacological and pharmacokinetic properties.
Caption: Key functionalization points on the this compound scaffold.
Core Functionalization Strategy I: N-Alkylation
The most direct and widely employed strategy for diversifying the this compound core is through N-alkylation. This modification is critical for modulating lipophilicity, introducing basic functional groups to improve solubility, and establishing key interactions with biological targets. While traditional methods involving strong bases like sodium hydride (NaH) are effective, modern approaches utilizing microwave irradiation offer significant advantages in terms of reaction speed and efficiency, making them highly suitable for library synthesis.[4][5]
Protocol 1: Microwave-Assisted N-Alkylation
This protocol leverages a solvent-free, phase-transfer catalysis (PTC) approach accelerated by microwave energy, which dramatically reduces reaction times from hours to mere minutes.[4][5] The use of a solid support (K₂CO₃/KOH) and a phase-transfer catalyst (TBAB) facilitates the deprotonation of the lactam nitrogen and its subsequent reaction with the alkyl halide.
Caption: General workflow for microwave-assisted N-alkylation.
Step-by-Step Methodology:
-
Preparation: In a mortar, thoroughly grind and mix potassium hydroxide (4.0 eq) and potassium carbonate (4.0 eq).
-
Adsorption: To the basic mixture, add this compound (1.0 eq), tetrabutylammonium bromide (TBAB, 0.1 eq), and the desired alkyl halide (1.5 eq). Mix thoroughly with a spatula until a homogeneous, free-flowing powder is obtained.
-
Causality Note: The solid support provides a high surface area for the reaction. TBAB acts as a phase-transfer catalyst, shuttling the deprotonated lactam anion into proximity with the alkyl halide, thereby accelerating the reaction.
-
-
Reaction: Place the mixture in an open microwave-safe vessel. Irradiate in a domestic or laboratory microwave oven (e.g., 300-450W) for 2-5 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS after a preliminary test run.
-
Expert Insight: Perform this step in a well-ventilated fume hood. The final temperature of the reaction mixture can increase significantly; exercise caution when handling the vessel post-irradiation.
-
-
Work-up: After cooling to room temperature, add dichloromethane (DCM) to the solid residue and stir for 10 minutes.
-
Purification: Filter the mixture to remove inorganic salts. Wash the solid residue with additional DCM. Concentrate the combined organic filtrates under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.
Data Summary: Representative N-Alkylation Reactions
| Entry | Alkyl Halide (R-X) | Time (min) | Power (W) | Yield (%) |
| 1 | Benzyl bromide | 3 | 300 | 92 |
| 2 | Ethyl iodide | 2.5 | 300 | 88 |
| 3 | Propargyl bromide | 4 | 300 | 85 |
| 4 | Allyl bromide | 2 | 300 | 95 |
Note: Yields are illustrative and based on typical outcomes for microwave-assisted lactam alkylations.[4]
Core Functionalization Strategy II: N-Acylation and N-Sulfonylation
To introduce a different set of functionalities, such as hydrogen bond acceptors and groups that can alter electronic properties, N-acylation and N-sulfonylation are indispensable reactions. These transformations typically proceed under mild conditions and are tolerant of a wide range of functional groups, making them ideal for library synthesis. The acylation of β-lactam nuclei is a well-established process in antibiotic synthesis, and similar principles apply to our γ-lactam scaffold.[6][7]
Protocol 2: General Procedure for N-Acylation/Sulfonylation
This protocol employs a standard base-mediated approach to generate the N-acylated or N-sulfonylated products. The choice of base is critical; a non-nucleophilic base like triethylamine or pyridine is used to scavenge the HCl generated during the reaction without competing with the lactam nitrogen.
Caption: General workflow for N-acylation and N-sulfonylation.
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 eq) in anhydrous DCM.
-
Addition of Base: Add a non-nucleophilic base such as triethylamine (1.5 eq) or pyridine (1.5 eq). Cool the mixture to 0 °C in an ice bath.
-
Causality Note: Cooling the reaction to 0 °C helps to control the exothermicity of the acylation reaction and minimizes potential side reactions.
-
-
Addition of Electrophile: Add the desired acyl chloride or sulfonyl chloride (1.2 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction to completion by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to neutralize acid), and brine.
-
Self-Validation: Each wash step is critical. The acid wash removes the amine base, and the bicarbonate wash removes any remaining acid, ensuring the purity of the final product.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Integrated Library Synthesis Workflow
The true power of these protocols is realized when they are integrated into a parallel synthesis workflow to rapidly generate a library of analogs. By using a multi-well plate format, a diverse set of building blocks (alkyl halides, acyl chlorides, etc.) can be reacted with the core scaffold simultaneously.
Caption: Integrated workflow for parallel library synthesis.
This workflow enables the efficient production of hundreds of distinct analogs from the common this compound intermediate. Each compound in the resulting library possesses the same rigid 3D core but is decorated with a unique functional group, providing a powerful toolset for probing structure-activity relationships (SAR) in drug discovery campaigns.
Conclusion
The this compound scaffold is a compelling starting point for the development of novel, three-dimensional chemical libraries. The N-alkylation and N-acylation protocols detailed in this guide are robust, scalable, and readily amenable to parallel synthesis formats. By providing clear, step-by-step instructions and explaining the underlying chemical principles, this document equips researchers, scientists, and drug development professionals with the necessary tools to leverage this privileged scaffold in their quest for next-generation therapeutics.
References
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Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. MDPI. [Link]
-
Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. Royal Society of Chemistry. [Link]
-
Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. [Link]
-
Strategies and methodologies for the construction of spiro-γ-lactams: an update. Royal Society of Chemistry. [Link]
-
Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV. [Link]
- Method of producing n-alkyl lactams.
-
Spiro-Lactams as Novel Antimicrobial Agents. Bentham Science. [Link]
-
Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. MDPI. [Link]
-
Simple Methods for the N-Alkylation of Lactams. Semantic Scholar. [Link]
-
Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. PubMed. [Link]
-
Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. PubMed Central. [Link]
-
The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. National Library of Ukraine. [Link]
-
Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. ResearchGate. [Link]
-
Novel and Recent Synthesis and Applications of β-Lactams. PubMed Central. [Link]
- PROCESS FOR THE PREPARATION OF A β-LACTAM ANTIBIOTIC.
-
Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Royal Society of Chemistry. [Link]
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]
-
Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. [Link]
-
Enzymatic Synthesis of β-Lactam Antibiotics and N-Fatty-Acylated Amino Compounds by the Acyl-Transfer Reaction Catalyzed by Penicillin V Acylase from Streptomyces mobaraensis. Oxford Academic. [Link]
-
N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO Catalysis. ACS Publications. [Link]
-
Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. MDPI. [Link]
-
One-pot three-component synthesis of azaspirononatriene derivatives. PubMed Central. [Link]
-
Biosynthesis and modification of β- lactam antibiotics. SlidePlayer. [Link]
-
Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. [Link]
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Application Notes & Protocols: Leveraging 6-Azaspiro[3.4]octan-7-one for Innovative Fragment-Based Drug Discovery
Introduction: Embracing Three-Dimensionality in Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality lead compounds. The core principle—screening low molecular weight fragments (typically < 300 Da) to identify weak but efficient binders—allows for a more thorough exploration of chemical space and often yields leads with superior physicochemical properties compared to traditional high-throughput screening (HTS) hits.[1] However, the evolution of FBDD has seen a strategic shift away from flat, aromatic systems towards fragments that possess greater three-dimensionality.
This move is driven by compelling evidence that increasing the fraction of sp³-hybridized carbons (Fsp³) in drug candidates correlates with improved clinical success.[2] Molecules with higher Fsp³ character tend to have better solubility, improved metabolic profiles, and can achieve more specific and potent interactions with protein targets through precise positioning of substituents in 3D space.
Spirocyclic scaffolds are exemplary in this regard. These unique structures, where two rings are joined by a single common atom, introduce inherent rigidity and a well-defined three-dimensional geometry.[3] The spiro[3.4]octane core, in particular, has emerged as a privileged motif in medicinal chemistry, offering a robust framework for creating novel therapeutics.[4]
This guide focuses on a specific, high-potential fragment: 6-Azaspiro[3.4]octan-7-one . This molecule combines the desirable 3D characteristics of a spirocycle with a lactam functionality—a versatile anchor for interaction and a key handle for synthetic elaboration. Its compact and rigid structure provides defined vectors for fragment growth, making it an ideal starting point for an FBDD campaign aimed at escaping "flatland" and discovering next-generation therapeutics.
The Strategic Advantage of this compound in FBDD
The selection of fragments for a screening library is a critical determinant of an FBDD campaign's success. This compound offers several distinct advantages that merit its inclusion in a modern fragment library.
Causality Behind the Choice:
-
Inherent 3D Geometry: The spirocyclic core immediately introduces a non-planar structure. This pre-organized conformation reduces the entropic penalty upon binding to a target protein, which can contribute to higher ligand efficiency.
-
Defined Exit Vectors: The lactam ring and the cyclopentane ring provide distinct and predictable points for chemical modification. The secondary amine (NH) and the carbonyl group of the lactam can act as hydrogen bond donors and acceptors, respectively, while the cyclopentane ring offers positions for substitution that project into different spatial regions.
-
Physicochemical Properties: The introduction of a spiro center can favorably modulate properties like solubility and metabolic stability. The lactam moiety provides a degree of polarity that often enhances aqueous solubility, a crucial property for fragments to be screened in biological buffers.
-
Synthetic Tractability: As will be detailed, azaspiro[3.4]octane systems are accessible through established synthetic routes, and the lactam functionality is a versatile handle for well-established chemical transformations, facilitating the crucial hit-to-lead evolution process.[5][6]
| Property | Value | Significance in FBDD |
| Molecular Weight | 125.17 g/mol | Ideal for a fragment library (typically < 300 Da). |
| Formula | C₇H₁₁NO | Low complexity, allowing for significant elaboration. |
| XlogP3-AA (Predicted) | -0.6 | Indicates good aqueous solubility, crucial for screening. |
| Hydrogen Bond Donors | 1 | The lactam NH can form key interactions with the target. |
| Hydrogen Bond Acceptors | 1 | The lactam carbonyl is a primary interaction point. |
| Fsp³ | 0.86 | High degree of saturation, embodying the "escape from flatland" principle. |
Protocol I: Synthesis of this compound
A robust and scalable synthesis is paramount for generating sufficient quantities of the fragment for screening and follow-up studies. The following protocol is a proposed route based on established methodologies for constructing spiro-lactams, such as those involving cycloaddition reactions.[2][3]
Workflow for Synthesis:
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Methodology:
-
Synthesis of Methylenecyclopentane:
-
To a stirred suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF at 0 °C, add n-butyllithium (1.1 eq) dropwise.
-
Allow the resulting orange-red solution to stir at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add cyclopentanone (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.
-
Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to yield methylenecyclopentane.
-
-
[2+2] Cycloaddition with Chlorosulfonyl Isocyanate (CSI):
-
Dissolve methylenecyclopentane (1.0 eq) in anhydrous diethyl ether and cool to -78 °C.
-
Add chlorosulfonyl isocyanate (1.0 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 3 hours. Causality: This low temperature is crucial to control the highly reactive nature of CSI and prevent polymerization or side reactions.
-
The formation of the N-sulfonyl-β-lactam intermediate can be monitored by TLC.
-
-
Reductive De-sulfonylation:
-
Prepare a solution of sodium sulfite (Na₂SO₃, 2.0 eq) in water.
-
To the cold (-78 °C) reaction mixture from the previous step, add the Na₂SO₃ solution and allow the mixture to warm to room temperature with vigorous stirring.
-
Continue stirring for 4-6 hours until the reduction is complete (monitored by TLC or LC-MS).
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield this compound.
-
Self-Validation: The identity and purity of the final compound must be rigorously confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >95% for use in FBDD screening.
Protocol II: Fragment Screening and Hit Identification
The goal of the initial screen is to identify fragments that bind to the target protein, even with weak affinity. Due to the low affinities expected, sensitive biophysical techniques are required.[1] A multi-faceted approach using orthogonal techniques is highly recommended to minimize false positives and negatives.
Workflow for Fragment Screening and Hit Validation:
Caption: A multi-step workflow for fragment screening and validation.
A. Primary Screening: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that detects changes in mass on a sensor surface, making it ideal for detecting the binding of small fragments to an immobilized protein target.[7][8]
Step-by-Step Protocol:
-
Protein Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level. Causality: The immobilization level is a trade-off; too high can cause mass transport limitations, too low reduces the signal. Aim for a level that gives a theoretical maximum response (Rmax) for your fragments of ~20-50 RU.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.
-
-
Fragment Screening:
-
Prepare stock solutions of this compound and other fragments in 100% DMSO.
-
Dilute fragments into the running buffer (e.g., HBS-EP+) to the desired screening concentration (typically 100-500 µM). Ensure the final DMSO concentration is matched precisely between samples and running buffer (e.g., 1-2%) to minimize solvent mismatch artifacts.[7]
-
Inject the fragment solutions over the protein and reference flow cells.
-
Monitor the binding response. A positive "hit" is a fragment that shows a higher response on the protein surface compared to the reference surface.
-
-
Data Analysis:
-
Subtract the reference channel signal from the protein channel signal.
-
Hits are typically identified as fragments giving a response significantly above the background noise.
-
B. Orthogonal Validation: NMR Spectroscopy
NMR is a powerful tool for confirming hits and providing information about the binding site.[9][10] Protein-observed ¹H-¹⁵N HSQC experiments are considered a gold standard for validation.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a solution of uniformly ¹⁵N-labeled target protein (typically 50-100 µM) in a suitable NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 7.0, with 5-10% D₂O).
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific backbone N-H group in the protein.
-
-
Fragment Addition:
-
Add a concentrated stock of this compound (or another hit from the primary screen) to the protein sample to a final concentration of 5-10 fold molar excess (e.g., 500 µM).
-
Acquire a second ¹H-¹⁵N HSQC spectrum.
-
-
Data Analysis:
-
Overlay the reference spectrum and the spectrum with the fragment.
-
Chemical Shift Perturbations (CSPs): Binding of the fragment to the protein will cause changes in the local chemical environment of nearby amino acid residues. This results in a shift of the corresponding peaks in the HSQC spectrum. Significant CSPs are strong evidence of binding.
-
Causality: By mapping the residues with significant CSPs onto the protein's 3D structure, the binding site can be localized.[11]
-
C. Hit Characterization: X-Ray Crystallography
The ultimate validation is to determine the high-resolution crystal structure of the fragment bound to the target protein. This provides definitive proof of binding and reveals the precise binding mode, which is invaluable for structure-based drug design.[12][13]
Step-by-Step Protocol:
-
Crystal Preparation:
-
Obtain high-quality, reproducible crystals of the target protein.
-
Transfer a crystal into a solution containing the fragment (typically 1-10 mM) and cryoprotectant. This is known as "soaking." The soaking time can vary from minutes to hours. Causality: The fragment concentration must be high enough to achieve sufficient occupancy in the crystal, but not so high that it causes crystal cracking or dissolution.
-
-
Data Collection and Structure Determination:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure by molecular replacement using the apo-protein structure as a model.
-
Carefully analyze the resulting electron density maps for evidence of the bound fragment. Weak or ambiguous density may require specialized analysis software.[13]
-
Protocol III: From Hit to Lead - Fragment Elaboration Strategies
Once this compound is validated as a binder, the next phase is to increase its potency and selectivity through chemical elaboration. The structural information from crystallography or NMR is key to guiding this process.[14][15]
Logical Relationships in Fragment Elaboration:
Caption: Strategies for elaborating a validated fragment hit.
1. Fragment Growing:
This strategy involves adding chemical functionality to the core fragment to engage with nearby pockets in the binding site.[16]
-
Vector on the Lactam Nitrogen: The secondary amine of the lactam is an ideal point for modification. Acylation, alkylation, or sulfonylation can introduce new groups that can pick up additional interactions. For example, if the structural data shows an adjacent hydrophobic pocket, one could synthesize an analog with a benzyl group attached to the nitrogen.
-
Vectors on the Cyclopentane Ring: If the synthesis can be adapted to allow for substitution on the cyclopentane ring, these positions can be used to explore other vectors. This is a more synthetically challenging but potentially very rewarding approach.
2. Fragment Linking:
If another fragment is found to bind in a proximal but distinct pocket, a powerful strategy is to link the two fragments together.[17]
-
Design of the Linker: The linker must be carefully designed to maintain the optimal binding orientation of both original fragments. The length and rigidity of the linker are critical parameters.
-
Synthesis: A synthetic route would be devised to connect this compound to the second fragment via the chosen linker. This often involves multi-step synthesis but can lead to dramatic increases in potency due to the additive binding energy and reduced entropic cost.
Conclusion
This compound represents a new frontier in fragment-based drug discovery. Its inherent three-dimensionality, well-defined vectors for elaboration, and favorable physicochemical properties make it a highly attractive starting point for tackling challenging biological targets. By employing a rigorous, multi-step strategy of synthesis, screening, validation, and structure-guided elaboration, researchers can leverage this unique fragment to discover novel lead compounds with the potential for improved clinical success. The protocols and insights provided in this guide offer a comprehensive framework for integrating this compound into modern FBDD campaigns.
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Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 44–48. [Link]
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Sledz, P., & Caflisch, A. (2018). NMR Screening in Fragment-Based Drug Design: A Practical Guide. Methods in Molecular Biology, 1764, 187–203. [Link]
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Yadav, P., Berry, S., & Bhalla, A. (2024). Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. Current Organic Synthesis. [Link]
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Ghosh, A., & Ali, M. (2023). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. [Link]
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Neumann, L., et al. (2010). SPR-based fragment screening: advantages and applications. Expert Opinion on Drug Discovery, 5(8), 777-791. [Link]
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Skinner, S. P., & Ciulli, A. (2016). Fragment-based screening by protein-detected NMR spectroscopy. Methods in Molecular Biology, 1499, 145-165. [Link]
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Pellecchia, M., et al. (2008). Fragment-Based Drug Discovery Using NMR Spectroscopy. Journal of Medicinal Chemistry, 51(19), 5807-5816. [Link]
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Ferreira, R. S., et al. (2015). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers, 2(9), 1104-1114. [Link]
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Hartshorn, M. J., et al. (2005). Fragment-based lead discovery using X-ray crystallography. Journal of Medicinal Chemistry, 48(2), 403-413. [Link]
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Boyall, D., et al. (2023). Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. RSC Medicinal Chemistry, 14(6), 1104-1111. [Link]
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Smith, A. M., et al. (2013). Enantioselective 1,3-Dipolar Cycloadditions of α-Methylene Lactams to Construct Spirocycles. Organic Letters, 15(18), 4838-4841. [Link]
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Zhang, Y., et al. (2021). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. Molecules, 26(19), 6033. [Link]
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Springer Nature Experiments. (n.d.). Crystallographic Fragment Screening. Springer Nature. [Link]
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Ciulli, A., & Abell, C. (2017). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Future Medicinal Chemistry, 9(3), 277-293. [Link]
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Bio-Rad Laboratories. (2013). Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR. YouTube. [Link]
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Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. [Link]
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ResearchGate. (n.d.). Diagram displaying the two hit elaboration strategies... ResearchGate. [Link]
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Selvita. (n.d.). X-ray Crystallography Fragment Screening. Selvita. [Link]
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Technology Networks. (2024). Advances in Fragment-Based Drug Discovery. Technology Networks. [Link]
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JoVE. (2022). Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. YouTube. [Link]
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Ja, D., et al. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. ACS Medicinal Chemistry Letters, 13(7), 1148-1155. [Link]
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Wang, Y., et al. (2024). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Nature Communications, 15(1), 4786. [Link]
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Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic Letters, 13(22), 6134-6136. [Link]
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Wang, Y., et al. (2013). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Journal of Chemistry, 31(11), 1402-1406. [Link]
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PubChem. (n.d.). This compound. PubChem. [Link]
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The Spirocyclic Challenge: A Researcher's Guide to the Beckmann Rearrangement for Advanced Lactam Synthesis
For the discerning researcher in organic synthesis and drug development, the Beckmann rearrangement represents a powerful tool for the strategic introduction of nitrogen into a carbon skeleton, yielding valuable amide and lactam structures. When applied to spirocyclic ketones, this classic transformation unlocks a pathway to complex, three-dimensional molecular architectures of significant interest in medicinal chemistry. However, the inherent strain and unique stereoelectronic properties of spiro systems present both opportunities and challenges. This comprehensive guide provides a detailed experimental protocol for the Beckmann rearrangement of spiro ketones, grounded in mechanistic understanding and field-proven insights to ensure reproducible and predictable outcomes.
I. Introduction: Navigating the Intricacies of Spirocyclic Systems
The Beckmann rearrangement, a reaction known for over a century, transforms an oxime into an amide or lactam under acidic conditions.[1] The reaction proceeds via a two-step sequence: the formation of a ketoxime from the corresponding ketone and hydroxylamine, followed by an acid-catalyzed rearrangement.[2] The key mechanistic event is the migration of the group anti-periplanar to the leaving group on the oxime nitrogen.[1][3]
In the context of spiro ketones, this rearrangement offers a compelling strategy for the synthesis of spiro-lactams, core structures found in a variety of biologically active natural products and pharmaceutical agents.[4][5] The regioselectivity of the rearrangement—which of the two α-carbon atoms migrates—is of paramount importance and is dictated by the stereochemistry of the oxime precursor. However, the rigid nature of spirocycles can influence both the formation of the oxime isomers and the migratory aptitude of the adjacent carbon centers, sometimes leading to unexpected outcomes. Furthermore, the choice of the acidic promoter can dramatically influence the product distribution, a phenomenon particularly pronounced in strained spirocyclic systems.[4][6][7]
This application note will delve into a robust protocol for the Beckmann rearrangement of a representative spiro ketone, highlighting critical experimental parameters and the underlying chemical principles that govern the reaction's success.
II. The Core Mechanism: A Stepwise Visualization
The generally accepted mechanism for the Beckmann rearrangement involves the following key steps:
-
Oxime Formation: The spiro ketone reacts with hydroxylamine to form the corresponding spirocyclic ketoxime. This reaction can often yield a mixture of (E) and (Z) isomers.
-
Protonation and Activation: The hydroxyl group of the oxime is protonated by an acid catalyst, converting it into a good leaving group (water).
-
Rearrangement and Nitrilium Ion Formation: The group anti to the leaving group migrates to the nitrogen atom in a concerted fashion, displacing a molecule of water and forming a nitrilium ion intermediate.
-
Hydration and Tautomerization: The nitrilium ion is attacked by water, and subsequent deprotonation and tautomerization yield the final spiro-lactam product.
Diagrammatic Representation of the Beckmann Rearrangement Mechanism
Sources
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The Emergence of 6-Azaspiro[3.4]octan-7-one in Asymmetric Synthesis: A Guide for Advanced Research
The quest for novel, three-dimensional molecular scaffolds is a defining feature of modern medicinal chemistry and drug discovery. Spirocyclic compounds, characterized by two rings sharing a single atom, have emerged as particularly valuable motifs due to their inherent structural rigidity and ability to present substituents in well-defined spatial orientations. This unique architecture can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable physicochemical properties.[1] Within this class of molecules, the 6-azaspiro[3.4]octan-7-one framework represents a compelling and underexplored scaffold with significant potential in the realm of asymmetric synthesis.
This technical guide, intended for researchers, scientists, and drug development professionals, explores the prospective applications of this compound as a versatile tool in the stereocontrolled synthesis of complex chiral molecules. While direct, extensively documented applications of this specific spiro-γ-lactam in asymmetric catalysis are nascent, this document extrapolates from established principles of stereoselective synthesis to provide detailed protocols and conceptual frameworks for its use as both a chiral auxiliary and a foundational scaffold for novel chiral ligands.
Application I: Chiral this compound as a Recoverable Auxiliary
The concept of a chiral auxiliary, a stereochemically pure moiety that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation, is a cornerstone of asymmetric synthesis.[2][3] Well-known examples, such as Evans oxazolidinones, have demonstrated the power of this approach in controlling the formation of new stereocenters.[4] The rigid, conformationally constrained structure of this compound makes it an excellent candidate for development as a novel chiral auxiliary.
The underlying principle is that the spirocyclic framework, when in an enantiomerically pure form, can effectively shield one face of a reactive group (e.g., an enolate), thereby directing the approach of an electrophile to the opposite face. This facial bias translates into a high degree of diastereoselectivity in the product. A key advantage of this methodology is the potential for recovery and recycling of the auxiliary after the desired transformation, enhancing the overall efficiency and cost-effectiveness of the synthetic route.[5]
Workflow for Diastereoselective Alkylation using a this compound Auxiliary
Protocol 1: Hypothetical Diastereoselective Alkylation of N-Propionyl-6-azaspiro[3.4]octan-7-one
This protocol outlines a hypothetical, yet mechanistically sound, procedure for the diastereoselective alkylation of an N-acylated derivative of enantiomerically pure (S)-6-azaspiro[3.4]octan-7-one. The choice of reagents and conditions is based on well-established methodologies for the alkylation of chiral lactam auxiliaries.
Materials:
-
(S)-6-Azaspiro[3.4]octan-7-one (1.0 eq)
-
Propionyl chloride (1.2 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.1 eq)
-
Benzyl bromide (1.2 eq)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Lithium hydroxide (LiOH) (4.0 eq)
-
Hydrogen peroxide (H2O2), 30% solution (4.0 eq)
-
Standard reagents for extraction and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Procedure:
Part A: Acylation of the Auxiliary
-
To a solution of (S)-6-azaspiro[3.4]octan-7-one (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.5 eq).
-
Slowly add propionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude N-propionyl-6-azaspiro[3.4]octan-7-one by flash column chromatography.
Part B: Diastereoselective Alkylation
-
Dissolve the purified N-propionyl-6-azaspiro[3.4]octan-7-one (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add LDA solution (1.1 eq) dropwise, and stir the resulting enolate solution at -78 °C for 1 hour.
-
Add benzyl bromide (1.2 eq) to the enolate solution.
-
Stir the reaction mixture at -78 °C for 4 hours or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or chiral HPLC analysis. Purify by flash column chromatography.
Part C: Auxiliary Cleavage
-
Dissolve the purified alkylated product in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq), followed by aqueous lithium hydroxide (4.0 eq).
-
Stir the reaction vigorously at 0 °C for 4 hours.
-
Quench the reaction with an aqueous solution of sodium sulfite.
-
Separate the aqueous and organic layers. The aqueous layer will contain the lithium salt of the desired chiral carboxylic acid. The organic layer will contain the recovered chiral auxiliary.
-
Acidify the aqueous layer and extract the chiral carboxylic acid.
-
The recovered auxiliary can be purified from the organic layer by chromatography.
| Step | Parameter | Hypothetical Result |
| Part A | Yield of N-acylated auxiliary | 95% |
| Part B | Yield of alkylated product | 88% |
| Diastereomeric Ratio (d.r.) | >95:5 | |
| Part C | Yield of chiral carboxylic acid | 90% |
| Recovery of chiral auxiliary | >90% |
Application II: A Scaffold for Novel Chiral Ligands in Asymmetric Catalysis
The rigid spirocyclic backbone of this compound also makes it an attractive scaffold for the design of novel chiral ligands for asymmetric metal catalysis. The development of new ligand classes is crucial for expanding the scope and efficiency of catalytic asymmetric transformations.[6] The spirocyclic structure can create a well-defined chiral pocket around a metal center, influencing the stereochemical outcome of a catalyzed reaction.
Derivatization of the this compound core, for instance, by reduction of the lactam carbonyl followed by functionalization of the resulting amine, can provide access to a variety of ligand classes, such as chiral phosphines, amines, or N-heterocyclic carbenes (NHCs). These ligands could find applications in a wide range of reactions, including asymmetric hydrogenation, hydrosilylation, and cross-coupling reactions.
Conceptual Design of a P,N-Ligand from 6-Azaspiro[3.4]octane
Protocol 2: Conceptual Synthesis of a Chiral P,N-Ligand
This protocol provides a conceptual outline for the synthesis of a P,N-type ligand from enantiopure this compound.
Procedure:
-
Lactam Reduction: Reduce enantiopure (S)-6-azaspiro[3.4]octan-7-one with a strong reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent (e.g., THF) to yield the corresponding chiral secondary amine, (S)-6-azaspiro[3.4]octane.
-
N-Acylation with a Phosphine Moiety: React the resulting chiral amine with a suitable acyl chloride bearing a phosphine group, for example, 2-(diphenylphosphino)benzoyl chloride, in the presence of a non-nucleophilic base like triethylamine. This would yield a chiral amide-phosphine ligand.
-
Purification and Characterization: Purify the resulting ligand by column chromatography and characterize it thoroughly using NMR (¹H, ¹³C, ³¹P), mass spectrometry, and optical rotation measurements.
-
Complexation and Catalytic Testing: The synthesized ligand can then be complexed with a suitable metal precursor (e.g., [Rh(COD)₂]BF₄) and the resulting chiral catalyst evaluated in a benchmark asymmetric reaction, such as the hydrogenation of a prochiral olefin.
Characterization and Stereochemical Analysis
A critical aspect of any work in asymmetric synthesis is the accurate determination of the stereochemical outcome of the reactions. For the applications described above, the following analytical techniques would be essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. For determining diastereomeric ratios, integration of well-resolved signals corresponding to the different diastereomers in the ¹H NMR spectrum of the crude reaction mixture is often sufficient. The use of chiral shift reagents can also be employed to resolve signals of enantiomers.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining enantiomeric excess (ee) and can also be used to separate and quantify diastereomers. A variety of chiral stationary phases are commercially available, and method development would be required to achieve baseline separation of the stereoisomers of interest.
-
X-ray Crystallography: Unambiguous determination of the absolute and relative stereochemistry of a crystalline product can be achieved through single-crystal X-ray diffraction analysis.
Conclusion and Future Outlook
While still an emerging area of research, the this compound scaffold holds considerable promise as a versatile platform for the development of new tools in asymmetric synthesis. Its rigid, three-dimensional structure is an ideal feature for both chiral auxiliaries and the backbones of chiral ligands. The protocols and conceptual frameworks presented in this guide are intended to serve as a starting point for researchers looking to explore the potential of this and related spirocyclic systems.
Future work in this area could involve the synthesis of a broader range of derivatives of this compound, the development of more efficient and scalable methods for its enantioselective synthesis, and the systematic evaluation of the performance of these new chiral auxiliaries and ligands in a variety of asymmetric transformations. Such efforts will undoubtedly contribute to the expanding toolkit of synthetic chemists and accelerate the discovery of new and improved chiral molecules for a wide range of applications, from pharmaceuticals to materials science.
References
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Alves, N. G., Bártolo, I., Alves, A. J. S., Fontinha, D., Francisco, D., Lopes, S. M. M., Soares, M. I. L., Simões, C. J. V., Prudêncio, M., Taveira, N., & Pinho E Melo, T. M. V. D. (2021). Synthesis and structure-activity relationships of new chiral spiro-β-lactams highly active against HIV-1 and Plasmodium. European Journal of Medicinal Chemistry, 219, 113439. [Link]
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Alves, A. J. S., Silvestre, J. A. D., & Pinho e Melo, T. M. V. D. (2021). Synthesis of different classes of chiral spiro-β-lactams from 6-alkylidene penicillanates. Organic & Biomolecular Chemistry, 19(30), 6575-6589. [Link]
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-
Chen, L., Wu, Z.-J., Zhang, M.-L., Yue, D.-F., Zhang, X.-M., Xu, X.-Y., & Xu, W.-C. (2016). Organocatalytic One-Pot Asymmetric Synthesis of Thiolated Spiro-γ-lactam Oxindoles Bearing Three Stereocenters. The Journal of Organic Chemistry, 81(13), 5362–5369. [Link]
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Enamine. (2021). Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. Request PDF. [Link]
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ResearchGate. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Request PDF. [Link]
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Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831–834. [Link]
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ChemRxiv. (2023). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. [Link]
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Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. (2020, October 22). YouTube. [Link]
-
Asymmetric Organocatalysis. (2022, February 8). YouTube. [Link]
-
University of York. (n.d.). Asymmetric Synthesis. [Link]
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Application Notes & Protocols: 6-Azaspiro[3.4]octan-7-one and its Analogs as Sigma-1 Receptor Antagonists
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of 6-Azaspiro[3.4]octan-7-one and its structurally related analogs, such as 2,6-diazaspiro[3.4]octan-7-one derivatives, as potent and selective antagonists of the Sigma-1 Receptor (S1R). This document outlines the therapeutic rationale, key experimental protocols for characterization, and data interpretation.
Introduction: The Sigma-1 Receptor as a Therapeutic Target
The Sigma-1 Receptor (S1R) is a unique, ligand-operated chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[1][2] It is distinct from classical G-protein coupled or ionotropic receptors and shows no sequence homology with other mammalian proteins.[3] S1R plays a crucial role in modulating a variety of cellular functions, including calcium signaling, ion channel activity, and neurotransmitter release.[2][4] Its involvement in cellular stress responses makes it a compelling target for a multitude of pathological conditions.[1][5]
S1R has been implicated in a range of disorders, including:
-
Psychiatric conditions such as depression, anxiety, and schizophrenia[2][3]
-
Neurodegenerative diseases
-
Cancer[4]
Antagonism of the S1R has emerged as a promising therapeutic strategy. S1R antagonists have been shown to potentiate opioid analgesia without increasing side effects, and exert analgesic effects in various pain models.[7] This has led to the development of selective S1R antagonists, with some candidates entering clinical trials.[6]
The Spiro[3.4]octan-7-one Scaffold: A Privileged Structure for S1R Antagonism
Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their three-dimensional nature, which can lead to improved potency, selectivity, and pharmacokinetic properties.[9][10] While direct evidence for this compound as an S1R antagonist is emerging, the closely related 2,6-diazaspiro[3.4]octan-7-one scaffold has been successfully utilized to develop potent S1R antagonists.[11] A detailed structure-activity relationship study on this scaffold led to the identification of compounds that significantly enhanced the antinociceptive effect of morphine and rescued morphine-induced analgesic tolerance.[11] This highlights the therapeutic potential of this class of compounds in pain management.
Chemical Structure of this compound:
In Vitro Characterization of this compound Analogs
A critical step in drug discovery is the thorough in vitro characterization of a compound's interaction with its target. For S1R antagonists, this involves determining binding affinity and selectivity.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a receptor.[13] These assays measure the displacement of a radiolabeled ligand by the unlabeled test compound.
Protocol 1: S1R Saturation Binding Assay to Determine Bmax and KD
This protocol is used to determine the density of S1R in a tissue preparation (Bmax) and the dissociation constant (KD) of the radioligand.[13]
-
Objective: To characterize the binding of a selective S1R radioligand, such as [3H]-(+)-pentazocine, to the target receptor.
-
Materials:
-
Procedure:
-
Prepare serial dilutions of the radioligand.
-
In a 96-well plate, add the tissue homogenate, assay buffer, and varying concentrations of the radioligand.
-
For non-specific binding, add a high concentration of an unlabeled S1R ligand (e.g., haloperidol).
-
Incubate the plate at 37°C for 90 minutes to reach equilibrium.[13]
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine KD and Bmax.
-
Protocol 2: S1R Competition Binding Assay to Determine Ki
This protocol determines the affinity (Ki) of the test compound (e.g., this compound analog) for S1R.
-
Objective: To measure the ability of a test compound to displace a specific radioligand from S1R.
-
Materials:
-
Same as Protocol 1, plus the test compound.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the tissue homogenate, assay buffer, a fixed concentration of the radioligand (typically at its KD value), and varying concentrations of the test compound.
-
Include wells for total binding (no competitor) and non-specific binding.
-
Follow steps 4-7 from Protocol 1.
-
Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) from the competition curve.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Data Presentation: Binding Affinity of Spirocyclic S1R Antagonists
| Compound | S1R Ki (nM) | S2R Ki (nM) | Selectivity (S2R/S1R) |
| Compound 32 (2,6-diazaspiro[3.4]octan-7-one derivative) | Value | Value | Value |
| Reference Antagonist (e.g., Haloperidol) | Value | Value | Value |
| This compound Analog | To be determined | To be determined | To be determined |
| Note: Specific Ki values for Compound 32 would be extracted from the cited source if available.[11] |
Functional Assays
Determining the functional activity of S1R ligands (agonist vs. antagonist) is more complex than for other receptor types, and there is a lack of universally accepted in vitro functional assays.[14][15] However, several methods can provide insights into the functional effects of a compound.
Bioluminescence Resonance Energy Transfer (BRET) Assays
BRET assays can be used to study ligand-induced changes in S1R homomerization.[16] Some antagonists, like haloperidol, have been shown to increase the fraction of S1R multimers.[16]
Workflow for S1R Functional Characterization
Caption: Workflow for the characterization of a novel S1R antagonist.
In Vivo Evaluation of S1R Antagonists
In vivo studies are essential to determine the therapeutic efficacy and potential side effects of a new compound.
Animal Models of Pain
S1R antagonists have shown significant promise in preclinical pain models.[7][14]
Protocol 3: Formalin-Induced Inflammatory Pain Model
-
Objective: To assess the antinociceptive effect of a test compound on inflammatory pain.
-
Model: Intraplantar injection of formalin into the paw of a rodent induces a biphasic pain response (acute neurogenic and persistent inflammatory).
-
Procedure:
-
Administer the test compound or vehicle to the animals.
-
After a predetermined time, inject a dilute formalin solution into the plantar surface of the hind paw.
-
Observe and record the amount of time the animal spends licking or biting the injected paw during the early (0-5 min) and late (15-60 min) phases.
-
A reduction in paw licking/biting time indicates an antinociceptive effect. S1R antagonists are expected to be effective in the second phase.[14]
-
Protocol 4: Chronic Constriction Injury (CCI) Model of Neuropathic Pain
-
Objective: To evaluate the efficacy of a test compound in a model of chronic nerve pain.
-
Model: Loose ligation of the sciatic nerve in rodents leads to the development of mechanical allodynia and thermal hyperalgesia.
-
Procedure:
-
Surgically induce CCI.
-
Allow several days for neuropathic pain behaviors to develop.
-
Measure baseline pain thresholds (e.g., using von Frey filaments for mechanical allodynia).
-
Administer the test compound or vehicle.
-
Measure pain thresholds at various time points after drug administration.
-
An increase in the pain threshold indicates an anti-allodynic effect.
-
Behavioral Models
S1R is also implicated in psychiatric disorders, and antagonists can be evaluated in relevant behavioral models.
Protocol 5: Forced Swim Test (FST)
-
Objective: To assess the potential antidepressant-like activity of a test compound.
-
Model: Rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured.
-
Procedure:
-
Administer the test compound or vehicle.
-
Place the animal in the water cylinder for a set period.
-
Record the time the animal spends immobile.
-
A decrease in immobility time is indicative of an antidepressant-like effect.
-
Signaling Pathways and Mechanism of Action
S1R antagonists exert their effects by modulating the chaperone activity of the receptor, which in turn influences multiple downstream signaling pathways.
Simplified S1R Signaling Pathway
Sources
- 1. mdpi.com [mdpi.com]
- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 3. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labs.penchant.bio [labs.penchant.bio]
- 5. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sigma-1 receptor antagonists: promising players in fighting neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sigma-1 Receptor Antagonists: A New Class of Neuromodulatory Analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | C7H11NO | CID 79027205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Incorporating 6-Azaspiro[3.4]octan-7-one into Bioactive Molecules
Introduction: The Strategic Value of Three-Dimensionality in Drug Design
In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Medicinal chemists are increasingly "escaping from flatland" by moving away from planar, aromatic structures towards molecules with greater three-dimensionality (3D).[1][2] This shift is driven by the understanding that molecules with a higher fraction of sp³-hybridized carbons often exhibit enhanced clinical success due to improved physicochemical properties, such as solubility and metabolic stability, and the ability to form more specific and complex interactions with biological targets.[2][3]
Spirocyclic scaffolds, where two rings are fused at a single quaternary carbon, are exemplary tools for instilling this valuable 3D character.[3][4] They offer a rigid and conformationally restricted framework that allows for the precise projection of functional groups into three-dimensional space, a feature critical for optimizing ligand-receptor interactions.[3] Among these scaffolds, 6-Azaspiro[3.4]octan-7-one , a spirocyclic γ-lactam, has emerged as a particularly valuable building block. Its structure can be viewed as a conformationally constrained analogue of proline or a derivative of γ-aminobutyric acid (GABA), enabling it to mimic key biological recognition motifs while exploring novel chemical space.
This guide provides a comprehensive overview of the strategic incorporation of the this compound scaffold into bioactive molecules. We will detail its key reactive handles, provide validated protocols for its functionalization, and present case studies illustrating its successful application in medicinal chemistry.
Part 1: Structural & Physicochemical Properties
Understanding the inherent properties of this compound is fundamental to its effective utilization. The molecule possesses two primary sites for chemical modification: the lactam nitrogen (N-H) and the α-carbon to the carbonyl group (C5).
-
Three-Dimensional Shape: The spirocyclic fusion of a cyclobutane and a pyrrolidinone ring creates a rigid, non-planar structure. This rigidity minimizes the entropic penalty upon binding to a target protein and orients substituents in well-defined vectors.
-
Reactivity of the Lactam Nitrogen (N6): The secondary amine within the lactam ring is a versatile nucleophile. It can be readily functionalized via alkylation, arylation, acylation, or sulfonylation, allowing for the introduction of diverse substituents to probe interactions with target proteins.
-
Reactivity of the α-Carbon (C5): The protons on the carbon adjacent to the lactam carbonyl are acidic and can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles, enabling the introduction of substituents at the C5 position.
Core Reactive Sites Diagram
The following diagram illustrates the key positions on the this compound scaffold that are amenable to chemical modification.
Caption: Key reactive sites on the this compound scaffold.
Part 2: Protocols for Synthetic Incorporation
The successful integration of the spiro-lactam scaffold into a lead molecule requires robust and reproducible synthetic protocols. Below are detailed, field-proven methodologies for functionalizing the two primary reactive sites.
Protocol 2.1: N-Alkylation of the Lactam Nitrogen
N-alkylation is often the most straightforward method for derivatization. The choice of base and solvent is critical and depends on the electrophilicity of the alkylating agent and the desired reaction conditions.
Objective: To introduce an alkyl or aryl substituent at the N6 position.
Pillar of Causality: Amides and lactams are weak nucleophiles. To achieve efficient alkylation, they must first be deprotonated to form a more nucleophilic conjugate base (an amidate). Strong bases like sodium hydride (NaH) are effective for this purpose, while milder bases like potassium carbonate (K₂CO₃) can be used for more reactive electrophiles, often under phase-transfer conditions.[5]
Experimental Protocol:
-
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) OR Potassium Carbonate (K₂CO₃, 3.0 equiv)
-
Alkyl/benzyl halide or sulfonate (e.g., R-Br, R-OTs) (1.1 equiv)
-
Tetrabutylammonium bromide (TBAB, 0.1 equiv, if using K₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Magnetic stirrer, round-bottom flask, nitrogen/argon atmosphere setup, ice bath.
-
-
Step-by-Step Procedure (using NaH):
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound.
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add NaH portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The solution should become clear as the sodium salt forms.
-
Add the electrophile (R-X) dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Self-Validation & Troubleshooting:
-
Confirmation: Successful N-alkylation can be confirmed by ¹H NMR (disappearance of the N-H proton signal) and mass spectrometry (correct mass for the product).
-
Troubleshooting: Low yield may result from incomplete deprotonation (ensure NaH is fresh and anhydrous conditions are maintained) or a poorly reactive electrophile (consider switching to a more reactive leaving group like iodide or triflate, or increasing the reaction temperature).
-
Protocol 2.2: α-Carbon Functionalization via Enolate Formation
Introducing substituents at the C5 position requires the formation of a lactam enolate, which necessitates the use of a strong, non-nucleophilic base at low temperatures to ensure kinetic control.
Objective: To introduce an alkyl or other electrophilic group at the C5 position.
Pillar of Causality: To selectively deprotonate the α-carbon without competing reactions (like attack at the carbonyl), a sterically hindered, strong base like Lithium Diisopropylamide (LDA) is ideal. The reaction must be performed at very low temperatures (typically -78 °C) to prevent enolate decomposition and ensure kinetic deprotonation, which is crucial for regioselectivity in more complex lactam systems.[6]
Experimental Protocol:
-
Reagents & Equipment:
-
N-protected this compound (e.g., N-Boc or N-benzyl derivative) (1.0 equiv)
-
Lithium Diisopropylamide (LDA, 2.0 M solution in THF/heptane/ethylbenzene, 1.1 equiv)
-
Electrophile (e.g., methyl iodide, benzyl bromide) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Magnetic stirrer, Schlenk line or equivalent inert atmosphere setup, dry ice/acetone bath (-78 °C).
-
-
Step-by-Step Procedure:
-
To a flame-dried flask under an inert atmosphere, add the N-protected spiro-lactam and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the LDA solution dropwise via syringe. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation. The solution may turn yellow.
-
Add the electrophile dropwise to the enolate solution at -78 °C.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by quenching small aliquots and analyzing via TLC or LC-MS.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract with ethyl acetate (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography.
-
-
Self-Validation & Troubleshooting:
-
Confirmation: Successful α-alkylation is confirmed by ¹H and ¹³C NMR (appearance of new signals corresponding to the added substituent) and HRMS.
-
Troubleshooting: If starting material is recovered, it may indicate inefficient deprotonation (ensure LDA is properly titrated and conditions are scrupulously anhydrous). If dialkylation occurs, try using a bulkier N-protecting group or a less reactive electrophile.
-
Synthetic Workflow Diagram
Caption: General workflow for derivatizing the this compound core.
Part 3: Case Studies in Bioactive Molecules
The true value of a scaffold is demonstrated by its successful application in drug discovery programs. The this compound motif and its close analogues have been incorporated into potent and selective modulators of various biological targets.
Case Study 1: Sigma-1 Receptor (σ1R) Antagonists for Pain Management
-
Background: Sigma-1 receptor (σ1R) antagonists can enhance the analgesic effects of opioids and mitigate tolerance, making them a promising target for pain therapy.[7]
-
Molecular Design: Researchers designed a series of antagonists based on the co-crystal structure of σ1R. They utilized a 2,6-diazaspiro[3.4]octan-7-one scaffold, a close analogue of our title compound, to orient key pharmacophoric elements.[7]
-
Key Compound & Activity: Compound 32 from the series emerged as a potent σ1R antagonist. The spirocyclic lactam core served to rigidly position a substituted benzyl group, which was crucial for high-affinity binding. In preclinical models, this compound significantly enhanced the antinociceptive effect of morphine and rescued morphine-induced analgesic tolerance.[7]
-
Contribution of the Scaffold: The spirocyclic core provided a novel, 3D-rich framework that improved drug-like properties and locked the key binding motifs into a bioactive conformation, leading to high potency.
Case Study 2: Antitubercular Agents
-
Background: There is an urgent need for new drugs to combat multidrug-resistant Mycobacterium tuberculosis (MTb).
-
Molecular Design: A research program identified that combining a 2,6-diazaspiro[3.4]octane scaffold with a 5-nitrofuranoyl "warhead" resulted in molecules with potent anti-TB activity.[8]
-
Key Compound & Activity: A lead compound, 6-(methylsulfonyl)-8-(4-methyl-4H-1,2,4-triazol-3-yl)-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane , showed excellent minimum inhibitory concentrations (MICs) of 0.0124–0.0441 µg/mL against multi-resistant MTb strains.[8]
-
Contribution of the Scaffold: The diazaspiro[3.4]octane core acts as a central hub, correctly positioning the sulfonyl group and the nitrofuran pharmacophore. This scaffold was identified as a "privileged structure" that could be modified to optimize potency and selectivity.[8]
| Case Study | Biological Target | Scaffold | Key Contribution of Scaffold | Reported Potency (Example) |
| Pain Management | Sigma-1 Receptor (σ1R) | 2,6-Diazaspiro[3.4]octan-7-one | Rigid presentation of pharmacophores, improved drug-like properties.[7] | Potent antagonist activity, enhancement of morphine analgesia.[7] |
| Tuberculosis | M. tuberculosis | 2,6-Diazaspiro[3.4]octane | Privileged core for orienting key functional groups.[8] | MIC: 0.0124–0.0441 µg/mL against MDR strains.[8] |
Conclusion and Future Outlook
The this compound scaffold is a powerful tool for the modern medicinal chemist. Its inherent three-dimensionality, conformational rigidity, and versatile functional handles provide an excellent platform for designing next-generation therapeutics.[9] The protocols and case studies presented herein demonstrate that the strategic incorporation of this spirocycle can lead to bioactive molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles. As the demand for novel chemical entities that can address challenging biological targets continues to grow, the exploration of underexplored chemical space offered by scaffolds like this compound will undoubtedly continue to thrive and contribute significantly to drug development.[9]
References
-
Taylor & Francis. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Growing Importance of Spirocycles in Modern Drug Discovery. Retrieved from [Link]
-
PubMed. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents. Retrieved from [Link]
-
PubMed. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Ligand Enabled Pd(II)-Catalyzed γ-C(sp3) H Lactamization of Native Amides. Retrieved from [Link]
-
MDPI. (n.d.). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of diverse biologically active compounds containing 2,6-diazaspiro[3.4]octane motif. Retrieved from [Link]
-
PubMed. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. tandfonline.com [tandfonline.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diversity-Oriented Synthesis of Azaspirocycles for Drug Discovery
Sources
- 1. Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds - AiFChem [aifchem.com]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Next generation diversity-oriented synthesis: a paradigm shift from chemical diversity to biological diversity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 6-Azaspiro[3.4]octan-7-one
Welcome to the technical support center for the purification of crude 6-Azaspiro[3.4]octan-7-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions related to the purification of this spirocyclic lactam. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity of your target compound.
Introduction
This compound is a valuable building block in medicinal chemistry due to its unique three-dimensional structure, which can impart desirable physicochemical properties to drug candidates. The synthesis of this spiro-lactam, often achieved through methods like the Staudinger [2+2] cycloaddition, can result in a crude product containing various impurities.[1][2] Effective purification is therefore a critical step to ensure the integrity of downstream applications. This guide will focus on the two primary methods for purifying crude this compound: recrystallization and silica gel column chromatography .
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. For syntheses involving a Staudinger reaction between a ketene and an imine, common impurities may include unreacted starting materials, polymers formed from the ketene, and diastereomers if a chiral center is present.[3][4] Hydrolysis of the lactam ring is also a potential degradation pathway, leading to the corresponding amino acid.
Q2: Which purification method is generally preferred for this compound?
A2: The choice between recrystallization and column chromatography depends on the impurity profile and the desired scale of purification. Recrystallization is often a more straightforward and scalable method if a suitable solvent system can be identified and the impurities have significantly different solubilities than the product.[5] Column chromatography offers higher resolution for separating complex mixtures or closely related impurities.[6][7]
Q3: How can I determine the purity of my this compound sample?
A3: Purity is typically assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for quantitative analysis of purity. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and help identify any residual impurities. Thin-Layer Chromatography (TLC) is a quick and convenient method for monitoring the progress of a purification.[8]
Q4: What are the key physical properties of this compound to consider during purification?
A4: this compound is a polar, heterocyclic compound. Its polarity dictates its solubility in various solvents and its retention behavior on silica gel. It is a solid at room temperature. Understanding these properties is crucial for selecting appropriate solvents for recrystallization and mobile phases for column chromatography.
Purification Protocols
Protocol 1: Recrystallization of this compound
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[5][9] The key is to find a solvent that dissolves the crude product at an elevated temperature but in which it is sparingly soluble at lower temperatures.
Step-by-Step Methodology:
-
Solvent Selection:
-
Begin by testing the solubility of a small amount of the crude material in various solvents at room temperature and with gentle heating.
-
Good candidate solvents for polar lactams include ethyl acetate, acetone, isopropanol, or mixtures such as ethyl acetate/hexanes or dichloromethane/diethyl ether.
-
The ideal solvent will show poor solubility at room temperature but complete dissolution upon heating.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent portion-wise while heating the mixture with stirring (e.g., on a hot plate with a magnetic stirrer) until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
-
Decoloration (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, you can further induce crystallization by placing the flask in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Dry the purified crystals under vacuum to remove residual solvent.
-
Protocol 2: Silica Gel Column Chromatography of this compound
Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase (silica gel) as a mobile phase is passed through it.[6][10]
Step-by-Step Methodology:
-
TLC Analysis and Mobile Phase Selection:
-
Before running a column, it is crucial to determine an appropriate mobile phase using Thin-Layer Chromatography (TLC).
-
Spot the crude mixture on a TLC plate and develop it with various solvent systems. A good starting point for polar compounds is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
The ideal mobile phase will give a retention factor (Rf) of approximately 0.2-0.4 for the desired compound and good separation from impurities.[8]
-
-
Column Packing:
-
Choose a column of appropriate size for the amount of material to be purified.
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Carefully pour the slurry into the column, ensuring there are no air bubbles or cracks in the stationary phase.
-
Allow the silica gel to settle, and then add a layer of sand on top to protect the surface.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample to the top of the silica gel bed.
-
Alternatively, for samples that are not very soluble in the mobile phase, a "dry loading" technique can be used. Adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation of the Purified Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause | Solution |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated. | Use a lower-boiling point solvent. Add more solvent to the hot solution. Try a different solvent system. |
| No Crystal Formation | The solution is not saturated. The compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. Add a less polar co-solvent (anti-solvent) to decrease solubility. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. |
| Low Recovery | Too much solvent was used. The crystals are significantly soluble in the cold solvent. Premature crystallization during hot filtration. | Use the minimum amount of hot solvent for dissolution. Ensure the wash solvent is ice-cold. Keep the funnel and receiving flask hot during filtration. |
| Impure Crystals | The cooling was too rapid, trapping impurities. The chosen solvent does not effectively differentiate between the product and impurities. | Allow the solution to cool more slowly. Try a different recrystallization solvent or a sequence of recrystallizations from different solvents. |
Column Chromatography Troubleshooting
| Issue | Possible Cause | Solution |
| Poor Separation | The mobile phase is too polar or not polar enough. The column was poorly packed (channeling). The column was overloaded with the sample. | Optimize the mobile phase using TLC to achieve better separation of spots. Repack the column carefully to ensure a uniform bed. Use a larger column or less sample. |
| Compound Stuck on the Column | The mobile phase is not polar enough to elute the compound. The compound is interacting too strongly with the acidic silica gel. | Gradually increase the polarity of the mobile phase (gradient elution). Add a small amount of a polar modifier like methanol to the eluent. Use a less acidic stationary phase like neutral alumina. |
| Tailing of Bands | The compound is interacting too strongly with the silica gel. The sample was loaded in too large a volume of solvent. | Add a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the mobile phase. Load the sample in the minimum possible volume of solvent. |
| Cracked or Dry Column | The solvent level dropped below the top of the stationary phase. | This is generally irreversible and requires repacking the column. Always ensure the silica gel bed is covered with solvent. |
Visualization of Purification Workflow
Caption: Decision workflow for selecting a purification method.
Conclusion
The successful purification of crude this compound is a critical step in its utilization for research and drug development. By understanding the principles of recrystallization and column chromatography and by systematically troubleshooting common issues, researchers can consistently obtain this valuable spiro-lactam in high purity. This guide provides a foundational framework for developing and optimizing purification protocols tailored to specific experimental needs.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 3. Staudinger Synthesis [organic-chemistry.org]
- 4. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. technologynetworks.com [technologynetworks.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Complexities of Spirocyclic Lactam Synthesis
Welcome to the Technical Support Center for Spirocyclic Lactam Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricate landscape of synthesizing these structurally complex and pharmacologically significant molecules. The inherent three-dimensional nature and steric hindrance of spirocyclic systems present unique challenges, often leading to unexpected side reactions and difficulties in achieving desired yields and stereoselectivity.[1]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during key synthetic transformations. By understanding the mechanistic underpinnings of these side reactions, you can effectively optimize your experimental protocols and achieve your synthetic goals.
Section 1: The Staudinger [2+2] Cycloaddition
The Staudinger ketene-imine cycloaddition is a cornerstone in the synthesis of β-lactams, including their spirocyclic variants.[1][2] However, the reaction's stepwise nature, involving a zwitterionic intermediate, opens the door to several side reactions, particularly concerning stereocontrol.[3][4]
Frequently Asked Questions (FAQs)
Q1: My Staudinger reaction is producing a mixture of cis and trans diastereomers. How can I improve the stereoselectivity?
A1: Achieving high diastereoselectivity in the Staudinger reaction is a common challenge and is primarily governed by the competition between the direct ring closure of the zwitterionic intermediate and its isomerization.[3][5]
-
Mechanistic Insight: The reaction proceeds through a zwitterionic intermediate. Direct conrotatory ring closure of this intermediate leads to the cis-β-lactam. However, if the intermediate has a sufficient lifetime, rotation around the C-C single bond can occur, leading to the thermodynamically more stable trans isomer.[3][5]
-
Troubleshooting & Optimization:
-
Electronic Effects: The electronic properties of both the ketene and the imine play a crucial role.[3][5]
-
Electron-donating groups on the ketene and electron-withdrawing groups on the imine accelerate the direct ring closure, favoring the formation of the cis-β-lactam.[3][6]
-
Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow down the ring closure, allowing for isomerization and favoring the trans-β-lactam.[3][6]
-
-
Reaction Temperature: Lowering the reaction temperature generally disfavors the isomerization pathway, thus increasing the proportion of the kinetically favored cis product.
-
Solvent Polarity: The polarity of the solvent can influence the lifetime of the zwitterionic intermediate. Non-polar solvents often favor the cis isomer, while polar solvents can stabilize the zwitterion, allowing more time for isomerization to the trans product.[7]
-
Ketene Generation Method: The method of in situ ketene generation can impact stereoselectivity. For instance, using tosyl chloride as an activating co-reagent has been shown to favor cis-diastereoselectivity in the synthesis of spirooxindolo-β-lactams.[7]
-
// Nodes Reactants [label="Imine + Ketene", fillcolor="#F1F3F4", fontcolor="#202124"]; Zwitterion_E [label="Zwitterionic Intermediate (E-enolate)", fillcolor="#FBBC05", fontcolor="#202124"]; Zwitterion_Z [label="Zwitterionic Intermediate (Z-enolate)", fillcolor="#FBBC05", fontcolor="#202124"]; Cis_Lactam [label="cis-β-Lactam", fillcolor="#34A853", fontcolor="#FFFFFF"]; Trans_Lactam [label="trans-β-Lactam", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Reactants -> Zwitterion_E [label="Nucleophilic Attack"]; Zwitterion_E -> Cis_Lactam [label="Direct Ring Closure\n(Kinetic Product)"]; Zwitterion_E -> Zwitterion_Z [label="Isomerization", style=dashed]; Zwitterion_Z -> Trans_Lactam [label="Ring Closure\n(Thermodynamic Product)"];
// Invisible nodes for layout {rank=same; Reactants; Zwitterion_E; Zwitterion_Z;} {rank=same; Cis_Lactam; Trans_Lactam;} } .dot Caption: Control of stereoselectivity in the Staudinger reaction.
Q2: I am observing low yields and the formation of byproducts in my spiro-β-lactam synthesis via the Staudinger reaction. What are the likely side reactions?
A2: Low yields can often be attributed to several side reactions, including the formation of amides and tosylated byproducts, especially when using activating agents like tosyl chloride.
-
Potential Side Reactions:
-
Amide Formation: If water is present in the reaction mixture, the ketene intermediate can be hydrolyzed to a carboxylic acid, which can then react with the imine or other amine sources to form an amide.
-
Byproducts from Activating Agents: When using reagents like tosyl chloride to generate the ketene in situ, side reactions with the starting materials or the product can occur. For example, the formation of p-toluene sulfonylamides has been observed.[8][9]
-
Polymerization of Ketenes: Ketenes are highly reactive and can undergo self-polymerization if their concentration becomes too high or if they do not react quickly with the imine.[3]
-
-
Troubleshooting & Optimization:
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried to prevent hydrolysis of the ketene.
-
Order of Addition: Adding the acyl chloride (or its precursor) slowly to the solution of the imine and base can help to keep the concentration of the ketene low and minimize polymerization.
-
Optimization of Activating Agent: If using an activating agent like tosyl chloride, consider optimizing the stoichiometry and reaction temperature to minimize side reactions. In some cases, alternative activating agents may be more suitable.[7]
-
Purification: Byproducts such as sulfonylamides can often be separated from the desired spiro-β-lactam by column chromatography.
-
Section 2: The Schmidt and Beckmann Rearrangements
The Schmidt reaction and the related Beckmann rearrangement are powerful methods for the synthesis of lactams through the rearrangement of ketones or their oxime derivatives.[10][11] While effective, these reactions can be plagued by regioselectivity issues and the formation of distinct side products.
Frequently Asked Questions (FAQs)
Q3: My Schmidt reaction is producing a significant amount of a tetrazole byproduct instead of the desired spirocyclic lactam. How can I suppress this side reaction?
A3: The formation of tetrazoles is a known side reaction in the Schmidt reaction of ketones with hydrazoic acid (HN₃) or other azide sources.[12][13] This occurs when the nitrilium ion intermediate, which leads to the lactam, is trapped by another molecule of hydrazoic acid.[13]
-
Mechanistic Insight: The reaction of a ketone with HN₃ forms an azidohydrin intermediate. This can either rearrange to a nitrilium ion (leading to the lactam) or, under certain conditions, react further with HN₃ to form a tetrazole.[13]
-
Troubleshooting & Optimization:
-
Control of Stoichiometry: The formation of tetrazoles is often favored by an excess of hydrazoic acid.[12] Carefully controlling the stoichiometry of the azide source to be as close to equimolar as possible can minimize this side reaction.
-
Choice of Azide Source: Using trimethylsilyl azide (TMSN₃) in place of the more hazardous hydrazoic acid has been shown to favor tetrazole formation under milder conditions.[12] Therefore, if the lactam is the desired product, avoiding TMSN₃ or carefully optimizing the conditions when it is used is crucial.
-
Reaction Conditions: Harsh reaction conditions, such as high temperatures and strongly acidic media, can promote tetrazole formation.[13] Exploring milder acids or lower reaction temperatures may favor the desired lactam product.
-
// Nodes Ketone [label="Spirocyclic Ketone", fillcolor="#F1F3F4", fontcolor="#202124"]; Azidohydrin [label="Azidohydrin Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Nitrilium [label="Nitrilium Ion", fillcolor="#FBBC05", fontcolor="#202124"]; Lactam [label="Spirocyclic Lactam\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tetrazole [label="Fused Tetrazole\n(Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HN3_1 [label="+ HN₃", shape=plaintext, fontcolor="#202124"]; HN3_2 [label="+ HN₃", shape=plaintext, fontcolor="#202124"];
// Edges Ketone -> HN3_1 [style=invis]; HN3_1 -> Azidohydrin; Azidohydrin -> Nitrilium [label="Rearrangement"]; Nitrilium -> Lactam [label="Hydrolysis"]; Nitrilium -> HN3_2 [style=invis]; HN3_2 -> Tetrazole [label="Cycloaddition"];
// Invisible nodes for layout {rank=same; Ketone; Azidohydrin; Nitrilium;} {rank=same; Lactam; Tetrazole;} } .dot Caption: Competing pathways in the Schmidt reaction.
Q4: I am getting a mixture of regioisomers in my Beckmann rearrangement for the synthesis of a spirocyclic lactam. How can I control the regioselectivity?
A4: The Beckmann rearrangement is a stereospecific reaction where the group anti-periplanar to the leaving group on the oxime nitrogen migrates.[14] Therefore, controlling the regioselectivity of the rearrangement boils down to controlling the stereochemistry of the oxime precursor.
-
Mechanistic Insight: The stereochemistry of the oxime (E/Z) determines which group migrates. If the oxime geometry is not exclusively one isomer, a mixture of lactam regioisomers will be formed.[14]
-
Troubleshooting & Optimization:
-
Oxime Formation Conditions: The conditions used to form the oxime from the ketone can influence the E/Z ratio. It is advisable to carefully purify the oxime and characterize its stereochemistry (e.g., by 2D NMR techniques like NOESY) before subjecting it to the rearrangement.
-
Catalyst Choice: While often acid-catalyzed, other reagents like tosyl chloride or phosphorus pentachloride can promote the rearrangement.[14] The choice of catalyst can sometimes influence the outcome, especially if it can cause racemization of the oxime geometry under the reaction conditions.[14]
-
Beckmann Fragmentation: A competing side reaction to the Beckmann rearrangement is fragmentation, which can lead to nitriles and other breakdown products.[14] This is more likely to occur if the migrating group can form a stable carbocation. Careful selection of the promoting reagent and solvent can minimize fragmentation.[14]
-
Section 3: Aza-Prins Cyclization
The aza-Prins reaction is a powerful tool for constructing nitrogen-containing rings, including spirocyclic lactam precursors, through the cyclization of an N-homoallyliminium ion.[15]
Frequently Asked Questions (FAQs)
Q5: My aza-Prins cyclization is giving low yields and a complex mixture of products. What are the common pitfalls?
A5: The aza-Prins reaction, while powerful, can be sensitive to reaction conditions, and several side reactions can compete with the desired cyclization.
-
Potential Side Reactions:
-
Elimination: The intermediate carbocation can undergo elimination to form an unsaturated acyclic product instead of cyclizing.
-
Rearrangements: The carbocation intermediate may undergo rearrangements to form more stable carbocations, leading to unexpected skeletal structures.
-
Competing Cyclization Pathways: Depending on the substrate, different ring sizes may be formed (e.g., 5-membered vs. 6-membered rings).[16]
-
-
Troubleshooting & Optimization:
-
Lewis Acid Choice: The choice of Lewis or Brønsted acid is critical. Milder Lewis acids may be required to prevent unwanted side reactions. Indium trichloride has been found to be a mild and effective Lewis acid for promoting this reaction.[16]
-
Temperature Control: Lowering the reaction temperature can often suppress elimination and rearrangement pathways, favoring the desired cyclization.
-
Substrate Design: The nature of the substituents on both the homoallylamine and the carbonyl compound can influence the stability of the intermediates and the propensity for side reactions. Electron-donating groups that stabilize the desired carbocation can improve the efficiency of the cyclization.
-
// Nodes Start [label="Homoallylamine + Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Iminium [label="N-Homoallyliminium Ion", fillcolor="#FBBC05", fontcolor="#202124"]; Carbocation [label="Piperidinyl Cation Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Spirocyclic Piperidine Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"]; Elimination [label="Elimination Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rearrangement [label="Rearranged Product", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Iminium [label="Acid Catalyst"]; Iminium -> Carbocation [label="Cyclization"]; Carbocation -> Product [label="Nucleophilic Trapping"]; Carbocation -> Elimination [label="Side Reaction", style=dashed]; Carbocation -> Rearrangement [label="Side Reaction", style=dashed]; } .dot Caption: Key pathways in the aza-Prins cyclization.
Section 4: General Troubleshooting
Q6: I am observing significant amounts of dimeric or polymeric byproducts in my lactam synthesis. How can I prevent this?
A6: Dimerization and polymerization can be significant side reactions in lactam synthesis, particularly with strained ring systems or under conditions that favor intermolecular reactions.[17]
-
Causes:
-
High Concentration: High concentrations of reactive intermediates can favor intermolecular reactions over the desired intramolecular cyclization.
-
Anionic Polymerization: In the presence of strong bases, lactams can undergo anionic ring-opening polymerization.[17][18]
-
Reactive Intermediates: Highly reactive species, such as ketenes, can self-polymerize if not trapped efficiently.[3]
-
-
Troubleshooting & Optimization:
-
High Dilution Conditions: Performing the reaction under high dilution can favor the intramolecular cyclization over intermolecular dimerization or polymerization.
-
Controlled Addition: Slow addition of one of the reagents can maintain a low concentration of reactive intermediates, minimizing side reactions.
-
Temperature Control: The effect of temperature is reaction-dependent. In some cases, higher temperatures may favor the desired cyclization, while in others, they may promote polymerization.
-
Choice of Base/Catalyst: If anionic polymerization is suspected, using a less nucleophilic base or a catalyst that does not promote ring-opening may be necessary.
-
Q7: My final spirocyclic lactam product is showing epimerization at a stereocenter. What conditions can cause this, and how can I avoid it?
A7: Epimerization, the change in configuration at one stereocenter, can occur if there is an acidic or basic proton adjacent to a carbonyl group or other activating group.
-
Causes:
-
Basic or Acidic Conditions: Exposure to even mild acids or bases during workup or purification can cause epimerization, especially if the resulting carbanion or enol is stabilized.
-
Elevated Temperatures: Thermal conditions can sometimes provide enough energy to overcome the barrier to epimerization.
-
-
Troubleshooting & Optimization:
-
Neutral Workup: Employ a neutral workup procedure, avoiding strong acids or bases.
-
Mild Purification: Use purification techniques that do not expose the compound to acidic or basic conditions for extended periods. For example, use silica gel that has been neutralized with a base like triethylamine.
-
Temperature Control: Perform all workup and purification steps at low temperatures to minimize the risk of thermal epimerization.
-
By carefully considering the potential side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the outcomes of their spirocyclic lactam syntheses, paving the way for the successful development of novel therapeutics and other valuable molecules.
References
-
Banik, B. K., Banik, I., & Becker, F. F. (2005). Stereocontrolled synthesis of anticancer beta-lactams via the Staudinger reaction. Bioorganic & Medicinal Chemistry, 13(11), 3611–3622. [Link]
-
Hodous, B. L., & Fu, G. C. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society, 124(8), 1578–1579. [Link]
-
Jiao, L., Liang, X., & Xu, J. X. (2006). Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society, 128(18), 6060–6069. [Link]
-
Kaur, N., & Kishore, D. (2014). Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evaluation. PMC.[Link]
-
Kopteva, S., et al. (2021). cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent. ACS Omega, 6(35), 22965–22975. [Link]
-
Miliutina, M., et al. (2022). Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evaluation. International Journal of Molecular Sciences, 23(12), 6653. [Link]
-
Organic Chemistry Portal. (n.d.). Staudinger Synthesis. [Link]
-
Pal, S., & Pal, M. (2019). Sequential Diimination, Staudinger [2 + 2] Ketene–Imine Cycloaddition, and Ring-Closing Metathesis (RCM) Reactions: In Route to Bis(4-spiro-fused-β-lactams)-Based Macrocycles. The Journal of Organic Chemistry, 84(21), 13647–13657. [Link]
-
Pore, V. S., & Uphade, B. K. (2023). Electronic origins of the stereochemistry in b- lactam formed through the Staudinger reaction catalyzed by a nucleophile. RSC Advances, 13(46), 32363-32373. [Link]
-
Taggi, A. E., et al. (2002). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions. [Link]
-
Wikipedia. (2023). Staudinger synthesis. [Link]
-
Bakthadoss, M., & Murugan, R. (2012). Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps. Beilstein Journal of Organic Chemistry, 8, 141–146. [Link]
-
Chemistry Stack Exchange. (2020). Formation of tetrazoles from ketones in Schmidt reaction. [Link]
-
Jovanović, M. D., et al. (2020). Synthesis of new bile acid-fused tetrazoles using the Schmidt reaction. Beilstein Journal of Organic Chemistry, 16, 2933–2941. [Link]
-
Wikipedia. (2023). Beckmann rearrangement. [Link]
-
Dobbs, A. P., & Guesné, S. J. J. (2012). A detailed investigation of the aza-Prins reaction. Request PDF. [Link]
-
ResearchGate. (n.d.). General mechanism of Prins/aza-Prins cyclization for the synthesis of spirocyclic frameworks. [Link]
-
Sugiura, M., et al. (2012). The Aza-Prins Reaction of 1,2-Dicarbonyl Compounds with 3-Vinyltetrahydroquinolines: Application to the Synthesis of Polycyclic Spirooxindole Derivatives. The Journal of Organic Chemistry, 77(1), 473–480. [Link]
-
Chemistry LibreTexts. (2015). Dimerization, Oligomerization. and Polymerization of Alkenes. [Link]
-
MDPI. (2020). Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends. [Link]
-
The Royal Society of Chemistry. (2022). Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. [Link]
-
Bandyopadhyay, D., et al. (n.d.). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. [Link]
Sources
- 1. Synthesis of medicinally privileged spiro-β-lactams - American Chemical Society [acs.digitellinc.com]
- 2. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 3. Staudinger Synthesis [organic-chemistry.org]
- 4. organicreactions.org [organicreactions.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. BJOC - Synthesis of new bile acid-fused tetrazoles using the Schmidt reaction [beilstein-journals.org]
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- 14. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 15. The Aza-Prins Reaction of 1,2-Dicarbonyl Compounds with 3-Vinyltetrahydroquinolines: Application to the Synthesis of Polycyclic Spirooxindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Reaction Conditions for Azaspiro[3.4]octane Formation
Welcome to the technical support center for the synthesis and optimization of azaspiro[3.4]octane derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this valuable structural motif. Our aim is to equip you with the knowledge to not only identify the root cause of experimental issues but also to strategically optimize your reaction conditions for improved yield, purity, and stereoselectivity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis of azaspiro[3.4]octanes.
Q1: What are the most common synthetic strategies for constructing the azaspiro[3.4]octane core?
A1: Several robust methods have been developed for the synthesis of azaspiro[3.4]octanes. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. Key approaches include:
-
[3+2] Cycloaddition Reactions: This is a powerful method that involves the reaction of an azomethine ylide with a suitable dipolarophile. It allows for the rapid construction of the pyrrolidine ring of the spirocycle.[1]
-
Ring-Closing Metathesis (RCM): RCM is a versatile tool for the formation of the unsaturated pyrrolidine or azetidine ring within the spirocyclic framework.[2] This method is valued for its functional group tolerance.
-
Intramolecular Cyclization Strategies: These methods involve the formation of one of the rings through an intramolecular nucleophilic substitution or addition reaction. Examples include intramolecular Mannich reactions or the cyclization of halo-amines.[3][4]
-
Multi-step Annulation Strategies: These approaches build the spirocycle through a sequence of conventional chemical transformations, offering flexibility in the introduction of various substituents.[5][6]
Q2: I am observing very low yields in my reaction. What are the first parameters I should investigate?
A2: Low yields are a common issue and can often be resolved by systematically evaluating a few key parameters.[7] Start by considering:
-
Reagent and Solvent Purity: Impurities in your starting materials or solvents can significantly hinder the reaction or lead to unwanted side products. Ensure all reagents are of high purity and that solvents are anhydrous, especially for moisture-sensitive reactions.[7]
-
Reaction Temperature: Temperature plays a critical role. Some reactions require heating to overcome activation barriers, while others may need lower temperatures to prevent decomposition or improve selectivity. A small-scale temperature screen is often beneficial.
-
Reaction Time: Monitor your reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Premature workup can lead to incomplete conversion, while extended reaction times might result in product degradation or side product formation.[7]
-
Inert Atmosphere: For reactions involving air-sensitive reagents or intermediates, ensure a properly maintained inert atmosphere (e.g., nitrogen or argon).[7]
Q3: How do protecting groups influence the outcome of azaspiro[3.4]octane synthesis?
A3: Protecting groups are crucial in multi-step syntheses to mask reactive functional groups and direct the reaction towards the desired product.[8][9] In azaspiro[3.4]octane synthesis, they are commonly used for:
-
Nitrogen Protection: The nitrogen atom of the azetidine or pyrrolidine ring is often protected to prevent unwanted side reactions, such as N-alkylation or acylation. Common protecting groups include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl). The choice of protecting group can influence the reactivity and solubility of intermediates.
-
Orthogonal Protection Strategies: In derivatives with multiple reactive sites, using orthogonal protecting groups (which can be removed under different conditions) allows for selective functionalization at various stages of the synthesis.[9]
Section 2: Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to resolving specific experimental challenges.
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Action | Scientific Rationale |
| Suboptimal Reaction Conditions | Systematically screen temperature, solvent, and concentration. For instance, in a [3+2] cycloaddition, solvent polarity can significantly impact the stability of the azomethine ylide intermediate. | The reaction rate and equilibrium position are highly dependent on these parameters. A systematic optimization can identify the conditions that favor product formation.[7] |
| Catalyst Inactivity (for catalyzed reactions like RCM) | Ensure the catalyst is handled under an inert atmosphere. Consider using a fresh batch of catalyst. For RCM, traces of impurities in the solvent (e.g., morpholine in toluene) can inhibit the catalyst.[10] | Many organometallic catalysts are sensitive to air, moisture, and certain impurities which can lead to decomposition or inhibition. |
| Incorrect Reagent Stoichiometry | Carefully re-verify the molar ratios of your reactants. In some cases, using a slight excess of one reagent can drive the reaction to completion. | The stoichiometry of the reactants directly dictates the theoretical yield. Inaccurate measurements can lead to incomplete conversion of the limiting reagent. |
| Starting Material Instability | Check the stability of your starting materials under the reaction conditions. They may be degrading before they have a chance to react. | Some organic molecules are sensitive to heat, light, acid, or base. Understanding the stability of your starting materials is crucial for designing a successful reaction. |
Problem 2: Formation of Multiple Products (Poor Selectivity)
| Possible Cause | Troubleshooting Action | Scientific Rationale |
| Side Reactions | Identify the structure of the major byproducts using techniques like NMR and MS.[11][12] This will provide insight into the competing reaction pathways. For example, in RCM, alkene isomerization is a common side reaction.[10][13] | Understanding the nature of the side products is the first step in devising a strategy to suppress their formation. |
| Poor Diastereoselectivity | Adjust the reaction temperature; lower temperatures often favor the kinetic product and can lead to higher diastereoselectivity. Screen different solvents as solvent polarity can influence the transition state geometry. For catalytic reactions, consider screening different ligands. | The stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states. These energies can be influenced by temperature, solvent, and the steric and electronic properties of the catalyst. |
| Formation of Regioisomers | In reactions with multiple potential sites of reaction, consider modifying the substrate to block one of the reactive sites or use a more selective reagent. | The regioselectivity of a reaction is governed by the relative reactivity of the different functional groups in the molecule. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Action | Scientific Rationale |
| Product and Byproduct have Similar Polarity | Optimize your column chromatography conditions by screening different solvent systems. If the product is a solid, consider recrystallization from a suitable solvent or solvent mixture.[14][15] | The separation of compounds by chromatography relies on differences in their partitioning between the stationary and mobile phases. Fine-tuning the eluent composition can enhance this separation. Recrystallization is a powerful technique for purifying crystalline solids. |
| Product is an Oil | If the product is an oil, ensure all solvent has been removed under high vacuum. If it is still an oil, it may be amorphous. If possible, try to form a salt of the amine to induce crystallization. | Some compounds do not readily form a crystalline lattice and exist as oils at room temperature. Salt formation can introduce ionic interactions that facilitate crystallization. |
| Product is Water-Soluble | During aqueous workup, saturate the aqueous layer with NaCl to decrease the solubility of the organic product (salting out). Perform multiple extractions with an organic solvent. | The solubility of organic compounds in water can be reduced by increasing the ionic strength of the aqueous phase. |
Section 3: Experimental Protocols
The following are example protocols for common synthetic routes to azaspiro[3.4]octanes. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Synthesis of a 2-Azaspiro[3.4]octane Derivative via Annulation[5][16]
This protocol describes a multi-step synthesis of a protected 2-azaspiro[3.4]octane.
Step 1: Synthesis of Intermediate A
-
To a solution of starting material X in an appropriate solvent, add reagent Y dropwise at a controlled temperature.
-
Stir the reaction mixture for a specified time, monitoring the progress by TLC.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain Intermediate A.
Step 2: Cyclization to the Azaspiro[3.4]octane Core
-
Dissolve Intermediate A in a suitable solvent under an inert atmosphere.
-
Add the cyclization reagent (e.g., a base or a catalyst) and heat the reaction mixture if necessary.
-
Monitor the reaction until completion.
-
Quench the reaction and perform a workup as described in Step 1.
-
Purify the final product by column chromatography or recrystallization.
For detailed experimental procedures and characterization data, please refer to the supplementary information of the cited literature.[16]
Section 4: Data Presentation & Visualization
Table 1: Troubleshooting Summary for Low Yield
| Parameter | Possible Issue | Recommended Action |
| Temperature | Too low (slow reaction) or too high (decomposition) | Screen a range of temperatures (e.g., 0 °C, RT, 50 °C, 80 °C) |
| Solvent | Suboptimal polarity or solubility | Screen a variety of solvents (e.g., DCM, THF, MeCN, Toluene) |
| Concentration | Too dilute (slow reaction) or too concentrated (side reactions) | Run the reaction at different concentrations (e.g., 0.1 M, 0.5 M, 1 M) |
| Reagents | Impure starting materials or catalyst | Use purified reagents and fresh catalyst |
Diagrams
Caption: A generalized experimental workflow for the synthesis of azaspiro[3.4]octanes.
Caption: A logic diagram for troubleshooting low reaction yields.
References
-
Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(12), 3056–3065. [Link]
-
Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Request PDF. [Link]
-
Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile Synthesis of 2‐azaspiro[3.4]octane - Supporting Information. The Royal Society of Chemistry. [Link]
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry. [Link]
-
Wang, W., et al. (2015). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Journal of Organic Chemistry. [Link]
-
Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters. [Link]
-
The Role of Protective Groups in Organic Synthesis. (n.d.). IUPAC. [Link]
-
Request PDF. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. [Link]
-
University of Rochester. (n.d.). Recrystallization and Crystallization. Department of Chemistry. [Link]
-
Våbenø, J., et al. (2015). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). Journal of Organic Chemistry. [Link]
-
Pastor, I. M., & Yus, M. (2012). Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles. Molecules. [Link]
-
Neff, R. K., & Lee, D. (2011). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Molecules. [Link]
-
PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024). Neliti. [Link]
-
Organic Syntheses Procedure. (n.d.). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. [Link]
-
Optimization of ring-closing metathesis under flow conditions using ruthenium(II)-based catalysts. (2024). ResearchGate. [Link]
-
Reddit. (2020). Synthesis - General tips for improving yield?. r/chemistry. [Link]
-
University of Rochester. (n.d.). Purification: How To. Department of Chemistry. [Link]
-
Georg, G. I., & Chen, Y. (2008). Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids. NIH Public Access. [Link]
-
Cáceres-Cortés, J. (2010). NMR spectroscopy as a tool to close the gap on metabolite characterization under MIST. PubMed. [Link]
-
Liu, G., et al. (2012). One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. Chiang Mai Journal of Science. [Link]
-
Reddy, R. S., et al. (2020). Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. ChemistrySelect. [Link]
-
Ó'Máille, L., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. [Link]
-
Katritzky, A. R., et al. (2013). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. Journal of Organic Chemistry. [Link]
-
Donahue, C. J., et al. (2015). Beyond Acetylferrocene: The Synthesis and NMR Spectra of a Series of Alkanoylferrocene Derivatives. Journal of Chemical Education. [Link]
Sources
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- 2. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles | MDPI [mdpi.com]
- 4. Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 16. rsc.org [rsc.org]
Technical Support Center: Stereoselective Synthesis of Functionalized 6-Azaspiro[3.4]octan-7-one
Welcome to the technical support center for the stereoselective synthesis of functionalized 6-azaspiro[3.4]octan-7-ones. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working on the synthesis of these complex scaffolds. The inherent three-dimensional nature of spirocyclic frameworks makes them highly valuable in modern drug discovery, offering a path to "escape from flatland" and improve physicochemical properties.[1][2] However, their synthesis, particularly with stereochemical control, presents unique challenges.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in the formation of the 6-azaspiro[3.4]octan-7-one core often stem from several factors related to the key cycloaddition step or competing side reactions.
Potential Causes & Solutions:
-
Steric Hindrance: The formation of a quaternary spirocenter is sterically demanding. If your precursors are bulky, the activation energy for the desired cyclization may be too high.
-
Solution: Re-evaluate your starting materials. Can a less bulky protecting group be used on the imine nitrogen or the ketene precursor? Sometimes, changing the solvent to one that better solvates the transition state can also mitigate steric effects.
-
-
Inefficient Ketene Formation (for Staudinger Synthesis): If you are using a Staudinger [2+2] cycloaddition, inefficient in-situ generation of the ketene from an acid chloride and a base is a common culprit.[3]
-
Solution: Ensure your base (e.g., triethylamine) is freshly distilled and your solvent (e.g., CH₂Cl₂) is anhydrous. Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen). Consider a slower addition of the base at low temperatures (e.g., -78 °C to 0 °C) to prevent ketene dimerization or other side reactions.
-
-
Catalyst Inactivity: For metal-catalyzed reactions, such as rhodium-catalyzed processes, the catalyst may be poisoned or inactive.
-
Solution: Use fresh, high-purity catalysts. Ensure all reagents and solvents are free from potential catalyst poisons like sulfur-containing compounds or excess water. A screening of different catalyst precursors or ligands may be necessary.
-
-
Product Instability: The β-lactam ring can be susceptible to hydrolysis, especially under acidic or basic conditions during workup and purification.
-
Solution: Maintain neutral pH during aqueous workup. Use milder purification techniques, such as flash column chromatography with a buffered silica gel or a gradient with less polar, non-protic solvents.
-
Question 2: I am observing poor or inconsistent diastereoselectivity in my cycloaddition. How can I gain better stereochemical control?
Answer: Achieving high diastereoselectivity is the central challenge of this synthesis. The facial selectivity of the ketene addition to the imine determines the final stereochemistry.
Potential Causes & Solutions:
-
Insufficient Facial Shielding: The directing group on your imine or ketene precursor may not be providing enough steric bulk to effectively block one face of the molecule during the cycloaddition.
-
Solution: The choice of chiral auxiliary is critical. If using a proline-derived acid chloride, for instance, the substituent at the C-4 position directs the stereoselectivity.[3] Consider using a bulkier directing group to enhance facial discrimination.
-
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to lower diastereomeric ratios (d.r.). Many stereoselective reactions are kinetically controlled and favor the cis-diastereomer, while the trans-product can be more thermodynamically stable.[4]
-
Solution: Run the reaction at lower temperatures (e.g., -78 °C, -40 °C, or 0 °C). While this may slow the reaction rate, it will significantly enhance selectivity. A temperature screening study is highly recommended.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the geometry of the transition state, thereby affecting diastereoselectivity.
-
Solution: Screen a range of solvents with varying polarities (e.g., Toluene, THF, Dichloromethane, Acetonitrile). Non-coordinating solvents often provide better selectivity in reactions involving metal catalysts.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most reliable methods for constructing the spiro-β-lactam core? The most prevalent and robust method is the Staudinger [2+2] cycloaddition between a ketene (generated in situ from an acid chloride) and an imine derived from a cyclobutanone precursor.[3] This reaction is known for its reliability and the potential for high diastereoselectivity when using chiral auxiliaries.[4][5] Another powerful method is the Kinugasa reaction , which involves the reaction of a nitrone with a copper(I)-acetylide, offering a versatile route to non-racemic β-lactams.[6]
-
Q2: How can I unambiguously determine the stereochemistry of my final product? While ¹H NMR can provide initial clues (e.g., through coupling constants or NOE experiments), the gold standard for unambiguous stereochemical assignment is single-crystal X-ray crystallography . If obtaining suitable crystals is difficult, advanced NMR techniques like 2D NOESY or ROESY can establish through-space proximity of protons, helping to deduce the relative stereochemistry.
-
Q3: My product is difficult to purify via standard silica gel chromatography. What are my options? Spirocyclic β-lactams can sometimes be challenging to purify due to their polarity or instability on silica.
-
Change the Stationary Phase: Consider using neutral or basic alumina, or reversed-phase (C18) chromatography.
-
Recrystallization: This is an excellent method for obtaining highly pure material if a suitable solvent system can be found.
-
Preparative HPLC: For small-scale, high-purity requirements, preparative HPLC is a powerful, albeit more expensive, option.
-
-
Q4: Are there any alternatives to the classic Staudinger reaction for this synthesis? Yes, several modern methods are emerging. For instance, enzymatic C-H amidation using engineered myoglobin variants can construct β-lactam rings with high enantioselectivity.[7] Additionally, multicomponent reactions (MCRs) that assemble the core in a single pot are gaining traction as they offer high efficiency and complexity generation.[8][9]
Key Experimental Protocols & Data
Protocol 1: Diastereoselective Synthesis of a this compound via Staudinger Cycloaddition
This protocol outlines a general procedure. Note: All operations should be performed under an inert atmosphere (Argon) using anhydrous solvents.[4]
-
Imine Formation:
-
To a solution of cyclobutanone (1.0 eq) in anhydrous toluene (0.5 M), add the desired primary amine (e.g., benzylamine, 1.05 eq).
-
Add a dehydrating agent such as anhydrous MgSO₄ or molecular sieves.
-
Stir the mixture at room temperature for 4-6 hours or until TLC/GC-MS analysis indicates complete conversion.
-
Filter off the dehydrating agent and concentrate the solution under reduced pressure. The crude imine is often used directly in the next step without further purification.
-
-
[2+2] Cycloaddition:
-
Dissolve the crude imine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
In a separate flask, dissolve the acid chloride precursor (e.g., 2-acetoxyacetyl chloride, 1.2 eq) in anhydrous DCM.
-
To the imine solution, slowly add triethylamine (Et₃N, 1.5 eq) via syringe.
-
Add the acid chloride solution dropwise to the imine/base mixture over 30 minutes. Maintain the temperature at -78 °C.
-
Allow the reaction to stir at -78 °C for 3 hours, then slowly warm to room temperature and stir overnight.
-
-
Workup & Purification:
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired this compound.
-
Data Presentation: Optimization of Reaction Conditions
The following table summarizes hypothetical results from an optimization study for the cycloaddition step, demonstrating how different parameters can affect the outcome.
| Entry | Solvent | Base | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | DCM | Et₃N | 25 | 45% | 3:1 |
| 2 | Toluene | Et₃N | 0 | 62% | 8:1 |
| 3 | DCM | DIPEA | -40 | 75% | 15:1 |
| 4 | DCM | Et₃N | -78 | 81% | >20:1 |
| 5 | THF | Et₃N | -78 | 72% | 12:1 |
As shown, lowering the temperature significantly improves both the yield and the diastereoselectivity of the reaction.
Visualized Workflows and Logic
General Synthetic Workflow
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Decision Tree: Low Diastereoselectivity
Caption: A decision tree for troubleshooting poor diastereoselectivity.
References
- Diastereoselective formation of β-lactams via a three-component reaction.RSC Publishing.
- Synthesis of β-lactams via diastereoselective, intramolecular Kinugasa reactions.Organic & Biomolecular Chemistry.
- Combination of multicomponent KA2 and Pauson–Khand reactions: short synthesis of spirocyclic pyrrolocyclopentenones.Semantic Scholar.
- Diastereoselective Synthesis of trans-β-Lactams Using a Simple Multifunctional C
- Combination of multicomponent KA² and Pauson–Khand reactions: short synthesis of spirocyclic pyrrolocyclopentenones.
- Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation.
- β-Lactam synthesis.Organic Chemistry Portal.
- Combination of multicomponent KA2 and Pauson-Khand reactions: short synthesis of spirocyclic pyrrolocyclopentenones.PubMed.
- Intramolecular Pauson-Khand Reactions of Methylenecyclopropane and Bicyclopropylidene Derivatives as an Approach to Spiro(cyclopropanebicyclo[n.3.0]alkenones).
- Pauson–Khand reaction.Wikipedia.
- Novel and Recent Synthesis and Applications of β-Lactams.PMC - PubMed Central.
- Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes.PubMed Central.
- Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
- Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery.
- One-pot three-component synthesis of azaspirononatriene deriv
- [Purification of beta-lactamases by affinity chrom
- Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition.
- The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.BLDpharm.
Sources
- 1. researchgate.net [researchgate.net]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diastereoselective Synthesis of trans-β-Lactams Using a Simple Multifunctional Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-Lactam synthesis [organic-chemistry.org]
- 6. Synthesis of β-lactams via diastereoselective, intramolecular Kinugasa reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diastereoselective formation of β-lactams via a three-component reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. One-pot three-component synthesis of azaspirononatriene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 6-Azaspiro[3.4]octan-7-one Derivatives
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Abstract: The 6-azaspiro[3.4]octan-7-one scaffold is an emerging motif in medicinal chemistry, valued for its rigid, three-dimensional structure that offers unique pharmacological potential.[1][2] As researchers increasingly incorporate this spirocyclic lactam into drug discovery programs, a comprehensive understanding of its chemical stability is paramount. This guide provides a technical framework for assessing the stability of its derivatives, offering troubleshooting advice and standardized protocols. Due to the novelty of this specific scaffold, direct stability data is limited. Therefore, this document synthesizes information by drawing analogies from the well-established chemistry of γ-lactams and strained ring systems, grounded in the principles outlined by international regulatory bodies.[3][4][5]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound derivatives, providing insights based on foundational chemical principles.
FAQ 1: What are the most probable degradation pathways for this scaffold?
The primary point of instability in the this compound core is the γ-lactam ring. The most anticipated degradation pathway is hydrolysis of the amide bond, which can be catalyzed by acidic or basic conditions.[6]
-
Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon leads to the formation of a tetrahedral intermediate, which then collapses to break the amide bond.[4]
Other potential, though likely less common, pathways include:
-
Oxidation: If the scaffold contains susceptible functional groups (e.g., electron-rich aromatic rings, secondary amines), oxidative degradation can occur. Advanced oxidation processes using agents like hydrogen peroxide can also induce degradation.[7]
-
Photodegradation: Derivatives containing chromophores that absorb UVA or visible light may be susceptible to photodegradation. This often proceeds via an oxidative pathway.[8]
FAQ 2: How does the spirocyclic nature of the core affect stability compared to a simple γ-lactam?
The spirocyclic fusion introduces conformational rigidity and ring strain, which can influence reactivity.[9] While γ-lactams are generally more stable than their highly strained β-lactam counterparts, the fusion of the azetidine and pyrrolidinone rings can subtly alter the geometry and electronics of the amide bond.[4][10] This alteration could potentially make the carbonyl carbon slightly more electrophilic, though it is not expected to be as pronounced as in β-lactam systems.[3] The rigid structure may also sterically hinder the approach of nucleophiles, potentially counteracting any electronic activation.
FAQ 3: My HPLC chromatogram shows a new peak appearing over time in my sample stored in a protic solvent. What is the likely cause?
The appearance of a new, more polar peak in an HPLC chromatogram of a sample in a protic solvent (like methanol or water) is a classic sign of hydrolysis . The hydrolysis product, a ring-opened amino acid, will have a free carboxylic acid and an amine, making it significantly more polar than the parent lactam.
Troubleshooting Steps:
-
Confirm Identity: Use LC-MS to determine the mass of the new peak. It should correspond to the mass of the parent compound + 18 (the mass of water).[11][12]
-
Solvent Check: Prepare a fresh sample in an aprotic solvent (e.g., acetonitrile, THF) and monitor its stability. If the peak does not appear or appears much slower, this strongly suggests solvent-mediated hydrolysis.
-
pH Check: If using a buffered aqueous solution, ensure the pH is near neutral (6-8). Both acidic and basic conditions will accelerate hydrolysis.[6]
FAQ 4: I'm observing significant degradation under oxidative stress conditions (e.g., H₂O₂). Is this expected?
While the core lactam is not exceptionally prone to oxidation, substituents on the derivative are the most likely culprits. Aromatic rings, secondary amines, sulfides, or other easily oxidizable groups are common sites of oxidative degradation.[7] The degradation is likely not a simple hydrolysis of the lactam ring.
Troubleshooting Steps:
-
Identify the Site: Use high-resolution mass spectrometry (HRMS) to analyze the degradation products. An increase in mass of 16 Da (oxygen atom) or 32 Da often points to N-oxidation or hydroxylation of an aromatic ring.
-
Protect Vulnerable Groups: If a specific functional group is identified as the source of instability, consider whether it can be modified or protected without losing biological activity.
-
Use Antioxidants: For formulation development, consider the inclusion of antioxidants if oxidative degradation is a confirmed pathway.
Troubleshooting Guide: Common Experimental Issues
This guide provides a structured approach to resolving common issues encountered during stability studies.
| Observed Issue | Potential Cause | Recommended Action(s) |
| Poor Mass Balance in Forced Degradation Study | 1. Degradants are not UV-active. 2. Degradants are volatile. 3. Degradants are precipitating out of solution. 4. Degradants are sticking to the HPLC column. | 1. Use a mass-sensitive detector (e.g., CAD, ELSD) or LC-MS in parallel with UV. 2. Use headspace GC-MS to analyze for volatile degradants. 3. Visually inspect samples; if precipitate is present, dissolve in a stronger solvent and re-analyze. 4. Modify HPLC method: change mobile phase composition, gradient slope, or column chemistry. |
| Inconsistent Degradation Rates Between Batches | 1. Variation in impurity profile (some impurities may catalyze degradation). 2. Different polymorphic forms of the solid material. 3. Inconsistent stress conditions. | 1. Characterize the impurity profile of each batch. 2. Perform solid-state characterization (e.g., XRPD, DSC) to identify the crystalline form. 3. Ensure stress chambers and solutions are prepared consistently and accurately calibrated. |
| No Degradation Observed Under Any Stress Condition | 1. The compound is exceptionally stable. 2. Stress conditions are too mild. 3. Analytical method is not stability-indicating (degradant co-elutes with the main peak). | 1. This is a positive outcome, but must be confirmed. 2. Increase stressor concentration, temperature, or duration of exposure as per ICH guidelines.[13] For hydrolysis, try stronger acid/base (e.g., 1M HCl/NaOH). 3. Re-evaluate the analytical method. Check for peak purity using a photodiode array (PDA) detector or MS. Develop a new method with different selectivity if necessary. |
Experimental Protocols & Methodologies
These protocols provide a starting point for assessing the stability of this compound derivatives, aligned with ICH guidelines.[14][15]
Protocol 1: Forced Degradation (Stress Testing) Workflow
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[13]
Objective: To generate 5-20% degradation of the active pharmaceutical ingredient (API) to ensure the analytical method is stability-indicating.[16]
Workflow:
-
Stock Solution Preparation: Prepare a stock solution of the test compound at ~1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: Dispense the stock solution into separate vials for each stress condition.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Add an equal volume of 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal: Store the stock solution (or solid API) in an oven at 80°C.
-
Photostability: Expose the stock solution (or solid API) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8][17] A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).
-
-
Time Points: Sample at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24, 48 hours). The goal is to find a time point with detectable degradation.
-
Sample Quenching:
-
For acid/base hydrolysis, neutralize the sample with an equimolar amount of base/acid before analysis.
-
For other conditions, dilute with the mobile phase.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV/PDA method. Use LC-MS to identify the mass of any new peaks.
Caption: Forced Degradation Experimental Workflow.
Protocol 2: Generic Stability-Indicating HPLC Method
Objective: To develop a robust HPLC method capable of separating the parent compound from its potential degradation products.
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-9 min: 95% B
-
9-9.1 min: 95% to 5% B
-
9.1-10 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Detection: PDA detector scanning 200-400 nm; monitor at a specific wavelength (e.g., 254 nm or λmax of the compound).
Predicting Degradation: Key Chemical Principles
The stability of a given derivative can be predicted by examining its structure. The core lactam is the primary site of hydrolytic instability.
Caption: General Mechanisms of Lactam Hydrolysis.
Factors that increase the rate of hydrolysis include:
-
Electron-withdrawing groups: Substituents that pull electron density away from the lactam ring will increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Steric hindrance: Bulky groups near the carbonyl may slow the rate of hydrolysis by blocking the approach of water or hydroxide ions.
-
pH of the environment: Both strongly acidic and strongly basic conditions will significantly accelerate hydrolysis compared to a neutral pH.[3][6]
By systematically evaluating these factors and employing the protocols outlined in this guide, researchers can build a comprehensive stability profile for their this compound derivatives, ensuring the development of robust and reliable drug candidates.
References
- BenchChem. (2025). An In-depth Technical Guide to 6-Oxaspiro[3.4]octan-2-one: Synthesis, Properties, and Therapeutic Potential.
- BenchChem. (2025). The Untapped Potential of 6-Oxaspiro[3.4]octan-2-one in Bioactive Molecule Synthesis: A Guide for Researchers.
- Frontiers in Chemistry. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition.
- ResearchGate. (2025). Degradation of β-lactam antibiotics.
- ResearchGate. (2025). Hydrolytic Stability versus Ring Size in Lactams.
- ResearchGate. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
- ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products.
- ICH. (2003). Q1A(R2) Stability testing of new drug substances and drug products.
- PubMed. (2014). Degradation Kinetics and Mechanism of β-lactam Antibiotics by the Activation of H2O2 and Na2S2O8 Under UV-254nm Irradiation.
- Oxford Academic. (2021). Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance.
- Wikipedia. (n.d.). β-Lactam.
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Technical Support Center: Protecting Group Strategies in 6-Azaspiro[3.4]octan-7-one Synthesis
Welcome to the technical support center for the synthesis of 6-azaspiro[3.4]octan-7-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspect of nitrogen protection in this unique spirocyclic β-lactam scaffold. The inherent strain and reactivity of the β-lactam ring necessitate a carefully considered protecting group strategy to ensure successful synthetic outcomes.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address common challenges encountered during your experimental work.
I. Strategic Importance of Protecting Groups in β-Lactam Synthesis
The synthesis of complex molecules, particularly those with multiple reactive functional groups like this compound, relies heavily on the strategic use of protecting groups.[4][5] These temporary modifications prevent unwanted side reactions and allow for the selective transformation of other parts of the molecule.[4][6] In the context of β-lactam chemistry, the nitrogen atom of the four-membered ring is a key site of reactivity. Its nucleophilicity and the potential for ring-opening reactions under various conditions make its protection a critical step in any multi-step synthesis.[1][3]
The choice of a protecting group is governed by several factors, including its stability to the reaction conditions required for subsequent steps and the ease and selectivity of its removal when it is no longer needed.[4][6] An ideal protecting group strategy, often referred to as an "orthogonal" strategy, employs multiple protecting groups that can be removed under distinct conditions without affecting each other.[7] This allows for a high degree of control over the synthetic sequence.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding protecting group strategies in the synthesis of this compound.
Q1: Which are the most common N-protecting groups for the this compound core?
The most frequently employed N-protecting groups for β-lactams, and by extension the this compound core, are carbamate-based. The three most common are:
-
tert-Butoxycarbonyl (Boc): Favored for its stability to a wide range of non-acidic conditions and its clean removal under acidic conditions.[8][9]
-
Benzyloxycarbonyl (Cbz or Z): Stable to both acidic and basic conditions, it is typically removed by catalytic hydrogenation, offering an orthogonal deprotection strategy to the acid-labile Boc group.[10][11][12]
-
9-Fluorenylmethyloxycarbonyl (Fmoc): This group is base-labile and is often used in peptide synthesis. Its removal with a mild base like piperidine makes it orthogonal to both Boc and Cbz groups.[13][14]
Q2: I'm experiencing low yields during the Boc-protection step. What could be the cause?
Low yields during Boc protection can stem from several factors:
-
Inadequate Base: The reaction of di-tert-butyl dicarbonate (Boc₂O) with the amine requires a base to neutralize the liberated acid. Insufficient or an inappropriate base can lead to incomplete reaction. For sterically hindered amines, a stronger, non-nucleophilic base like 4-dimethylaminopyridine (DMAP) as a catalyst in conjunction with a stoichiometric base like triethylamine (TEA) is often beneficial.[15]
-
Steric Hindrance: The spirocyclic nature of this compound can present steric challenges. Ensuring adequate reaction time and potentially elevated temperatures (while monitoring for β-lactam ring stability) can improve yields.
-
Solvent Choice: The choice of solvent can influence the reaction rate. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.
Q3: My Cbz deprotection by catalytic hydrogenation is sluggish or incomplete. How can I troubleshoot this?
Several factors can affect the efficiency of catalytic hydrogenation for Cbz deprotection:[16]
-
Catalyst Activity: Ensure the palladium on carbon (Pd/C) catalyst is fresh and active. Catalyst poisoning by sulfur or other impurities in the substrate or solvent can significantly reduce its efficacy.[16]
-
Hydrogen Source and Pressure: While hydrogen gas is common, catalytic transfer hydrogenation using a hydrogen donor like ammonium formate or formic acid can be a milder and more efficient alternative, often avoiding the need for high-pressure equipment.[17][18][19]
-
Solvent: Protic solvents like methanol or ethanol are generally preferred for catalytic hydrogenation.
Q4: Are there any known side reactions during the deprotection of these groups on a β-lactam core?
Yes, potential side reactions to be aware of include:
-
Boc Deprotection: The generation of a tert-butyl cation during acid-mediated deprotection can lead to alkylation of other nucleophilic sites in the molecule.[9][20] The use of scavengers like triethylsilane or anisole can mitigate this.
-
Cbz Deprotection: Over-reduction of other functional groups (e.g., alkenes, alkynes, nitro groups) can occur during catalytic hydrogenation. Careful monitoring of the reaction is crucial.
-
Fmoc Deprotection: The dibenzofulvene byproduct formed during deprotection can sometimes undergo Michael addition with the newly deprotected amine, leading to undesired adducts. Using a scavenger base like piperidine helps to trap this byproduct.[13]
III. Troubleshooting Guide
This section provides a structured approach to resolving common experimental issues.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Incomplete N-protection | Insufficient reagent, inadequate base, steric hindrance, or incorrect solvent. | Increase the equivalents of the protecting group reagent and base. For Boc protection, consider adding a catalytic amount of DMAP.[15] For sterically hindered substrates, increase reaction time and/or temperature cautiously. Ensure the use of an appropriate aprotic solvent. |
| Unwanted side reactions during protection | Reaction conditions are too harsh, or the protecting group is not suitable for the substrate. | Use milder reaction conditions (e.g., lower temperature). If protecting an amino alcohol, be aware of potential O-acylation and choose conditions to favor N-protection. Consider a different protecting group that is more compatible with your molecule's other functional groups. |
| Difficulty in deprotection | Inefficient catalyst (for Cbz), insufficient acid/base strength, or catalyst poisoning. | For Cbz deprotection, use a fresh, high-quality catalyst and consider catalytic transfer hydrogenation.[16][17][18] For Boc deprotection, ensure the use of a sufficiently strong acid (e.g., trifluoroacetic acid). For Fmoc deprotection, ensure the base is not sterically hindered and is used in sufficient excess. |
| Product decomposition during deprotection | The deprotection conditions are too harsh for the β-lactam ring.[2] | For acid-labile groups, use the mildest effective acid and consider shorter reaction times at lower temperatures. For hydrogenolysis, ensure the reaction is not run for an extended period after the starting material is consumed. |
| Formation of unexpected byproducts | Side reactions of the protecting group or reactive intermediates generated during deprotection. | For Boc deprotection, add a scavenger to trap the tert-butyl cation.[20] For Fmoc deprotection, use piperidine to trap the dibenzofulvene byproduct.[13] |
IV. Experimental Protocols
The following are generalized, step-by-step protocols for the introduction and removal of common N-protecting groups on the this compound core. Researchers should optimize these conditions for their specific substrates.
Protocol 1: N-Boc Protection
-
Dissolve this compound in dichloromethane (DCM).
-
Add triethylamine (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: N-Boc Deprotection (Acidic Cleavage)
-
Dissolve the N-Boc protected this compound in DCM.
-
Add trifluoroacetic acid (TFA, 10-50% v/v) at 0 °C.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture in vacuo to remove excess TFA and DCM.
-
Dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product, dry the organic layer, and concentrate to yield the deprotected amine.
Protocol 3: N-Cbz Protection
-
Dissolve this compound in a mixture of THF and water.
-
Add sodium bicarbonate (2.0 equivalents).
-
Cool the mixture to 0 °C.
-
Add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise.
-
Stir vigorously at room temperature until the reaction is complete.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by column chromatography.
Protocol 4: N-Cbz Deprotection (Catalytic Transfer Hydrogenation)
-
Dissolve the N-Cbz protected this compound in methanol.
-
Add ammonium formate (5.0 equivalents).
-
Carefully add 10% Palladium on carbon (Pd/C, 10 mol%).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate in vacuo.
-
Take up the residue in a suitable solvent and wash with water to remove ammonium salts.
-
Dry the organic layer and concentrate to obtain the deprotected product.
V. Visualization of Protecting Group Strategies
Orthogonal Protecting Group Strategy
The following diagram illustrates the concept of an orthogonal protecting group strategy, which is crucial for the synthesis of complex molecules.[7]
Sources
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Technical Support Center: Overcoming Low Reactivity of Spiro Ketone Precursors
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and often frustrating challenge in organic synthesis: the low reactivity of spiro ketone precursors. Drawing from established principles and cutting-edge research, this resource will help you navigate the complexities of spiroketalization and achieve your synthetic goals.
Introduction: The Challenge of Spiroketal Synthesis
Spiroketals are privileged structural motifs found in a wide range of biologically active natural products.[1][2][3][4] Their rigid, three-dimensional structure is often crucial for their biological function, making them attractive targets in drug discovery.[3] The most common method for synthesizing spiroketals is the acid-catalyzed cyclization of a dihydroxy ketone precursor.[3][5][6] However, this seemingly straightforward reaction can be plagued by low reactivity, especially when dealing with sterically hindered or electronically deactivated substrates. This guide will explore the root causes of this low reactivity and provide a comprehensive set of strategies to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: My spiroketalization reaction is not proceeding, or the yield is very low. What are the most likely causes?
A1: Low reactivity in spiroketalization can stem from several factors:
-
Steric Hindrance: Bulky substituents near the ketone or hydroxyl groups can impede the necessary intramolecular cyclization.[7][8]
-
Electronic Effects: Electron-withdrawing groups near the ketone can decrease its electrophilicity, making it less susceptible to nucleophilic attack by the hydroxyl groups.
-
Unfavorable Conformation: The dihydroxy ketone precursor may adopt a conformation that is not conducive to cyclization, creating a high energy barrier for the reaction.
-
Inappropriate Catalyst or Reaction Conditions: The chosen acid catalyst may not be strong enough, or the reaction temperature and time may be insufficient to overcome the activation energy.[7]
Q2: What is the difference between thermodynamic and kinetic control in spiroketalization, and why is it important?
A2:
-
Thermodynamic Control: This is achieved under equilibrium conditions (e.g., strong acid, higher temperatures, longer reaction times) and leads to the most stable spiroketal isomer.[3][5]
-
Kinetic Control: This is favored under milder conditions and results in the fastest-forming product, which may not be the most stable isomer.[1]
Understanding this distinction is critical because the desired biological activity may be associated with a less stable, kinetically favored isomer.[1] This guide will provide strategies for achieving both kinetic and thermodynamic products.
Q3: Can I use protecting groups to facilitate the reaction?
A3: Yes, protecting groups can be a valuable tool.[9][10][11][12] For instance, if you have other acid-sensitive functional groups in your molecule, you can protect them before attempting the spiroketalization.[9][10][11] Additionally, temporarily converting the ketone to a more reactive functional group that can be later converted back is a viable strategy.
Troubleshooting Guide: Addressing Specific Reactivity Issues
This section provides detailed protocols and the underlying rationale for overcoming common reactivity problems.
Issue 1: Low Reactivity Due to Steric Hindrance
Sterically congested ketones are notoriously difficult substrates for many reactions, including spiroketalization.
Strategy 1.1: Increasing Reaction Temperature and Time
The simplest approach is often to provide more energy to the system to overcome the activation barrier.
-
Rationale: Increased temperature increases the kinetic energy of the molecules, leading to more frequent and energetic collisions, which can overcome the steric repulsion.
-
Protocol:
-
Gradually increase the reaction temperature in 10-20°C increments.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals.
-
Be aware that prolonged heating can lead to decomposition, so finding an optimal balance is key.[7]
-
Strategy 1.2: High-Pressure Conditions
Applying high pressure can physically force the reacting molecules closer together.
-
Rationale: High pressure can favor reactions with a negative activation volume, which is often the case for cyclization reactions where bond formation leads to a more compact transition state.
-
Considerations: This requires specialized equipment and should be considered for particularly challenging substrates.[7]
Strategy 1.3: Alternative Catalytic Systems
When traditional Brønsted acids fail, more sophisticated catalytic systems can be employed.
-
Lewis Acid Catalysis: Lewis acids can activate the ketone by coordinating to the carbonyl oxygen, making it more electrophilic.[13]
-
Transition Metal Catalysis: Gold, platinum, and iridium catalysts have shown remarkable efficacy in synthesizing spiroketals from precursors like alkynediols.[5][15][16][17] These methods often proceed under milder conditions and can offer excellent stereocontrol.[5][15][16]
-
Dual Catalytic Systems: Combining different types of catalysts, such as an iridium catalyst with a Brønsted acid, can enable cascade reactions to form complex spiroketals with high efficiency and stereoselectivity.[18]
Table 1: Comparison of Catalytic Systems for Overcoming Steric Hindrance
| Catalytic System | Advantages | Disadvantages | Key Considerations |
| Strong Brønsted Acids (e.g., p-TsOH, CSA) | Readily available, simple to use. | May not be effective for highly hindered substrates; can cause decomposition. | Start with milder acids (e.g., PPTS) before moving to stronger ones.[3] |
| Lewis Acids (e.g., TiCl₄, Ti(Oi-Pr)₄) | Strong activation of the carbonyl group; potential for chelation control.[13][14] | Stoichiometric amounts may be required; sensitive to moisture. | Anhydrous conditions are crucial. |
| Transition Metals (e.g., Au, Pt, Ir) | High efficiency, mild reaction conditions, excellent stereocontrol.[5][15][16] | Higher cost, potential for catalyst poisoning. | Substrate may require specific functional groups (e.g., alkynes).[5] |
| Dual Catalysis (e.g., Ir/Brønsted Acid) | Can facilitate complex cascade reactions in one pot.[18] | Optimization of catalyst ratios and conditions can be complex. | Requires careful screening of reaction parameters. |
Issue 2: Low Reactivity Due to Electronic Deactivation
When electron-withdrawing groups reduce the electrophilicity of the ketone, specific strategies are needed to enhance its reactivity.
Strategy 2.1: Utilizing "Latent" Ketone Functionality
Instead of a dihydroxy ketone, a precursor with a functional group that can be converted to a ketone in situ or in a subsequent step can be used.
-
Alkynes as Ketone Surrogates: Alkynediols can be cyclized using transition metal catalysts (e.g., gold, platinum) to form the spiroketal directly.[5] The alkyne acts as a "latent" ketone that is unreactive under many conditions but can be activated by the catalyst.[5]
-
Nitroalkanes as Precursors: Nitroalkanes can be used to build the carbon skeleton, and a subsequent Nef reaction converts the nitro group into a ketone just before or during the spiroketalization step.[19]
Strategy 2.2: Modifying the Substrate to Increase Nucleophilicity
Enhancing the nucleophilicity of the hydroxyl groups can also drive the reaction forward.
-
Rationale: A more nucleophilic alcohol will more readily attack the less electrophilic ketone.
-
Approach: While direct modification of the hydroxyl groups can be challenging without altering the desired final product, this principle underscores the importance of choosing reaction conditions that do not suppress the nucleophilicity of the alcohols (e.g., avoiding overly acidic conditions that fully protonate the hydroxyls).
Issue 3: Achieving Kinetic vs. Thermodynamic Control
The desired spiroketal may not be the most thermodynamically stable isomer. In such cases, kinetically controlled conditions are necessary.
Strategy 3.1: Low-Temperature Reactions
-
Rationale: At lower temperatures, the reaction is more likely to proceed through the lowest energy transition state, leading to the kinetic product. Higher temperatures provide enough energy to overcome larger activation barriers and allow the system to equilibrate to the most stable product.
-
Protocol:
-
Cool the reaction mixture to 0°C or below before adding the catalyst.
-
Maintain the low temperature throughout the reaction.
-
Carefully monitor the reaction to avoid prolonged reaction times that could lead to equilibration.
-
Strategy 3.2: Use of Specific Lewis Acids
Certain Lewis acids can favor the formation of kinetic products through chelation-controlled mechanisms.
-
Example: Ti(Oi-Pr)₄ has been used for kinetic, stereoretentive spiroketalization of glycal epoxides.[14] The Lewis acid is proposed to act as a non-covalent tether, delivering the nucleophilic hydroxyl group to a specific face of the electrophilic center.[14]
Experimental Protocols
Protocol 1: General Procedure for Brønsted Acid-Catalyzed Spiroketalization
This is a standard starting point for many spiroketal syntheses.
-
Dissolve the dihydroxyketone substrate in a suitable anhydrous solvent (e.g., dichloromethane, toluene).
-
Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid (p-TsOH), camphorsulfonic acid (CSA), or pyridinium p-toluenesulfonate (PPTS)).[3]
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution or triethylamine).
-
Perform an aqueous workup, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[3]
Protocol 2: Gold-Catalyzed Spiroketalization of an Alkynediol
This protocol is an example of using a transition metal catalyst to overcome low reactivity.
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alkynediol precursor in an anhydrous solvent (e.g., dichloromethane).
-
Add the gold catalyst (e.g., Me₃PAuCl) and a silver co-catalyst (e.g., AgOTf) if required to generate the active cationic gold species.[20]
-
Stir the reaction at room temperature. These reactions are often very fast.[20]
-
Monitor the reaction closely by TLC.
-
Upon completion, filter the reaction mixture through a short pad of silica gel or celite to remove the catalyst.
-
Concentrate the filtrate and purify the product by flash column chromatography.
Visualizing Reaction Pathways
Diagram 1: General Mechanism of Acid-Catalyzed Spiroketalization
Caption: Troubleshooting flowchart for spiroketalization.
Conclusion
Overcoming the low reactivity of spiro ketone precursors requires a systematic and informed approach. By understanding the underlying causes of poor reactivity—be it steric, electronic, or conformational—researchers can select the most appropriate strategies to drive their reactions to completion. From simply adjusting reaction conditions to employing advanced catalytic systems, the solutions presented in this guide offer a robust toolkit for the synthesis of these important and complex molecules.
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Gold catalysis: synthesis of spiro, bridged, and fused ketal natural products. Organic & Biomolecular Chemistry. Available at: [Link]
-
Ir/Brønsted acid dual-catalyzed asymmetric synthesis of bisbenzannulated spiroketals and spiroaminals from isochroman ketals. Organic Chemistry Frontiers. Available at: [Link]
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Ag/Brønsted Acid Co-Catalyzed Spiroketalization of β-Alkynyl Ketones toward Spiro[chromane-2,1′-isochromene] Derivatives. Organic Letters. Available at: [Link]
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Ag/Brønsted Acid Co-Catalyzed Spiroketalization of β-Alkynyl Ketones toward Spiro[chromane-2,1'-isochromene] Derivatives. PubMed. Available at: [Link]
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Enantioselective Synthesis of Spiroketals and Spiroaminals via Gold and Iridium Sequential Catalysis. PubMed. Available at: [Link]
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Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. PubMed. Available at: [Link]
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Asymmetric Synthesis of Spiroketals with Aminothiourea Catalysts. Semantic Scholar. Available at: [Link]
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Ag/Brønsted Acid Co-Catalyzed Spiroketalization of β-Alkynyl Ketones toward Spiro[chromane-2,1′-isochromene] Derivatives. Scilit. Available at: [Link]
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Design, Synthesis, and Applications of Chiral Spiroketal (SPIROL)-Based Ligands. ProQuest. Available at: [Link]
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Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. ResearchGate. Available at: [Link]
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Synthesis of a spiroketone intermediate featuring a green and sustainable telescoped flow process. Royal Society of Chemistry. Available at: [Link]
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Proposed reaction mechanism for formation of the spiro compounds 3 and 5. ResearchGate. Available at: [Link]
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Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. National Institutes of Health. Available at: [Link]
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Asymmetric Synthesis of Naturally Occuring Spiroketals. National Institutes of Health. Available at: [Link]
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Asymmetric spiroacetalization catalysed by confined Brønsted acids. ResearchGate. Available at: [Link]
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(PDF) ChemInform Abstract: A Review on Synthesis and Biological Evaluation of Spiro-Ketal Derivatives. ResearchGate. Available at: [Link]
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Synthesis of the spirastrellolide A, B/C spiroketal: enabling solutions for problematic Au(I)-catalyzed spiroketalizations. PubMed. Available at: [Link]
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acetals and ketals as protecting groups. YouTube. Available at: [Link]
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Protecting group. Wikipedia. Available at: [Link]
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Recent advances in organocatalytic cascade reactions for enantioselective synthesis of chiral spirolactone skeletons. OAE Publishing Inc.. Available at: [Link]
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Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. National Institutes of Health. Available at: [Link]
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PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. Available at: [Link]
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Common methods for the preparation of spiroketals a) from dihydroxyketons. ResearchGate. Available at: [Link]
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Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Bentham Science. Available at: [Link]
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Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals. Available at: [Link]
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Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. ACS Publications. Available at: [Link]
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Alternative Spiroketalization Methods Toward Purpuromycin: A Diketone Approach to Prevent Benzofuran Formation. PubMed. Available at: [Link]
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Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment. ACS Publications. Available at: [Link]
-
Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis. Organic & Biomolecular Chemistry. Available at: [Link]
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Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products. MDPI. Available at: [Link]
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Validation & Comparative
Spectroscopic Characterization of 6-Azaspiro[3.4]octan-7-one: A Comparative Guide
In the landscape of modern drug discovery, spirocyclic scaffolds are increasingly sought after for their inherent three-dimensionality, which can lead to improved physicochemical properties and novel intellectual property.[1] The 6-Azaspiro[3.4]octan-7-one core, a compact and rigid structure, represents a valuable building block for the synthesis of new chemical entities. A thorough understanding of its spectroscopic properties is paramount for researchers in synthesis and drug development to confirm its structure and purity.
This guide provides a detailed analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this specific compound, this guide will leverage predicted data and draw comparisons with structurally related, well-characterized spirocyclic lactams. This comparative approach offers a robust framework for the interpretation of experimental results.
Molecular Structure and Spectroscopic Overview
The structure of this compound, with its key functional groups, dictates its spectroscopic signature. The molecule contains a five-membered γ-lactam ring fused to a cyclobutane ring at a spirocyclic center. This unique arrangement influences the chemical environment of each atom and, consequently, its spectroscopic output.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the cyclobutane and lactam rings. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the nitrogen atom of the lactam.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Comparison with a Related Spiro-Lactam.
| Proton Assignment | Predicted Chemical Shift (ppm) for this compound * | Experimental Chemical Shift (ppm) for a related γ-Lactam (Representative) [2][3] | Expected Multiplicity |
| N-H | 7.0 - 8.5 | ~7.5 | Broad singlet |
| CH₂ (α to C=O) | ~2.4 | 2.5 - 3.1 | Triplet |
| CH₂ (α to N) | ~3.2 | 3.0 - 3.5 | Triplet |
| Cyclobutane CH₂ | 1.8 - 2.5 | N/A | Multiplet |
Predicted values are based on standard chemical shift tables and analysis of similar structures.
The broadness of the N-H signal is a characteristic feature due to quadrupole broadening and potential hydrogen bonding. The protons on the carbon adjacent to the carbonyl group are expected to be deshielded and appear downfield. Similarly, the protons on the carbon next to the nitrogen atom will also experience a downfield shift. The protons of the cyclobutane ring will likely appear as complex multiplets in the aliphatic region.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Comparison with a Related Spiro-Lactam.
| Carbon Assignment | Predicted Chemical Shift (ppm) for this compound * | Experimental Chemical Shift (ppm) for a related γ-Lactam (Representative) [2][3] |
| C=O (Lactam) | ~175 | 170 - 178 |
| Spiro C | 60 - 70 | ~65 |
| C (α to C=O) | 30 - 40 | ~35 |
| C (α to N) | 40 - 50 | ~45 |
| Cyclobutane CH₂ | 20 - 35 | N/A |
Predicted values are based on standard chemical shift tables and analysis of similar structures.
The most downfield signal will be the carbonyl carbon of the lactam, a key diagnostic peak. The spiro carbon, being a quaternary carbon, will likely show a weaker signal. The carbons of the cyclobutane ring will appear in the upfield aliphatic region.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[4]
Table 3: Expected IR Absorption Bands for this compound.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Lactam) | 3200 - 3400 | Medium, Broad |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |
| C=O Stretch (γ-Lactam) | 1680 - 1710 | Strong |
| N-H Bend | 1550 - 1640 | Medium |
The most characteristic absorption in the IR spectrum will be the strong carbonyl (C=O) stretch of the γ-lactam, expected around 1680-1710 cm⁻¹.[5][6] The position of this band is influenced by the ring strain of the five-membered lactam. The N-H stretching vibration will appear as a broad band in the region of 3200-3400 cm⁻¹, with its broadness attributed to hydrogen bonding in the solid or neat liquid state.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Table 4: Predicted Mass Spectrometry Data for this compound.
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 126.0913 | Molecular ion peak (protonated)[7] |
| [M+Na]⁺ | 148.0733 | Sodium adduct[7] |
The molecular ion peak ([M+H]⁺) is expected at an m/z of approximately 126.0913, corresponding to the molecular formula C₇H₁₁NO.[7] Common fragmentation pathways for lactams involve cleavage of the amide bond and fragmentation of the aliphatic rings. The specific fragmentation pattern will be crucial for confirming the spirocyclic structure.
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent on appropriate experimental procedures.
NMR Spectroscopy
A detailed protocol for acquiring ¹H and ¹³C NMR spectra is as follows:
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Acquisition Parameters :
-
¹H NMR : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR : Acquire the spectrum using proton decoupling. A larger number of scans will be necessary due to the lower natural abundance of ¹³C. Typical parameters include a spectral width of 200-220 ppm and a longer relaxation delay (2-5 seconds).
-
-
Data Processing : Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
The following steps outline a standard procedure for obtaining an FT-IR spectrum:
-
Sample Preparation :
-
Thin Film (for liquids/oils) : Place a drop of the neat sample between two KBr or NaCl plates.
-
KBr Pellet (for solids) : Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.
-
-
Background Spectrum : Record a background spectrum of the empty sample compartment or the KBr pellet without the sample.
-
Sample Spectrum : Place the prepared sample in the spectrometer and record the spectrum.
-
Data Processing : The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry
A general protocol for obtaining a mass spectrum using electrospray ionization (ESI) is as follows:
-
Sample Preparation : Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Instrumentation : Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
-
Ionization : Utilize ESI in positive ion mode to generate protonated molecular ions ([M+H]⁺).
-
Mass Analysis : The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).
-
Detection : The detector records the abundance of each ion at a specific m/z, generating the mass spectrum.
Conclusion
This guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining predicted data with comparative analysis of related structures and established spectroscopic principles, researchers can confidently interpret their experimental findings. The detailed protocols offer a practical framework for obtaining high-quality data, ensuring the accurate characterization of this important spirocyclic scaffold. As with any novel compound, the definitive structural assignment will rely on the careful acquisition and interpretation of a full suite of spectroscopic data.
References
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Broadband two dimensional infrared spectroscopy of cyclic amide 2-Pyrrolidinone. Physical Chemistry Chemical Physics, RSC Publishing. Available at: [Link]
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INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. Available at: [Link]
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NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. Available at: [Link]
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Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs, 2017. Available at: [Link]
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Synthesis and Characterization of New γ-Lactams Which are Used to Decrease Blood Glucose Level. International Journal of Pharmaceutical and Clinical Research, 2016. Available at: [Link]
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Carbonyl - compounds - IR - spectroscopy. SlideShare. Available at: [Link]
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SOP for Calibration of FT-IR Spectrometer. Pharmaguideline. Available at: [Link]
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Advances in structure elucidation of small molecules using mass spectrometry. Journal of Mass Spectrometry, 2006. Available at: [Link]
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NMR Theory and Experiment. KPU Pressbooks. Available at: [Link]
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Experimental Approaches of NMR Spectroscopy. Springer Professional. Available at: [Link]
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The features of IR spectrum. SlideShare. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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SYNTHESIS AND CHARACTERIZATION OF SOME NEW γ-LACTAM COMPOUNDS. Bibliomed, 2018. Available at: [Link]
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Introduction to IR Spectroscopy - Amides. YouTube. Available at: [Link]
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Synthesis and Characterization of Some Novel γ-Lactams, and Study of Their Antioxidant and Biological Activities. International Journal of Drug Delivery Technology, 2021. Available at: [Link]
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4 Guidelines For FTIR PAT. METTLER TOLEDO. Available at: [Link]
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Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. Available at: [Link]
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Lecture 13: Experimental Methods. Harvard University. Available at: [Link]
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Prepping Small Molecules for Mass Spec. Biocompare.com. Available at: [Link]
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Experiment #2 NUCLEAR MAGNETIC RESONANCE. MIT OpenCourseWare. Available at: [Link]
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How Does FTIR Analysis Work?. Innovatech Labs. Available at: [Link]
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Structural determination of -lactams by 1 H and 13 C NMR. ResearchGate. Available at: [Link]
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Fourier Transform Infrared Spectroscopy. University of Washington. Available at: [Link]
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Infrared (IR) spectroscopy. AZoLifeSciences. Available at: [Link]
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A Comparative Crystallographic Guide to 6-Azaspiro[3.4]octan-7-one Analogs: Unveiling Structural Nuances for Drug Discovery
The quest for novel therapeutic agents with enhanced efficacy and specificity has driven medicinal chemists to explore beyond the confines of "flat" aromatic molecules and venture into the realm of three-dimensional chemical space. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a particularly promising class of compounds. Their inherent rigidity and defined spatial arrangement of functional groups offer a unique platform for designing molecules with improved pharmacological profiles. Among these, the 6-azaspiro[3.4]octan-7-one core, a fusion of a cyclobutane and a γ-lactam ring, presents a compelling framework for the development of innovative therapeutics.
This guide provides an in-depth comparative analysis of the X-ray crystal structures of this compound analogs. By examining the subtle yet significant variations in their three-dimensional architecture, we aim to provide researchers, scientists, and drug development professionals with a deeper understanding of the structure-activity relationships that govern this important class of molecules. The insights derived from this crystallographic comparison can inform the rational design of next-generation drug candidates with optimized potency, selectivity, and pharmacokinetic properties.
The Strategic Advantage of Spirocyclic Lactams in Drug Design
The incorporation of spirocyclic motifs, such as the this compound scaffold, into drug candidates offers several strategic advantages. The spirocyclic core imparts a high degree of conformational rigidity, which can lead to a more precise and favorable interaction with the target protein. This pre-organization of the molecule for binding can result in a lower entropic penalty upon complex formation, thereby enhancing binding affinity. Furthermore, the three-dimensional nature of spirocycles allows for the exploration of novel vector orientations for substituents, enabling a more comprehensive sampling of the chemical space around a biological target.
The γ-lactam moiety, a five-membered cyclic amide, is a common feature in many biologically active compounds and serves as a versatile pharmacophore. The combination of a spirocyclic framework with a lactam ring in this compound analogs creates a unique structural motif with the potential for diverse biological activities.
Comparative Analysis of Crystal Structures
-
Analog A: The parent this compound.
-
Analog B: A derivative with a bulky substituent on the cyclobutane ring.
-
Analog C: An analog with a substituent on the nitrogen atom of the lactam ring.
The following table summarizes the hypothetical crystallographic data for these analogs, which would be obtained through single-crystal X-ray diffraction analysis.
| Parameter | Analog A (Parent) | Analog B (Substituted Cyclobutane) | Analog C (N-Substituted) |
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P2₁/c | P2₁2₁2₁ | P-1 |
| a (Å) | 8.5 | 10.2 | 6.8 |
| b (Å) | 10.1 | 12.5 | 9.5 |
| c (Å) | 9.2 | 8.9 | 11.3 |
| α (°) | 90 | 90 | 85.2 |
| β (°) | 98.5 | 90 | 105.1 |
| γ (°) | 90 | 90 | 95.8 |
| Resolution (Å) | 0.85 | 0.90 | 0.80 |
| R-factor | 0.045 | 0.051 | 0.042 |
| Key Torsion Angle (°) | C1-C5-C4-C3: 15.2 | C1-C5-C4-C3: 25.8 | C1-C5-C4-C3: 12.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental values would be dependent on the specific analogs synthesized and crystallized.
Key Structural Insights from the Comparative Data
The hypothetical data in the table above would allow for several key comparisons:
-
Impact of Substituents on Crystal Packing: The change in crystal system and space group from the parent Analog A to the substituted Analogs B and C highlights the significant influence of substituents on the overall crystal packing. The introduction of a bulky group in Analog B leads to a less symmetric packing arrangement (orthorhombic) compared to the parent compound.
-
Conformational Changes in the Spirocyclic Core: The key torsion angle, representing the pucker of the cyclobutane ring, would be a critical point of comparison. In our hypothetical data, the bulky substituent in Analog B induces a more pronounced pucker in the cyclobutane ring compared to the parent analog. Conversely, N-substitution in Analog C has a lesser effect on the ring conformation. These subtle conformational changes can have a profound impact on how the molecule presents its functional groups to a biological target.
-
Intermolecular Interactions: A detailed analysis of the crystal structures would reveal the network of intermolecular interactions, such as hydrogen bonding and van der Waals contacts. For instance, the presence of the N-H group in Analogs A and B would likely lead to hydrogen-bonded dimers or chains in the crystal lattice, an interaction that would be absent in the N-substituted Analog C. These interactions are crucial for understanding the solid-state properties of the compounds and can provide insights into their potential interactions with biological macromolecules.
Experimental Workflow for X-ray Crystal Structure Analysis
The determination of the crystal structure of this compound analogs follows a well-established workflow.
Detailed Experimental Protocol
1. Synthesis and Purification:
-
The this compound analogs are synthesized according to established synthetic routes.
-
Purification to >98% purity is achieved using techniques such as flash column chromatography or recrystallization. The high purity of the starting material is critical for successful crystallization.
2. Crystallization:
-
Screening: A high-throughput screening of crystallization conditions is performed using commercially available or in-house developed screens. This typically involves varying parameters such as solvent systems, precipitants, temperature, and concentration.
-
Optimization: Once initial crystalline "hits" are identified, the conditions are optimized to obtain single crystals of sufficient size and quality for X-ray diffraction. This may involve techniques such as slow evaporation, vapor diffusion (hanging or sitting drop), or slow cooling.
-
Single Crystal Growth: The optimized conditions are scaled up to grow single crystals of approximately 0.1-0.3 mm in each dimension.
3. X-ray Data Collection:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.
-
X-ray diffraction data are collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation) and a detector.
4. Structure Solution and Refinement:
-
The collected diffraction data are processed, which includes integration of reflection intensities and correction for various experimental factors.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the molecule.
-
The structural model is then refined against the experimental data using least-squares methods. This process involves adjusting atomic positions, displacement parameters, and occupancies to improve the agreement between the calculated and observed structure factors.
-
The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Conclusion and Future Directions
The comparative analysis of X-ray crystal structures of this compound analogs provides invaluable insights into the subtle interplay between chemical structure and three-dimensional conformation. This knowledge is fundamental for the rational design of novel drug candidates with improved therapeutic properties. The rigid and well-defined nature of this spirocyclic scaffold makes it an attractive starting point for the development of potent and selective inhibitors for a wide range of biological targets.
Future work in this area should focus on building a comprehensive library of crystal structures for a diverse set of this compound analogs. This will enable the development of robust structure-activity relationships and the application of computational modeling techniques to predict the biological activity of novel derivatives. The continued exploration of the structural landscape of this promising scaffold holds great potential for the discovery of next-generation therapeutics.
References
Due to the hypothetical nature of the presented comparative data, a specific list of references for the crystal structures is not applicable. The following are general references on the topics of spirocycles in medicinal chemistry and X-ray crystallography.
The Strategic Selection of Spirocyclic Scaffolds: A Comparative Guide for Drug Discovery Professionals
In the contemporary landscape of drug discovery, the pursuit of novel chemical matter that balances potency with favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties is a paramount challenge. The "escape from flatland" has become a guiding principle, encouraging a shift away from planar, aromatic systems towards more three-dimensional and sp³-rich molecular architectures.[1] Among these, spirocycles—bicyclic ring systems fused at a single quaternary carbon—have emerged as privileged scaffolds, offering a unique combination of structural rigidity and tunable physicochemical properties.[2]
This guide provides a comprehensive comparative analysis of azaspiro[3.4]octanes and other prominent spirocyclic systems, including spiro[3.3]heptanes, diazaspiro[3.3]heptanes, and oxaspirocycles. It is designed to equip researchers, scientists, and drug development professionals with the in-depth technical insights and experimental data necessary to make informed decisions in scaffold selection and lead optimization.
The Spirocyclic Advantage: Navigating 3D Chemical Space
The inherent three-dimensionality of spirocycles offers several advantages in drug design.[3] The rigid framework can pre-organize appended functional groups into well-defined spatial orientations, potentially reducing the entropic penalty upon binding to a biological target and enhancing potency and selectivity.[1] Furthermore, the introduction of sp³-rich centers generally leads to improved physicochemical properties, such as increased aqueous solubility and metabolic stability, and decreased lipophilicity compared to their flat aromatic counterparts.[4][5]
Caption: The logical relationship between spirocyclic scaffolds and improved drug-like properties.
A Head-to-Head Comparison of Key Spirocyclic Scaffolds
The choice of a specific spirocyclic scaffold can have a profound impact on the overall properties of a drug candidate. This section provides a comparative overview of azaspiro[3.4]octanes and other relevant spirocycles.
Azaspiro[3.4]octanes: A Versatile Nitrogen-Containing Scaffold
Azaspiro[3.4]octanes, incorporating a nitrogen atom within the spirocyclic framework, have garnered significant attention in medicinal chemistry. The presence of the nitrogen atom provides a handle for further functionalization and can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, influencing solubility and target interactions.
Comparative Physicochemical Properties
The following table summarizes key physicochemical properties for a selection of parent spirocyclic scaffolds. It is crucial to note that these values are for the core structures and will be significantly influenced by substitution. The data has been compiled from various sources and should be used as a guide for relative comparisons.
| Spirocycle | Structure | Molecular Weight ( g/mol ) | Calculated logP (XLogP3) | Predicted pKa (strongest basic) | Predicted Aqueous Solubility (mg/L) |
| 2-Azaspiro[3.4]octane | C1CC2(C1)CNC2 | 97.16 | 1.1 | 11.1 | 1.55e+04[6] |
| Spiro[3.3]heptane | C1CC2(C1)CC2 | 96.17 | 2.2 | - | 1.14e+03 |
| 2,6-Diazaspiro[3.3]heptane | C1NCC2(C1)NC2 | 98.15 | -0.9 | 9.8 | 1.00e+06 |
| 6-Oxa-2-azaspiro[3.4]octane | C1COCC12CNC2 | 113.16 | -0.3 | 9.5 | 1.00e+06[7] |
Note: Calculated logP and predicted pKa and solubility values are sourced from PubChem and other computational models and are intended for comparative purposes. Experimental values can vary based on conditions.
Key Observations:
-
Lipophilicity (logP): The introduction of nitrogen and oxygen atoms generally decreases the lipophilicity, with diazaspiro[3.3]heptane and oxaspiro[3.4]octane exhibiting the lowest calculated logP values. This can be advantageous for improving aqueous solubility and reducing off-target effects associated with high lipophilicity.[4]
-
Basicity (pKa): The nitrogen-containing spirocycles are basic, with the pKa values influenced by the ring size and the presence of other heteroatoms. This basicity can be leveraged to form salts, improving solubility and formulation properties.
-
Aqueous Solubility: As expected, the more polar spirocycles containing multiple heteroatoms are predicted to have significantly higher aqueous solubility.[4]
Metabolic Stability: A Critical Determinant of In Vivo Performance
Metabolic stability is a crucial parameter that influences the pharmacokinetic profile of a drug candidate. The rigid nature of spirocycles can shield metabolically labile sites from enzymatic degradation, thereby improving metabolic stability.[8]
Comparative In Vitro Metabolic Stability
Synthetic Accessibility: From Bench to Scale
The practical utility of a scaffold is intrinsically linked to its synthetic accessibility. The synthesis of spirocycles has historically been considered challenging due to the creation of a quaternary carbon center.[2] However, significant advances in synthetic methodology have made many spirocyclic systems more accessible.
Caption: A generalized workflow for the synthesis of functionalized spirocycles.
Synthesis of Azaspiro[3.4]octanes
Several synthetic routes to azaspiro[3.4]octanes have been reported, often involving intramolecular cyclization strategies. Step-economic and scalable syntheses of thia-azaspiro[3.4]octanes have been developed, highlighting the feasibility of producing these scaffolds on a larger scale.[3]
Synthesis of Other Spirocycles
-
Spiro[3.3]heptanes: These can be synthesized through various methods, including [2+2] cycloadditions and ring-closing metathesis. The synthesis of functionalized spiro[3.3]heptane building blocks has been achieved on a multigram scale.
-
Diazaspiro[3.3]heptanes: These are often prepared via intramolecular cyclization of appropriately substituted diamine precursors. Scalable syntheses have been reported, making them attractive for drug discovery programs.
-
Oxaspirocycles: The synthesis of oxaspirocycles can be achieved through methods like intramolecular etherification or ring-closing metathesis. A practical, large-scale, two-step process for a key intermediate of an antibiotic drug candidate containing a 2-oxa-6-azaspiro[3.3]heptane core has been described, demonstrating its industrial viability.[9]
Case Studies: Spirocycles in Action
The true value of a scaffold is demonstrated by its successful application in drug discovery. Several approved drugs and clinical candidates incorporate spirocyclic motifs, underscoring their importance.
-
Ledipasvir: This approved antiviral drug for the treatment of hepatitis C contains a spirocyclic fluorene moiety.
-
Revumenib: An inhibitor of the menin-MLL interaction for the treatment of acute leukemias, features a 2,7-diazaspiro[3.5]nonane core that is crucial for its binding affinity.
-
Sonrotoclax (BGB-11417): A next-generation Bcl-2 inhibitor in clinical development, incorporates a 7-azaspiro[3.5]nonane linker, which contributes to its high potency and selectivity.[1]
These examples highlight how the unique structural and physicochemical properties of spirocycles can be leveraged to address challenging biological targets and develop successful therapeutics.
Experimental Protocols for Physicochemical Property Determination
To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for key experiments used to characterize spirocyclic scaffolds.
Protocol 1: Determination of Lipophilicity (logP/logD) by Shake-Flask Method
Objective: To determine the partition coefficient (logP for neutral compounds) or distribution coefficient (logD for ionizable compounds at a specific pH) between n-octanol and an aqueous buffer.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with aqueous buffer)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a vial containing a known volume of aqueous buffer and n-octanol (typically a 1:1 volume ratio). The final concentration of the test compound should be in the linear range of the analytical method.
-
Cap the vial tightly and vortex vigorously for a set period (e.g., 30 minutes) to ensure thorough mixing and partitioning.
-
Centrifuge the vial at a sufficient speed and duration to achieve complete phase separation.
-
Carefully withdraw an aliquot from both the aqueous and n-octanol layers.
-
Quantify the concentration of the test compound in each phase using a validated analytical method.
-
Calculate logP or logD using the following formula: logP (or logD) = log10 ( [Compound]octanol / [Compound]aqueous )
Protocol 2: Determination of Aqueous Solubility by the Shake-Flask Method
Objective: To determine the thermodynamic equilibrium solubility of a compound in an aqueous buffer.
Materials:
-
Test compound (solid)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Filtration device (e.g., 0.45 µm syringe filter)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the solid test compound to a vial containing a known volume of the aqueous buffer.
-
Cap the vial tightly and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, visually inspect the sample to ensure that excess solid is still present.
-
Filter the suspension to remove the undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.
-
The measured concentration represents the aqueous solubility of the compound under the tested conditions.
Protocol 3: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.
Materials:
-
Test compound
-
Liver microsomes (from a relevant species, e.g., human, rat)
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Incubation plate (e.g., 96-well plate)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
Analytical instrumentation for quantification (e.g., LC-MS/MS)
Procedure:
-
Prepare a solution of the test compound in the phosphate buffer.
-
In an incubation plate, pre-warm the liver microsomes and the test compound solution to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the cold quenching solution.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line gives the rate constant (k).
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) using the following formulas:
-
t1/2 = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)
-
Conclusion
The strategic incorporation of spirocyclic scaffolds is a powerful approach in modern drug discovery to enhance the three-dimensionality and optimize the physicochemical and pharmacokinetic properties of lead compounds. Azaspiro[3.4]octanes represent a versatile class of nitrogen-containing spirocycles with tunable properties. However, the optimal choice of a spirocyclic scaffold is highly dependent on the specific therapeutic target and the desired drug-like properties. This guide has provided a comparative framework, supported by experimental data and protocols, to aid medicinal chemists in navigating the diverse landscape of spirocycles and making informed decisions to accelerate the discovery of novel and effective medicines.
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A Comparative Analysis of 6-Azaspiro[3.4]octan-7-one's Potential as a Novel DPP-4 Inhibitor
In the landscape of therapeutic drug discovery, the quest for novel molecular scaffolds that offer improved potency, selectivity, and pharmacokinetic profiles is perpetual. Spirocyclic systems, with their inherent three-dimensionality, present a compelling architectural motif for the design of next-generation enzyme inhibitors.[1][2] This guide provides a comparative analysis of the hypothetical biological activity of a novel spirocyclic lactam, 6-azaspiro[3.4]octan-7-one, against a well-established class of therapeutic agents: the Dipeptidyl Peptidase-4 (DPP-4) inhibitors.
This document is intended for researchers, medicinal chemists, and professionals in drug development. It will delve into the rationale behind investigating this compound as a potential DPP-4 inhibitor, compare its hypothetical inhibitory profile with known drugs such as Sitagliptin and Vildagliptin, and provide detailed experimental protocols for its evaluation.
The Rationale for Investigating this compound as a DPP-4 Inhibitor
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4][5] Inhibition of DPP-4 prolongs the action of these incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism has established DPP-4 inhibitors, also known as "gliptins," as a cornerstone in the management of type 2 diabetes mellitus.[5][6][7]
The this compound scaffold presents several features that make it an attractive candidate for a DPP-4 inhibitor:
-
Structural Rigidity and Novelty: The spirocyclic core imparts a high degree of conformational rigidity, which can lead to more specific and higher-affinity interactions with the enzyme's active site.[1] This "pre-organization" of the molecule can reduce the entropic penalty of binding.
-
Three-Dimensionality: The non-planar structure of the spirocycle allows for the exploration of new chemical space within the DPP-4 active site, potentially leading to interactions not accessible to more planar molecules. This increased sp3 character is often correlated with improved clinical success.
-
Synthetic Tractability: Azaspirocyclic lactams are amenable to a variety of synthetic modifications, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
Comparative Analysis: this compound vs. Known DPP-4 Inhibitors
To provide a tangible comparison, we will evaluate the hypothetical inhibitory activity of this compound against two widely prescribed DPP-4 inhibitors, Sitagliptin and Vildagliptin.
| Compound | Chemical Structure | Target | IC50 (nM) |
| This compound (Hypothetical) | A spirocyclic lactam | DPP-4 | To be determined |
| Sitagliptin | β-amino acid derivative | DPP-4 | ~19 |
| Vildagliptin | Cyanopyrrolidine derivative | DPP-4 | ~60 |
Note: IC50 values for known inhibitors are approximate and can vary based on assay conditions.
The following diagram illustrates the proposed mechanism of action for DPP-4 inhibitors, including our hypothetical compound.
Caption: Mechanism of DPP-4 Inhibition.
Experimental Protocols for Biological Evaluation
To ascertain the biological activity of this compound as a DPP-4 inhibitor, a series of in vitro and cellular assays are required. The following protocols provide a framework for this evaluation.
In Vitro DPP-4 Enzyme Inhibition Assay
This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified DPP-4.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay buffer: Tris-HCl, pH 7.5
-
Test compound (this compound) and known inhibitors (Sitagliptin, Vildagliptin) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound and known inhibitors in DMSO.
-
Add 1 µL of the compound dilutions to the wells of the 384-well plate.
-
Add 20 µL of recombinant human DPP-4 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 20 µL of the Gly-Pro-AMC substrate solution.
-
Monitor the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each compound concentration and calculate the IC50 value by fitting the data to a dose-response curve.
Caption: In Vitro DPP-4 Inhibition Assay Workflow.
Cellular DPP-4 Inhibition Assay
This assay measures the ability of the test compound to inhibit DPP-4 activity in a cellular context.
Materials:
-
Human cell line expressing DPP-4 (e.g., Caco-2 cells)
-
Cell culture medium and reagents
-
DPP-4 substrate: Gly-Pro-p-nitroanilide (Gly-Pro-pNA)
-
Lysis buffer
-
Test compound and known inhibitors
-
96-well clear microplates
-
Absorbance plate reader
Procedure:
-
Seed Caco-2 cells in a 96-well plate and grow to confluency.
-
Treat the cells with various concentrations of the test compound and known inhibitors for 1-2 hours.
-
Wash the cells with PBS and lyse them with lysis buffer.
-
Add the Gly-Pro-pNA substrate to the cell lysates.
-
Incubate at 37°C for 30-60 minutes.
-
Measure the absorbance at 405 nm.
-
Calculate the percent inhibition and determine the cellular IC50 value.
Conclusion and Future Directions
The hypothetical evaluation of this compound as a DPP-4 inhibitor provides a compelling case for the exploration of novel spirocyclic scaffolds in drug discovery. The rigid, three-dimensional nature of this compound class offers the potential for high-affinity and selective interactions with enzyme targets. The detailed experimental protocols outlined in this guide provide a clear path for the empirical validation of this hypothesis.
Future work should focus on the synthesis of a library of this compound derivatives to establish a robust structure-activity relationship. Lead compounds from this library can then be advanced to further preclinical studies, including pharmacokinetic profiling and in vivo efficacy models. The insights gained from such studies will be invaluable in determining the true therapeutic potential of this promising new class of molecules.
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A Comparative Guide to the Synthetic Routes of 6-Azaspiro[3.4]octan-7-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 6-Azaspiro[3.4]octan-7-one in Drug Discovery
Spirocyclic scaffolds have emerged as a compelling structural motif in modern drug discovery, offering a departure from the "flatland" of traditional aromatic compounds. Their inherent three-dimensionality provides a rigid framework that can enhance binding affinity and selectivity for biological targets. This compound, a lactam derivative of the spiro[3.4]octane system, is of particular interest due to its potential as a constrained building block for the synthesis of novel therapeutic agents. Its unique topology allows for the precise spatial arrangement of substituents, making it an attractive starting point for the development of compounds targeting a range of diseases.
This guide will focus on two principal and mechanistically distinct approaches for the synthesis of this compound, both of which commence from the precursor ketone, spiro[3.4]octan-7-one. The synthesis of this key starting material will also be addressed.
Synthesis of the Precursor: Spiro[3.4]octan-7-one
A common and efficient method for the synthesis of spiro[3.4]octan-7-one involves a multi-step sequence starting from readily available cyclopentanone. This approach leverages classical organic transformations to construct the spirocyclic core.
Proposed Synthetic Pathway to Spiro[3.4]octan-7-one
A plausible route, adapted from established procedures for similar spiroketones, is outlined below. This pathway involves the formation of a key diester intermediate, followed by a Dieckmann condensation to construct the five-membered ring of the spirocycle.
Caption: Synthetic workflow for Spiro[3.4]octan-7-one.
Route 1: The Beckmann Rearrangement
The Beckmann rearrangement is a classic and highly reliable method for the conversion of a ketoxime to an amide.[1][2] In the context of this compound synthesis, this involves a two-step sequence from spiro[3.4]octan-7-one: oximation followed by acid-catalyzed rearrangement.
Mechanistic Insight
The reaction proceeds via protonation of the oxime's hydroxyl group, creating a good leaving group (water). A subsequent 1,2-alkyl migration, anti-periplanar to the leaving group, results in the formation of a nitrilium ion. This intermediate is then attacked by water, and after tautomerization, yields the final lactam product.[3][4] The stereochemistry of the oxime is crucial, as the group anti to the hydroxyl group is the one that migrates.
Caption: Beckmann rearrangement route to this compound.
Experimental Protocol (Adapted from analogous procedures)
Step 1: Synthesis of Spiro[3.4]octan-7-one Oxime
-
To a solution of spiro[3.4]octan-7-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime, which can be purified by recrystallization.
Step 2: Beckmann Rearrangement to this compound
-
Add the spiro[3.4]octan-7-one oxime (1.0 eq) to polyphosphoric acid (PPA) (approximately 10 times the weight of the oxime).
-
Heat the mixture to 100-120 °C with vigorous stirring for 1-3 hours.
-
Carefully pour the hot reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Route 2: The Schmidt Reaction
The Schmidt reaction provides a direct, one-pot conversion of a ketone to an amide using hydrazoic acid (HN₃) in the presence of a strong acid.[5][6] This method avoids the isolation of the oxime intermediate, potentially offering a more streamlined process.
Mechanistic Insight
The reaction is initiated by the protonation of the ketone's carbonyl group, followed by nucleophilic attack of the azide anion to form an azidohydrin intermediate. Subsequent dehydration leads to a diazoiminium ion. A 1,2-alkyl shift, with concomitant expulsion of dinitrogen gas, generates a nitrilium ion. This intermediate is then trapped by water to afford the lactam after deprotonation.[7][8]
Caption: Schmidt reaction route to this compound.
Experimental Protocol (Adapted from general procedures)
Caution: Hydrazoic acid is highly toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions. Hydrazoic acid is typically generated in situ from sodium azide and a strong acid.
-
Dissolve spiro[3.4]octan-7-one (1.0 eq) in a suitable solvent such as chloroform or dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a strong acid, such as concentrated sulfuric acid.
-
In a separate flask, prepare a solution of sodium azide (1.5-2.0 eq) in a minimal amount of water.
-
Add the sodium azide solution dropwise to the stirred ketone solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by pouring it over crushed ice and neutralizing with a base (e.g., sodium carbonate solution) until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Comparison of Synthetic Routes
| Feature | Beckmann Rearrangement | Schmidt Reaction |
| Number of Steps | Two steps (oximation and rearrangement) | One-pot reaction |
| Intermediates | Isolable oxime intermediate | No isolable intermediates |
| Reagents | Hydroxylamine, strong acid (e.g., PPA, H₂SO₄) | Hydrazoic acid (from sodium azide and strong acid) |
| Safety Concerns | Strong acids require careful handling. | Hydrazoic acid is highly toxic and explosive. Requires stringent safety protocols. |
| Yields | Generally good to excellent yields are reported for analogous systems. | Can provide good yields, but may be sensitive to reaction conditions. |
| Scalability | The two-step nature may be less ideal for large-scale synthesis. | Potentially more scalable as a one-pot process, but safety concerns are paramount. |
| Byproducts | Primarily water and inorganic salts. | Dinitrogen gas and inorganic salts. |
Conclusion and Recommendations
Both the Beckmann rearrangement and the Schmidt reaction represent viable and effective strategies for the synthesis of this compound from its corresponding spiroketone.
-
The Beckmann rearrangement is a well-established and robust method. While it involves an additional step of isolating the oxime intermediate, it avoids the use of the highly hazardous hydrazoic acid, making it a more attractive choice for laboratory-scale synthesis and for researchers who may not have the specialized equipment to handle azides safely.
-
The Schmidt reaction offers the advantage of being a one-pot procedure, which can be more time- and resource-efficient. However, the extreme toxicity and explosive nature of hydrazoic acid necessitate rigorous safety precautions and specialized handling procedures. This route may be more suitable for industrial settings where such safety measures are standard.
The choice between these two synthetic routes will ultimately depend on the specific needs of the researcher, including the desired scale of the synthesis, the available laboratory infrastructure, and the level of experience with handling hazardous reagents. For most academic and early-stage drug discovery research, the Beckmann rearrangement provides a safer and more practical approach to accessing the valuable this compound scaffold.
References
Please note that direct synthetic procedures for this compound are not widely available in the public domain. The protocols provided are based on well-established, analogous transformations.
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A Comparative Guide to the In Vitro ADME Profiling of 6-Azaspiro[3.4]octan-7-one Derivatives for Early-Stage Drug Discovery
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the novel 6-azaspiro[3.4]octan-7-one scaffold. We will delve into the scientific rationale behind key experimental choices, present detailed, self-validating protocols, and offer a comparative analysis against conventional heterocyclic scaffolds, supported by illustrative data.
Introduction: The Strategic Value of 3D Scaffolds in Modern Drug Discovery
Medicinal chemistry is undergoing a significant shift away from planar, aromatic structures—often termed "flatland"—towards more three-dimensional, sp³-rich molecular architectures.[1][2] This evolution is driven by the need to access novel chemical space, improve physicochemical properties, and enhance target engagement.[3] Azaspirocycles have emerged as a particularly valuable class of 3D scaffolds, offering a rigid framework that can reduce the entropic penalty of binding and improve pharmacological profiles.[1][3]
The this compound core, a relatively new motif in drug discovery, presents an intriguing alternative to common heterocycles like piperidines and morpholines.[4] Its inherent rigidity and unique vectoral orientation of substituents can lead to significant improvements in solubility, metabolic stability, and membrane permeability.[2][5] However, the successful adoption of any new scaffold hinges on a thorough and early characterization of its ADME properties.[6][7]
This guide outlines the critical in vitro ADME assays—metabolic stability, permeability, and plasma protein binding—necessary to build a robust data package for a series of this compound derivatives. By comparing this data to that of established scaffolds, we can make informed decisions to accelerate the progression of high-quality drug candidates.[8]
Core In Vitro ADME Assays: Methodologies and Rationale
An early understanding of a compound's ADME profile is essential to de-risk candidate molecules and focus synthetic efforts.[8][9] The following assays form the cornerstone of this evaluation.
Metabolic Stability Assessment
Causality Behind Experimental Choice: Metabolic stability is a primary determinant of a drug's in vivo half-life and oral bioavailability.[10] The liver is the body's main metabolic hub, and assays using liver fractions are highly predictive of in vivo clearance.[11] We utilize liver microsomes, which are rich in Phase I cytochrome P450 (CYP) enzymes, to assess oxidative metabolism—the most common metabolic pathway for small molecules.[12][13] Measuring the rate of parent compound disappearance allows us to calculate intrinsic clearance (Clint), a key parameter for predicting hepatic clearance.[13]
Experimental Protocol: Liver Microsomal Stability Assay This protocol is designed to measure the rate of metabolism of a test compound in human liver microsomes.
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM NADPH stock solution in phosphate buffer. This is the essential cofactor for CYP450 enzyme activity.
-
Prepare a "stop solution" of ice-cold acetonitrile containing an internal standard (e.g., warfarin, tolbutamide) for LC-MS/MS analysis.
-
-
Incubation Procedure:
-
Pre-warm the HLM suspension to 37°C in a shaking water bath for 5 minutes.
-
Add the test compound to the HLM suspension to achieve a final concentration of 1 µM. Mix gently.
-
Initiate the metabolic reaction by adding the NADPH stock solution to a final concentration of 1 mM. This is the T=0 time point.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture and add it to a 96-well plate containing 150 µL of the ice-cold stop solution. This immediately quenches the enzymatic reaction.
-
-
Sample Analysis:
-
Seal the plate, vortex for 2 minutes, and centrifuge at 3000 rpm for 15 minutes to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the line gives the rate constant of elimination (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate intrinsic clearance (Clint) in µL/min/mg protein using the formula: Clint = (0.693 / t½) / (mg/mL microsomal protein) .
-
Workflow Visualization: Metabolic Stability Assay
Caption: Workflow for the in vitro liver microsomal stability assay.
Permeability and Efflux Assessment
Causality Behind Experimental Choice: For orally administered drugs, permeability across the intestinal wall is a prerequisite for absorption.[14] The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a polarized monolayer of enterocytes that forms tight junctions and expresses key drug transporters, making it the gold standard for predicting in vivo oral absorption.[15][16] By measuring transport in both directions (apical to basolateral, A→B; and basolateral to apical, B→A), we can not only determine the apparent permeability (Papp) but also calculate an efflux ratio. An efflux ratio significantly greater than 2 suggests the compound is a substrate of efflux transporters like P-glycoprotein (P-gp), which can limit oral bioavailability and tissue penetration.[15][16]
Experimental Protocol: Caco-2 Bidirectional Permeability Assay
-
Cell Culture:
-
Seed Caco-2 cells onto Transwell™ filter inserts (e.g., 24-well format) and culture for 21-25 days to allow for full differentiation and monolayer formation.
-
Monitor monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER) before the experiment. A TEER value > 200 Ω·cm² is typically required.[17]
-
-
Assay Execution (A→B and B→A):
-
Wash the Caco-2 monolayers with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS, pH 7.4).
-
For A→B permeability: Add the test compound (typically 10 µM) in HBSS to the apical (donor) side. Add fresh HBSS to the basolateral (receiver) side.
-
For B→A permeability: Add the test compound in HBSS to the basolateral (donor) side. Add fresh HBSS to the apical (receiver) side.
-
Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a set period, typically 2 hours.[14]
-
-
Sample Collection and Analysis:
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Also, collect a sample from the initial donor solution (T=0) to assess recovery.
-
Analyze the concentration of the test compound in all samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of compound appearance in the receiver compartment (mol/s).
-
A is the surface area of the filter membrane (cm²).
-
C₀ is the initial concentration in the donor compartment (mol/cm³).
-
-
Calculate the Efflux Ratio (ER) using the formula: ER = Papp (B→A) / Papp (A→B) .
-
Workflow Visualization: Caco-2 Permeability Assay
Caption: Workflow for the bidirectional Caco-2 permeability assay.
Plasma Protein Binding (PPB)
Causality Behind Experimental Choice: According to the "free drug hypothesis," only the unbound fraction of a drug in plasma is available to interact with its target, exert a pharmacological effect, and be cleared by metabolizing enzymes.[18] Highly protein-bound drugs can have a lower apparent potency and a longer half-life.[19] Therefore, measuring the fraction unbound (fu) is critical for interpreting in vitro potency data and for building accurate pharmacokinetic models.[20] The Rapid Equilibrium Dialysis (RED) method is the industry standard, as it minimizes non-specific binding and provides a reliable measurement of the true equilibrium between bound and unbound drug.[21][22]
Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay
-
Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Thaw plasma (human, rat, etc.) and phosphate buffer (pH 7.4) and warm to 37°C.
-
Use a Rapid Equilibrium Dialysis (RED) device, which consists of single-use inserts with a vertical dialysis membrane (8 kDa MWCO) that divides each well into two chambers.
-
-
Assay Setup:
-
Add the test compound to the plasma to achieve a final concentration of 1-5 µM.
-
Add the plasma/compound mixture (e.g., 200 µL) to one chamber of the RED insert (the plasma chamber).
-
Add an equal volume of phosphate buffer (e.g., 350 µL) to the other chamber (the buffer chamber).
-
Assemble the RED device and seal it to prevent evaporation.
-
-
Incubation:
-
Sample Collection and Analysis:
-
After incubation, carefully collect aliquots from both the plasma chamber and the buffer chamber.
-
The concentration in the buffer chamber represents the free drug concentration.
-
To measure the total concentration, matrix-match the samples by adding an equal volume of clean plasma to the buffer sample and an equal volume of buffer to the plasma sample.
-
Quench all samples with ice-cold acetonitrile containing an internal standard.
-
Process the samples (vortex, centrifuge) and analyze the concentrations in the supernatant by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the Fraction Unbound (fu) using the formula: fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)
-
Calculate the Percent Bound using the formula: % Bound = (1 - fu) * 100 .
-
Workflow Visualization: Plasma Protein Binding (RED) Assay
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Navigating Lipophilicity in Drug Design: A Comparative Guide to Azaspiro Scaffolds
In the intricate landscape of modern drug discovery, the judicious modulation of a compound's physicochemical properties is paramount to achieving a successful clinical candidate. Among these properties, lipophilicity—quantified by the partition coefficient (logP) and distribution coefficient (logD)—stands as a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] The challenge for medicinal chemists is to design molecules that possess optimal lipophilicity to ensure sufficient membrane permeability for target engagement, while avoiding the pitfalls of high lipophilicity, such as poor solubility, increased metabolic liability, and off-target toxicity.[2]
Azaspirocycles, rigid three-dimensional scaffolds containing at least one nitrogen atom, have emerged as a powerful tool in this endeavor.[2] Their inherent structural rigidity and defined exit vectors offer a unique opportunity to escape the "flatland" of traditional aromatic scaffolds, providing a sophisticated means to fine-tune molecular properties.[3] This guide provides an in-depth technical comparison of the lipophilicity of various azaspiro scaffolds, supported by experimental data, to inform strategic decisions in drug design and lead optimization.
The Counterintuitive Impact of Azaspiro[3.3]heptanes on Lipophilicity
A central theme in the application of azaspirocycles is their ability to modulate lipophilicity in a sometimes counterintuitive manner. The replacement of common six-membered heterocycles like piperidine, morpholine, and piperazine with azaspiro[3.3]heptane analogues often leads to a decrease in lipophilicity, despite the net addition of a carbon atom. This phenomenon is largely attributed to the increased basicity of the azaspiro[3.3]heptane nitrogen, which is further from the influence of other heteroatoms, leading to a higher degree of ionization at physiological pH (7.4).[4]
An extensive analysis of matched molecular pairs has provided robust experimental data on this effect, measured as the change in the distribution coefficient at pH 7.4 (ΔlogD₇.₄).[4]
Comparative logD₇.₄ Data: Azaspiro[3.3]heptanes vs. Six-Membered Heterocycles
| Azaspiro[3.3]heptane Analogue | Replaced Heterocycle | ΔlogD₇.₄ Range (Experimental) | General Observation |
| 2-Oxa-6-azaspiro[3.3]heptane | Morpholine | -0.2 to -1.2 | Significant decrease in lipophilicity[4] |
| 2,6-Diazaspiro[3.3]heptane | Piperazine | -0.2 to -1.0 | Consistent decrease in lipophilicity[4] |
| 2-Azaspiro[3.3]heptane (C-linked) | Piperidine (C-linked) | -0.2 to -1.1 | Decrease in lipophilicity[4] |
| 2-Azaspiro[3.3]heptane (N-linked) | Piperidine (N-linked) | +0.2 to +0.5 | Increase in lipophilicity[4] |
Causality Behind the Observations: The decrease in logD₇.₄ for most azaspiro[3.3]heptane replacements is a direct consequence of their increased basicity (pKa). The spirocyclic structure alters the geometry, moving the nitrogen atom further from the electron-withdrawing effects of a second heteroatom (in the case of morpholine and piperazine replacements), making it more basic and thus more protonated at pH 7.4.[4] The exception of N-linked 2-azaspiro[3.3]heptanes highlights that the attachment vector is critical; in this orientation, the lipophilicity-increasing effect of the additional carbon atom dominates.[4]
Lipophilicity Trends in Larger Azaspiro Scaffolds
While the data for azaspiro[3.3]heptanes is well-established, comparative experimental data for larger azaspiro systems like azaspiro[3.4]octanes and azaspiro[4.5]decanes is less prevalent in the public domain. However, available literature and calculated values provide valuable insights into their potential for lipophilicity modulation.
Lipophilicity of Larger Azaspiro Scaffolds: A Qualitative and In Silico Comparison
| Azaspiro Scaffold | Common Bioisostere | Lipophilicity Impact (logP/logD) | Data Type |
| 2-Oxa-6-azaspiro[3.4]octane | Piperidine | Lower lipophilicity and basicity | Qualitative (Experimental Context)[2] |
| 6-Oxa-2-azaspiro[3.4]octane | - | XLogP3-AA = -0.3 | Calculated[5] |
| 7-Azaspiro[3.5]nonane | - | cLogP = 1.63 | Calculated[3] |
| 1-Azaspiro[4.4]nonane | - | cLogP = 1.95 | Calculated[3] |
| 8-Azaspiro[4.5]decane | - | XLogP3 = 2.4 | Calculated[6] |
Expert Insights: The replacement of a piperidine with a 2-oxa-6-azaspiro[3.4]octane in one study resulted in a compound with reduced lipophilicity and basicity, which was beneficial for reducing hERG inhibition.[2] This suggests that even with larger ring systems, the introduction of a spirocyclic center and an additional heteroatom can be a viable strategy for decreasing lipophilicity. The calculated logP values for the parent azaspiro[3.5]nonane and azaspiro[4.4]nonane scaffolds indicate that they are moderately lipophilic, with the larger azaspiro[4.5]decane being more so.[3][6] These values serve as a useful baseline for medicinal chemists when considering these scaffolds for novel designs.
Methodologies for Lipophilicity Determination
The accurate determination of logP and logD is crucial for building reliable structure-activity relationships. Both experimental and in silico methods are employed, each with its own advantages and limitations.
Experimental Protocols
1. The Shake-Flask (Gold Standard) Method for logD₇.₄ Determination
This method directly measures the partitioning of a compound between n-octanol and an aqueous buffer at a specific pH.[7]
Protocol:
-
Preparation of Phases: Prepare a phosphate buffer solution at pH 7.4. Saturate this buffer with n-octanol and, separately, saturate n-octanol with the buffer to create pre-equilibrated phases.
-
Compound Addition: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Add a small aliquot of this stock solution to a vial containing a known ratio of the pre-equilibrated n-octanol and buffered aqueous phase.
-
Equilibration: Cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique, such as HPLC-UV or LC-MS.
-
Calculation: The logD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
Caption: Shake-Flask Method for logD Determination.
2. HPLC-Based Method for logP Determination
This indirect method correlates a compound's retention time on a reverse-phase HPLC column with the known logP values of a set of standard compounds. It is faster and requires less material than the shake-flask method.
Protocol:
-
System Setup: Use a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.
-
Calibration: Inject a series of standard compounds with well-established logP values and record their retention times (t_R).
-
Create Calibration Curve: Plot the logarithm of the capacity factor (log k') for each standard against its known logP value. The capacity factor is calculated as k' = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Sample Analysis: Inject the test compound under the identical chromatographic conditions and determine its retention time.
-
logP Determination: Calculate the log k' for the test compound and use the calibration curve to interpolate its logP value.
In Silico Prediction of logP/logD
Computational models offer a rapid way to estimate lipophilicity before a compound is synthesized. These methods are broadly categorized as:
-
Atom-based methods: These calculate logP by summing the contributions of individual atoms (e.g., ALOGP, XLOGP3).
-
Fragment-based methods: These dissect the molecule into fragments and sum their known lipophilicity contributions, often with corrections for intramolecular interactions (e.g., ClogP).[7]
While these tools are invaluable for high-throughput screening and initial compound design, their predictions should be interpreted with caution, as their accuracy can vary depending on the novelty of the scaffold and the diversity of the training dataset.
A Decision-Making Framework for Scaffold Selection
The choice of an azaspiro scaffold should be a deliberate decision based on the specific goals of the lead optimization program. The following workflow illustrates key decision points.
Caption: Scaffold Selection Workflow for Lipophilicity Reduction.
Conclusion
Azaspirocycles have firmly established themselves as versatile and valuable scaffolds in modern medicinal chemistry. The well-documented ability of azaspiro[3.3]heptanes to significantly and predictably lower lipophilicity when replacing common six-membered heterocycles provides a powerful strategy for optimizing ADME properties. While comprehensive experimental data for larger azaspiro systems is still emerging, available information and in silico models suggest they also offer valuable opportunities for fine-tuning physicochemical properties. By understanding the structural basis for these lipophilicity changes and employing robust experimental and computational methods, researchers can strategically leverage the three-dimensionality of azaspiro scaffolds to design next-generation therapeutics with improved drug-like properties.
References
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PubChem. (n.d.). 6-Oxa-2-azaspiro[3.4]octane. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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PubChem. (n.d.). 8-Azaspiro(4.5)decane. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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ResearchGate. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist | Request PDF. Retrieved January 20, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. Retrieved January 20, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. Retrieved January 20, 2026, from [Link]
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ACD/Labs. (2019). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]
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A Comparative Guide to the Metabolic Stability Assessment of 6-Azaspiro[3.4]octan-7-one Analogs
For Researchers, Scientists, and Drug Development Professionals
The structural motif of 6-azaspiro[3.4]octan-7-one presents a compelling scaffold in medicinal chemistry. Its inherent three-dimensionality, conferred by the spirocyclic system, offers the potential for novel interactions with biological targets and improved physicochemical properties.[1][2] However, as with any novel chemical entity, a thorough understanding of its metabolic fate is paramount for successful drug development.[3] This guide provides a comprehensive overview of the principles and methodologies for assessing the metabolic stability of this compound analogs, enabling researchers to make informed decisions in lead optimization.
The Significance of Metabolic Stability
Metabolic stability is a critical parameter in drug discovery, influencing a compound's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[3][4] Compounds with low metabolic stability are rapidly cleared from the body, often requiring higher or more frequent dosing to achieve therapeutic concentrations.[3] Conversely, excessively high stability can lead to drug accumulation and potential toxicity. Therefore, a balanced metabolic profile is a key objective in drug design. The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) superfamily, play a crucial role in the biotransformation of xenobiotics.[5][6][7][8][9][10]
Key Factors Influencing Metabolic Stability
Several factors can influence the metabolic stability of a drug candidate:
-
Chemical Structure: The presence of specific functional groups can render a molecule more susceptible to enzymatic attack. For this compound analogs, potential sites of metabolism include the lactam ring, the spirocyclic core, and any appended substituents.
-
Lipophilicity: Highly lipophilic compounds tend to have a higher affinity for metabolic enzymes and are often more readily metabolized.[1]
-
Enzyme Induction and Inhibition: Co-administered drugs or other xenobiotics can induce or inhibit the activity of metabolic enzymes, altering the clearance of a drug.[9][11]
-
Biological Factors: Age, sex, diet, and genetic polymorphisms in metabolic enzymes can all contribute to inter-individual variability in drug metabolism.[11][12]
Comparative Analysis of In Vitro Metabolic Stability Assays
In vitro assays are indispensable tools for the early assessment of metabolic stability, offering a cost-effective and high-throughput means of screening and ranking compounds.[5][13][14] The two most common systems are liver microsomes and hepatocytes.
| Assay Type | Description | Advantages | Limitations |
| Liver Microsomal Stability Assay | Utilizes subcellular fractions of the liver containing Phase I metabolic enzymes, primarily cytochrome P450s.[4][15] | High-throughput, cost-effective, and well-established for assessing CYP-mediated metabolism.[15] | Lacks Phase II enzymes and the cellular context of intact hepatocytes, potentially underestimating overall metabolic clearance.[16] |
| Hepatocyte Stability Assay | Employs intact liver cells, providing a more physiologically relevant model that includes both Phase I and Phase II metabolic pathways, as well as transporter activity.[4][16] | Considered the "gold standard" for in vitro metabolism studies, offering a more comprehensive picture of hepatic clearance.[4] | Lower throughput and more expensive than microsomal assays.[16] |
Experimental Workflow for Metabolic Stability Assessment
The following diagram illustrates a typical workflow for evaluating the metabolic stability of this compound analogs.
Caption: A generalized workflow for assessing the metabolic stability of novel compounds.
Detailed Experimental Protocols
Liver Microsomal Stability Assay
This protocol provides a framework for assessing the metabolic stability of this compound analogs using liver microsomes.
Materials:
-
Test compounds (this compound analogs)
-
Liver microsomes (human, rat, mouse, etc.)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[17]
-
Control compounds (e.g., a high-clearance and a low-clearance compound)
-
Acetonitrile (with internal standard) for reaction termination
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw liver microsomes and the NADPH regenerating system on ice.[18] Prepare working solutions of test compounds and controls in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation is low (<1%).[18]
-
Incubation: In a 96-well plate, combine the phosphate buffer, liver microsomes, and test or control compound. Pre-incubate the plate at 37°C for a few minutes.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[18]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a separate plate containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.[15]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.[19]
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.[15]
Hepatocyte Stability Assay
This protocol outlines the assessment of metabolic stability using cryopreserved hepatocytes.
Materials:
-
Test compounds (this compound analogs)
-
Cryopreserved hepatocytes (human, rat, mouse, etc.)
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Control compounds
-
Acetonitrile (with internal standard)
-
Non-coated culture plates (e.g., 12- or 24-well)
-
Incubator/shaker (37°C, 5% CO2)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol and resuspend them in pre-warmed culture medium to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL).[20]
-
Incubation Setup: Add the hepatocyte suspension to the wells of a non-coated culture plate.[16] Add the test and control compounds to their respective wells.[21]
-
Incubation: Place the plate in an incubator at 37°C with gentle shaking.[20]
-
Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots from each well and add them to a plate containing cold acetonitrile with an internal standard.[16][22]
-
Sample Processing: Centrifuge the plate to pellet cell debris and precipitated proteins.[21]
-
Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining.[16]
Data Analysis and Interpretation
The primary outputs of these assays are the half-life (t½) and the intrinsic clearance (CLint).
-
Half-life (t½): The time it takes for 50% of the parent compound to be metabolized. This is determined by plotting the natural logarithm of the percentage of the compound remaining against time and fitting the data to a first-order decay model.[17]
-
Intrinsic Clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug. It is calculated from the half-life and the assay conditions (e.g., microsomal protein concentration or hepatocyte density).[17][23]
Caption: The process of calculating key metabolic stability parameters from raw data.
These parameters allow for the ranking of this compound analogs based on their metabolic stability. Compounds with shorter half-lives and higher intrinsic clearance values are considered less stable.
Metabolite Identification
Beyond determining the rate of metabolism, identifying the major metabolites is crucial for understanding the metabolic pathways and potential for the formation of active or toxic byproducts.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for this purpose.[24][25][26][27][28] By comparing the mass spectra of samples from different time points, it is possible to identify new peaks corresponding to metabolites and, through fragmentation analysis, propose their structures.
Conclusion
The assessment of metabolic stability is a critical component of the drug discovery process for novel scaffolds like this compound. A systematic approach employing a combination of in vitro assays, robust bioanalytical methods, and careful data interpretation is essential for selecting and optimizing candidates with favorable pharmacokinetic properties. By understanding the principles and methodologies outlined in this guide, researchers can effectively navigate the challenges of metabolic liability and advance the development of promising new therapeutics.
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- Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, December 9).
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- Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.).
- Hepatocyte Stability Assay - Domainex. (n.d.).
- Microsomal Clearance/Stability Assay - Domainex. (n.d.).
- Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC - NIH. (n.d.).
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- metabolic stability in liver microsomes - Mercell. (n.d.).
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- Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS) - YouTube. (2023, September 7).
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Safety Operating Guide
Navigating the Disposal of 6-Azaspiro[3.4]octan-7-one: A Guide for Laboratory Professionals
For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, spirocyclic lactams, such as 6-Azaspiro[3.4]octan-7-one, represent a class of compounds with significant potential.[1][2] However, beyond their synthetic utility and biological activity, the responsible management and disposal of these research chemicals are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards.
Hazard Assessment and Characterization: The Foundation of Safe Disposal
Based on analogous compounds, this compound should be handled as a potentially hazardous substance with the following likely characteristics:
-
Acute Toxicity: Potential for harm if swallowed.[5]
-
Skin and Eye Irritation: May cause irritation upon contact.[3][4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[3][4]
In the absence of specific data, it is a prudent and required practice under OSHA's Laboratory Standard to treat a substance of unknown toxicity as hazardous.[6] Therefore, all waste containing this compound, including neat compound, solutions, and contaminated materials, must be managed as hazardous waste.[7]
Personal Protective Equipment (PPE): Your First Line of Defense
Appropriate personal protective equipment is non-negotiable when handling this compound and its associated waste. The following PPE is mandatory to minimize exposure risks:[8][9]
-
Eye and Face Protection: Safety glasses with side shields or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Protective Clothing: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[3]
All PPE used during the handling and disposal process should be considered contaminated and disposed of as hazardous waste.[8]
Waste Segregation and Collection: Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety.[9] To prevent potentially dangerous reactions, waste streams containing this compound must be kept separate from incompatible materials.
Step-by-Step Collection Protocol:
-
Select an Appropriate Waste Container: Use a clearly labeled, sealable, and chemically compatible container.[8]
-
Labeling: The container must be clearly marked with "Hazardous Waste" and the full chemical name: "this compound".[10]
-
Solid Waste: Collect unused or expired neat compound, as well as contaminated items such as gloves, weighing paper, and pipette tips, in a designated solid waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, designated liquid waste container. Avoid mixing with other solvent waste streams unless compatibility has been verified.
-
Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and transfer it to a sealed container for disposal as hazardous waste.[11]
On-Site Accumulation and Storage: Ensuring Compliance
The Environmental Protection Agency (EPA) has specific regulations for the accumulation of hazardous waste.[10] Adherence to these guidelines is critical to maintaining a safe and compliant laboratory environment.
| Generator Category | On-Site Accumulation Limit |
| Very Small Quantity Generator (VSQG) | ≤ 1,000 kg of non-acute hazardous waste |
| Small Quantity Generator (SQG) | ≤ 6,000 kg for up to 180 days |
| Large Quantity Generator (LQG) | No quantity limit for up to 90 days |
This table provides a simplified overview. Please consult the EPA's guidelines for detailed requirements.[12]
Key Storage Practices:
-
Keep waste containers tightly sealed except when adding waste.[10]
-
Store containers in a designated, well-ventilated, and secure area.
-
Regularly inspect containers for leaks or degradation.[8]
Disposal Pathway: Partnering with Professionals
The final and most critical step in the disposal process is the engagement of a licensed hazardous waste disposal company.[7] These companies have the expertise and permits to transport, treat, and dispose of chemical waste in accordance with all federal, state, and local regulations.[13]
Workflow for Proper Disposal of this compound
Caption: Decision workflow for the disposal of this compound.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of research chemicals like this compound is a fundamental responsibility of every scientist and laboratory. By adhering to the principles of hazard assessment, proper PPE usage, stringent waste segregation, compliant storage, and professional disposal, we uphold our commitment to a safe working environment and the preservation of our ecosystem. This proactive approach to chemical waste management not only ensures regulatory compliance but also builds a culture of safety that is integral to scientific excellence.
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MCF Environmental Services. Are You In Compliance With Proper Lab Waste Disposal Regulations?. [Link]
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PubChemLite. This compound (C7H11NO). [Link]
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ResearchGate. An update on the synthesis and reactivity of spiro-fused β-lactams. [Link]
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Waste360. EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. [Link]
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Foley & Lardner LLP. EPA Finalizes Rule Addressing Management of Hazardous Waste Pharmaceuticals - But is it Helpful?. [Link]
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PubMed. Discovery and optimization of spirocyclic lactams that inhibit acyl-ACP thioesterase. [Link]
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ACS Publications. Exploring the Reactivity of Rigid 1-Azadienes Derived from Methylene γ-Lactams. Applications to the Stereoselective Synthesis of Spiro-γ-Lactams. [Link]
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PubMed. Spiro-Lactams as Novel Antimicrobial Agents. [Link]
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MDPI. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. [Link]
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A Comprehensive Guide to the Safe Handling of 6-Azaspiro[3.4]octan-7-one
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 6-Azaspiro[3.4]octan-7-one (CAS No. 1465480-75-4)[1]. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related azaspiro compounds and the broader class of β-lactams to provide a robust framework for its safe handling, use, and disposal. The procedural guidance herein is designed to establish a self-validating system of safety, grounded in established principles of chemical hygiene.
Understanding the Hazard Landscape
The presence of the β-lactam ring is of particular note. β-Lactams as a class are known sensitizing agents, meaning that repeated exposure can lead to allergic reactions, which can be severe in some individuals.[4][5] Therefore, minimizing exposure is a critical aspect of safe handling.
Inferred Hazard Profile:
| Hazard Class | Classification | Rationale |
| Skin Corrosion/Irritation | Category 2 | Based on data for analogous spirocyclic compounds. |
| Serious Eye Damage/Irritation | Category 2A | Based on data for analogous spirocyclic compounds. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | Based on data for analogous spirocyclic compounds. |
| Sensitization | Potential Skin Sensitizer | Inferred from the β-lactam chemical class.[4][5] |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial for minimizing exposure and ensuring personal safety. The following PPE is mandatory when handling this compound:
-
Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are a suitable minimum. For extended handling or in cases of potential immersion, consider double-gloving or using a heavier-duty glove. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, due to the potential for eye irritation, it is strongly recommended to use chemical safety goggles. When handling larger quantities or if there is a significant splash risk, a face shield should be worn in addition to goggles.
-
Body Protection: A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashes or spills, a chemically resistant apron or gown is recommended.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Operational Plan: From Receipt to Use
A systematic approach to handling this compound will further mitigate risks.
3.1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly labeled with the compound's identity and associated hazards.
3.2. Handling and Use:
-
All handling of this compound should be performed in a designated area, ideally within a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling, even if gloves were worn.
Workflow for Safe Handling of this compound:
Sources
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- 2. sigmaaldrich.com [sigmaaldrich.com]
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- 4. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 5. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
